2-Fluoroterephthalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127031. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWKPDBHJFNMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192308 | |
| Record name | 2-Fluoroterephthalic acid | |
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Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3906-87-4 | |
| Record name | 2-Fluoro-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3906-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Fluoroterephthalic acid | |
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| Record name | 3906-87-4 | |
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| Record name | 2-Fluoroterephthalic acid | |
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| Record name | 2-fluoroterephthalic acid | |
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Foundational & Exploratory
2-Fluoroterephthalic Acid (CAS 3906-87-4): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile Fluorinated Building Block
2-Fluoroterephthalic acid, with the CAS number 3906-87-4, is a fluorinated aromatic dicarboxylic acid that has garnered interest in various scientific fields, particularly in materials science and as a potential building block in medicinal chemistry. Its unique structural features, including the presence of a fluorine atom on the benzene ring, impart distinct physicochemical properties that make it a valuable synthon for the design of novel materials and bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a research and development setting. The key data for this compound are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 3906-87-4 | [1][2] |
| Molecular Formula | C₈H₅FO₄ | [2] |
| Molecular Weight | 184.12 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Purity | Typically >95% | |
| Storage Temperature | Room Temperature |
Identifiers
| Identifier Type | Identifier | Source |
| InChI | InChI=1S/C8H5FO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | [2] |
| InChIKey | YUWKPDBHJFNMAD-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1C(=O)O)F)C(=O)O | [2] |
Safety and Hazard Information
This compound should be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Oxidation of 2-Fluoro-p-xylene
A logical precursor for the synthesis of this compound is 2-fluoro-p-xylene. The synthesis would involve the oxidation of the two methyl groups on the benzene ring to carboxylic acids.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for the Oxidation of Substituted Xylenes
This protocol is a generalized procedure based on the oxidation of p-xylene to terephthalic acid and can be adapted for the synthesis of this compound from 2-fluoro-p-xylene.[3][4][5][6]
Materials:
-
2-Fluoro-p-xylene
-
Acetic acid (solvent)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Sodium bromide (promoter)
-
Pressurized reaction vessel (autoclave)
-
Oxygen or compressed air source
Procedure:
-
Reaction Setup: In a high-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls, charge 2-fluoro-p-xylene and glacial acetic acid.
-
Catalyst Addition: Add the catalyst system, typically a mixture of cobalt(II) acetate and manganese(II) acetate, along with a bromide source such as sodium bromide.
-
Reaction Conditions: Seal the reactor and pressurize it with compressed air or a mixture of oxygen and an inert gas. Heat the mixture to a temperature typically in the range of 175-225 °C. The pressure is generally maintained between 15 and 30 atm.
-
Reaction Monitoring: The reaction progress can be monitored by observing the oxygen uptake.
-
Work-up: After the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess pressure. The crude this compound will precipitate out of the acetic acid solution.
-
Purification: The solid product is collected by filtration, washed with fresh acetic acid and then with water to remove any residual catalysts and solvent. Further purification can be achieved by recrystallization from a suitable solvent.
Note: This is a generalized protocol and the specific reaction conditions (temperature, pressure, catalyst loading, and reaction time) would need to be optimized for the synthesis of this compound.
Caption: Experimental workflow for xylene oxidation.
Applications in Research and Development
The introduction of a fluorine atom into an organic molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions.[1][7][8][9][10][11][12] These modifications are of great interest in both materials science and drug discovery.
Materials Science: A Linker for Metal-Organic Frameworks (MOFs)
Terephthalic acid and its derivatives are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The fluorine atom in this compound can influence the resulting MOF's properties, such as its porosity, stability, and affinity for certain guest molecules. The electron-withdrawing nature of fluorine can affect the coordination chemistry with the metal nodes and the overall electronic environment of the framework.
Caption: Formation of a MOF with this compound.
Drug Development: A Potential Scaffold for Bioactive Molecules
While specific biological activity data for this compound is not extensively reported in the public domain, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][7][8][9][10][11][12] The fluorine atom can:
-
Enhance Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[9]
-
Improve Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1][7]
-
Modulate Physicochemical Properties: Fluorination can alter a molecule's pKa, lipophilicity, and membrane permeability, which can improve its pharmacokinetic profile.[8]
Given these properties, this compound represents a valuable starting material for the synthesis of novel drug candidates. Its two carboxylic acid groups provide handles for further chemical modification and derivatization to create a library of compounds for biological screening.
Signaling Pathways and Biological Relevance
Currently, there is a lack of specific studies detailing the interaction of this compound with particular signaling pathways. However, the general principles of how small fluorinated aromatic molecules can influence cellular signaling are relevant for future research.
The introduction of fluorine can alter the conformation and electronic distribution of a molecule, potentially leading to selective interactions with protein binding pockets, including those of enzymes and receptors.[9][13][14] For instance, fluorinated analogs of natural ligands can act as competitive inhibitors or allosteric modulators of their target proteins.
Future research could explore the effects of this compound and its derivatives on various signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders. A hypothetical workflow for such an investigation is presented below.
Caption: Workflow for investigating biological activity.
Conclusion
This compound is a valuable chemical entity with established and potential applications in both materials science and drug discovery. Its synthesis, while not described in exhaustive detail in publicly available literature, can be reasonably achieved through the oxidation of 2-fluoro-p-xylene. The presence of the fluorine atom imparts unique properties that make it an attractive building block for the creation of novel MOFs with tailored characteristics. Furthermore, for drug development professionals, this compound serves as a promising scaffold for the design of new therapeutic agents, leveraging the well-documented benefits of fluorine incorporation in bioactive molecules. Further research into the biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted and could lead to the discovery of novel materials and therapeutics.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound | C8H5FO4 | CID 77511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3139452A - Oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-1,4-benzenedicarboxylic Acid
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Fluoro-1,4-benzenedicarboxylic acid, also known as 2-fluoroterephthalic acid. This document is intended for researchers, scientists, and drug development professionals interested in the utilization of this fluorinated aromatic compound.
Core Properties
2-Fluoro-1,4-benzenedicarboxylic acid is a white to off-white solid organic compound.[1] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a fluorine atom at position 2. This substitution pattern imparts specific chemical and physical properties that make it a valuable building block in various fields of chemical synthesis.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₄ | [2] |
| Molecular Weight | 184.12 g/mol | [2] |
| CAS Number | 3906-87-4 | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 330 °C | |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
| Predicted pKa | Strong acid (exact value not determined) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Fluoro-1,4-benzenedicarboxylic acid.
Mass Spectrometry (GC-MS): The mass spectrum of 2-Fluoro-1,4-benzenedicarboxylic acid shows a molecular ion peak (M+) at m/z 184. Key fragment ions are observed at m/z 167 (corresponding to the loss of a hydroxyl group) and m/z 83.[2]
Infrared (IR) Spectroscopy: While a detailed experimental spectrum with peak assignments for 2-fluoro-1,4-benzenedicarboxylic acid is not available, the IR spectrum is expected to exhibit characteristic absorptions for the functional groups present. These would include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.
-
C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental ¹H and ¹³C NMR spectra for 2-fluoro-1,4-benzenedicarboxylic acid are not readily available in the searched literature. However, predicted spectra and data from similar compounds can provide an estimation of the expected chemical shifts and coupling patterns.
Synthesis and Purification
Synthesis Protocol
A common route for the synthesis of fluorinated aromatic carboxylic acids involves the oxidation of the corresponding alkyl-substituted precursors. A plausible synthesis for 2-fluoro-1,4-benzenedicarboxylic acid starts from 2-fluoro-p-xylene. The following is a generalized experimental protocol based on similar preparations.
Reaction: Oxidation of 2-fluoro-p-xylene.
Materials:
-
2-fluoro-p-xylene
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) (for workup)
-
Hydrochloric acid (HCl) (for acidification)
Procedure:
-
A mixture of 2-fluoro-p-xylene and water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Potassium permanganate is added portion-wise to the stirred mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the purple color of the permanganate has disappeared.
-
After cooling to room temperature, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate.
-
The filtrate is cooled in an ice bath, and excess permanganate is destroyed by the careful addition of sodium bisulfite.
-
The solution is then acidified with concentrated hydrochloric acid to precipitate the crude 2-fluoro-1,4-benzenedicarboxylic acid.
-
The white precipitate is collected by vacuum filtration, washed with cold water, and dried.
Caption: General workflow for the synthesis of 2-fluoro-1,4-benzenedicarboxylic acid.
Purification Protocol
Recrystallization is a standard method for the purification of solid organic compounds like 2-fluoro-1,4-benzenedicarboxylic acid. The choice of solvent is critical for effective purification.
Solvent Selection: Given its polar nature, water is a suitable solvent for the recrystallization of 2-fluoro-1,4-benzenedicarboxylic acid. Its solubility is expected to be significantly higher in hot water than in cold water.
Procedure:
-
The crude 2-fluoro-1,4-benzenedicarboxylic acid is placed in an Erlenmeyer flask.
-
A minimum amount of hot deionized water is added to dissolve the solid completely. The solution should be heated to near boiling.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
The hot, clear filtrate is allowed to cool slowly to room temperature.
-
Crystal formation should occur as the solution cools. The flask can then be placed in an ice bath to maximize crystal yield.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold water, and dried under vacuum.
Caption: General workflow for the purification by recrystallization.
Applications in Research and Development
Metal-Organic Frameworks (MOFs)
2-Fluoro-1,4-benzenedicarboxylic acid serves as a valuable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The fluorine substituent can influence the electronic properties and the porosity of the resulting framework, potentially leading to materials with enhanced gas storage, separation, or catalytic capabilities.
General Synthesis Protocol for a MOF using 2-Fluoro-1,4-benzenedicarboxylic Acid:
Materials:
-
2-Fluoro-1,4-benzenedicarboxylic acid (linker)
-
A metal salt (e.g., Zinc nitrate, Copper nitrate)
-
A high-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
Procedure:
-
The metal salt and 2-fluoro-1,4-benzenedicarboxylic acid are dissolved in the solvent in a solvothermal reaction vessel.
-
The vessel is sealed and heated in an oven at a specific temperature (typically between 80-150 °C) for a period ranging from several hours to days.
-
During this time, crystals of the MOF will form.
-
After cooling to room temperature, the crystals are collected by filtration or centrifugation.
-
The collected crystals are washed with fresh solvent to remove any unreacted starting materials and then dried.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroterephthalic acid is a fluorinated aromatic dicarboxylic acid that holds significant interest as a building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the terephthalic acid scaffold can profoundly influence the physicochemical properties of resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic routes to this compound, offering detailed experimental protocols for plausible synthetic pathways, quantitative data where available in the literature for analogous compounds, and visualizations to aid in understanding the chemical transformations.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed strategies for analogous compounds involve the oxidation of a corresponding difunctionalized benzene ring or a sequential carboxylation of a suitably substituted fluorinated aromatic precursor. This guide will focus on two primary plausible routes:
-
Oxidation of 2-Fluoro-p-xylene: This is a direct and atom-economical approach that involves the oxidation of the two methyl groups of 2-fluoro-1,4-dimethylbenzene.
-
Carboxylation of a Dihalogenated Fluorobenzene: This method involves the formation of two carboxylic acid functionalities on a fluorinated benzene ring, typically via Grignard reagents or other organometallic intermediates.
Route 1: Oxidation of 2-Fluoro-p-xylene
Logical Workflow for Route 1
Caption: Oxidation of 2-Fluoro-p-xylene to this compound.
Experimental Protocol (Proposed)
Materials and Equipment:
-
2-Fluoro-p-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (distilled or deionized)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
pH paper or meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-p-xylene and a solution of sodium hydroxide in water.
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate to the reaction mixture in portions. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue refluxing until the permanganate color is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a Celite pad in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.
Quantitative Data (Analogous Reactions)
The following table summarizes data from the oxidation of a related compound, 2,5-difluoro-4-methylbenzoic acid, to 2,5-difluoroterephthalic acid, which can serve as an estimate for the proposed synthesis.[1]
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2,5-Difluoro-4-methylbenzoic acid | KMnO₄ | Water | 100 | Overnight | Not Specified |
Route 2: Carboxylation of 1,4-Dihalo-2-fluorobenzene
This synthetic route involves the conversion of two carbon-halogen bonds on a fluorinated benzene ring into carboxylic acid groups. A common method to achieve this is through the formation of a Grignard reagent followed by quenching with carbon dioxide (dry ice).
Logical Workflow for Route 2
Caption: Synthesis via Grignard Reaction and Carboxylation.
Experimental Protocol (Proposed)
Materials and Equipment:
-
1,4-Dibromo-2-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous diethyl ether
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Mechanical stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF. Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and bubbling), add the remaining solution of 1,4-dibromo-2-fluorobenzene dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux until most of the magnesium has been consumed.
-
Carboxylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). While stirring vigorously, carefully add crushed dry ice to the reaction mixture in portions. A vigorous reaction will occur. Allow the mixture to warm to room temperature overnight while stirring.
-
Workup and Acidification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.
-
Isolation and Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Quantitative Data
Specific yield and purity data for the synthesis of this compound via this method are not available in the searched literature. Yields for similar di-Grignard carboxylation reactions can vary significantly depending on the substrate and reaction conditions.
Physicochemical Data of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅FO₄ | [2] |
| Molecular Weight | 184.12 g/mol | [2] |
| CAS Number | 3906-87-4 | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | >95.0% (commercially available) | [3] |
| Storage | Sealed in dry, room temperature | [3] |
Conclusion
The synthesis of this compound is achievable through established organic chemistry transformations. While detailed, peer-reviewed synthetic procedures specifically for this compound are scarce in the public domain, the oxidation of 2-fluoro-p-xylene and the dicarboxylation of 1,4-dihalo-2-fluorobenzene represent the most viable and logical synthetic strategies. The experimental protocols provided in this guide are based on well-understood and frequently utilized reactions for analogous compounds and should serve as a strong starting point for researchers in the field. Further optimization of reaction conditions will likely be necessary to achieve high yields and purity of the final product. The continued exploration of fluorinated building blocks like this compound is crucial for the advancement of drug discovery and materials science.
References
A Technical Guide to the Solubility and Stability of 2-Fluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the solubility and stability characteristics of 2-Fluoroterephthalic acid (CAS: 3906-87-4), a key building block in the synthesis of advanced materials and pharmaceuticals. The strategic incorporation of a fluorine atom onto the terephthalic acid scaffold can significantly modify molecular properties, enhancing thermal stability, lipophilicity, and metabolic resistance in derivative compounds[1]. This guide synthesizes available data on related compounds to project the physicochemical properties of this compound and presents standardized protocols for its empirical evaluation.
Solubility Profile
Specific quantitative solubility data for this compound is not extensively published. However, a reliable qualitative profile can be derived from its parent compound, terephthalic acid, and other fluorinated aromatic acids[2][3]. Terephthalic acid is characterized by its poor solubility in water but shows improved solubility in polar organic solvents[3][4]. The introduction of fluorine generally increases lipophilicity, which may influence its solubility profile[1].
Predicted Solubility Characteristics
The solubility is expected to be influenced by solvent polarity, temperature, and the pH of the medium. As a dicarboxylic acid, its solubility will markedly increase in alkaline aqueous solutions due to the deprotonation of its carboxylic acid groups to form more soluble carboxylate salts[3].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Notes |
| Aqueous | Water | Low | Based on terephthalic acid's low water solubility. |
| Alkaline Water (e.g., aq. NaOH, NaHCO₃) | High | Forms soluble salt upon deprotonation of carboxylic acids[3]. | |
| Acidic Water (e.g., aq. HCl) | Low | The non-ionized form is expected to be less soluble. | |
| Polar Aprotic | DMSO, DMF, NMP | High | Terephthalic acid shows its highest organic solvent solubility in DMSO[4]. |
| Polar Protic | Methanol, Ethanol | Moderate | Related aminoterephthalic acids show good solubility in alcohols[5]. Solubility is expected to increase with temperature. |
| Non-Polar | Hexane, Toluene | Very Low | The high polarity of the dicarboxylic acid functional groups prevents dissolution in non-polar media. |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105, a standardized method for determining the aqueous solubility of chemical substances[4][6][7].
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (purity >95%)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Glass flasks with stoppers (e.g., 100 mL)
-
Thermostatically controlled shaker or water bath
-
Centrifuge capable of temperature control
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a preliminary period of 24 hours.
-
Phase Separation: After the initial equilibration, cease agitation and allow the mixture to stand for at least 24 hours at the same constant temperature to allow for the separation of undissolved solid. For colloidal suspensions, centrifugation in a temperature-controlled centrifuge is required.
-
Sampling: Carefully withdraw an aliquot of the clear, supernatant liquid. To ensure no solid particulates are transferred, pass the aliquot through a syringe filter appropriate for the solvent.
-
Quantification: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated analytical method, such as HPLC-UV.
-
Confirmation of Equilibrium: Repeat steps 2-5 with extended equilibration times (e.g., 48 and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant increase in concentration.
Visualization: Solubility Workflow
Caption: Workflow for determining solubility via the shake-flask method.
Stability Profile
The chemical stability of this compound is critical for its storage, handling, and application. The strong carbon-fluorine bond generally imparts high thermal and chemical stability to fluorinated aromatic compounds[1].
Summary of Stability Characteristics
Table 2: Stability Profile of this compound
| Condition | Predicted Stability | Rationale / Notes |
| Thermal | High | Fluorinated benzoic acids exhibit improved thermal stability[1]. The parent compound, terephthalic acid, is stable up to 276 °C[8]. Decomposition at high temperatures may yield products like benzoic acid, benzene, and HF[8][9]. |
| Hydrolytic | Very High | Terephthalic acid is hydrolytically stable. The presence of a fluorine atom is known to significantly increase resistance to hydrolysis in other molecules[10]. Stable across a wide pH range in aqueous solutions. |
| Photolytic | Moderate to High | Aromatic carboxylic acids can be susceptible to photodecomposition. Specific testing according to ICH Q1B guidelines is recommended. |
| Oxidative | Moderate | While generally stable, forced degradation under strong oxidative conditions (e.g., H₂O₂) may occur. |
| Storage | Stable | Recommended to store sealed from moisture, in a dry, room-temperature environment[11][12]. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is a generalized procedure based on ICH Q1A guidelines for forced degradation studies, which are essential for developing and validating a stability-indicating analytical method[2][13].
Objective: To assess the stability of this compound under various stress conditions and to develop an HPLC method that separates the intact compound from any potential degradation products.
Materials:
-
This compound
-
HPLC system with a photodiode array (PDA) or UV detector
-
Appropriate HPLC column (e.g., C18)
-
Reagents for stress conditions: HCl, NaOH, H₂O₂
-
Temperature-controlled ovens and a photostability chamber
-
Validated HPLC method (see below)
Procedure:
-
Method Development: Develop a reverse-phase HPLC method (e.g., gradient elution with an acetonitrile/water mobile phase containing an acidic modifier like formic acid) that produces a sharp, well-resolved peak for this compound.
-
Forced Degradation Studies: Prepare solutions of the compound (e.g., 1 mg/mL) and expose them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid powder at 105 °C for 48 hours.
-
Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them using the developed HPLC method. Analyze an unstressed control sample for comparison.
-
Method Validation: The HPLC method is considered "stability-indicating" if it can resolve the peak of the intact this compound from all degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure under all conditions.
Visualization: Stability Testing Workflow
Caption: Workflow for stability testing and method development.
Factors Influencing Physicochemical Properties
The solubility and stability of this compound are not isolated properties but are interconnected and influenced by several external factors. Understanding these relationships is crucial for formulation development, reaction optimization, and defining storage conditions.
Visualization: Influencing Factors
Caption: Key environmental factors affecting the core properties.
References
- 1. store.astm.org [store.astm.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. legislation.gov.uk [legislation.gov.uk]
- 5. filab.fr [filab.fr]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. scispace.com [scispace.com]
- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mastercontrol.com [mastercontrol.com]
- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
Spectroscopic and Synthetic Profile of 2-Fluoroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Fluoroterephthalic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectral data in public databases, this guide presents predicted spectroscopic information alongside established data for related compounds and general principles of spectroscopic analysis for aromatic carboxylic acids. Additionally, a representative synthetic workflow is provided to illustrate its preparation.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound. These values are essential for the identification, characterization, and purity assessment of the compound.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying and quantifying volatile and semi-volatile compounds. The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns.
| Parameter | Value (m/z) |
| Molecular Ion Peak [M]⁺ | 184 |
| Top Peak | 167 |
| Second Highest Peak | 83 |
| Third Highest Peak | 184 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and fluorinated aromatic functionalities.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |
| C=O Stretch | 1710-1680 | Carboxylic Acid |
| C=C Stretch | 1600-1450 | Aromatic Ring |
| C-F Stretch | 1250-1000 | Aryl Fluoride |
| O-H Bend | 950-910 | Carboxylic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. Predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are provided below. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹H NMR (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.9 - 8.1 | d | ~8 |
| H-5 | 7.7 - 7.9 | dd | ~8, ~2 |
| H-6 | 7.5 - 7.7 | d | ~8 |
| COOH | 12.0 - 13.0 | br s | - |
¹³C NMR (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (COOH) | 165 - 170 |
| C-4 (COOH) | 168 - 173 |
| C-2 (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| C-1' | 130 - 135 |
| C-4' | 135 - 140 |
| C-3 | 120 - 125 (d, ²JCF ≈ 20 Hz) |
| C-5 | 125 - 130 (d, ³JCF ≈ 5 Hz) |
| C-6 | 115 - 120 (d, ²JCF ≈ 25 Hz) |
¹⁹F NMR (Predicted)
| Fluorine | Chemical Shift (δ, ppm) |
| Ar-F | -110 to -120 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for acquiring NMR, FT-IR, and GC-MS data for aromatic carboxylic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single peaks for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the retention time and mass spectrum of this compound.
Methodology:
-
Derivatization (if necessary): Carboxylic acids can be challenging to analyze directly by GC due to their polarity and low volatility. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often required.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
-
GC Conditions:
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Synthetic Workflow
The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the oxidation of a suitable precursor. The following diagram illustrates a logical workflow for a potential synthetic pathway.
Caption: A generalized workflow for the synthesis of this compound.
This guide serves as a foundational resource for professionals working with this compound. While predicted data offers valuable insights, experimental verification remains the gold standard for structural confirmation and analysis. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific instrumentation and research goals.
An In-depth Technical Guide to the Molecular Structure and Applications of 2-Fluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoroterephthalic acid, a fluorinated aromatic dicarboxylic acid of increasing interest in materials science and pharmaceutical research. This document details the molecular structure, physicochemical properties, and key spectral characteristics of the compound. It further outlines a detailed experimental protocol for its synthesis via the oxidation of 2-fluoro-p-xylene and its application as an organic linker in the solvothermal synthesis of metal-organic frameworks (MOFs). Safety and handling information is also provided.
Introduction
This compound, with the chemical formula C₈H₅FO₄, is a derivative of terephthalic acid distinguished by the presence of a fluorine atom on the benzene ring. This substitution significantly influences the molecule's electronic properties, acidity, and intermolecular interactions. These altered characteristics make it a valuable building block in the design of functional materials, including metal-organic frameworks (MOFs), and as a potential scaffold in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] This guide serves as a technical resource for researchers exploring the use of this compound in their work.
Molecular Structure and Identification
The molecular structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a fluorine atom at position 2.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Chemical Formula | C₈H₅FO₄[2] |
| CAS Number | 3906-87-4[2] |
| PubChem CID | 77511[2] |
| Molecular Weight | 184.12 g/mol [2] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)F)C(=O)O[2] |
| InChI Key | YUWKPDBHJFNMAD-UHFFFAOYSA-N[2] |
Synonyms: 2-Fluoro-1,4-benzenedicarboxylic acid, 2,5-Dicarboxyfluorobenzene.[2]
Physicochemical and Spectroscopic Data
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Limited experimental data is available for some properties, and where noted, values for the parent compound, terephthalic acid, are provided for comparison.
| Property | Value | Notes |
| Physical Form | White to light yellow powder/crystal | |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in water and common organic solvents.[3][4] | Solubility is expected to be comparable to or slightly different from terephthalic acid, which is poorly soluble in water and most organic solvents but soluble in polar aprotic solvents like DMSO and DMF.[4][5] |
| pKa | Data not available | For comparison, the pKa values for terephthalic acid are approximately 3.54 and 4.34. The electron-withdrawing nature of the fluorine atom is expected to lower the pKa values of this compound, making it a stronger acid. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the fluorine and carboxylic acid substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 (broad) | O-H stretching of the carboxylic acid dimer |
| ~1700-1680 | C=O stretching of the carboxylic acid |
| ~1600-1450 | C=C stretching of the aromatic ring |
| ~1300-1200 | C-O stretching and O-H bending of the carboxylic acid |
| ~1200-1000 | C-F stretching |
The mass spectrum, typically obtained using electron ionization (EI), would show the molecular ion peak (M⁺) at m/z 184. Common fragmentation patterns for aromatic carboxylic acids include the loss of OH (M-17), H₂O (M-18), and COOH (M-45).
Experimental Protocols
Synthesis of this compound by Oxidation of 2-Fluoro-p-xylene
This protocol describes a potential synthetic route for this compound based on the well-established oxidation of p-xylene derivatives.[6][7][8][9][10]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Fluoro-p-xylene
-
Potassium permanganate (KMnO₄) or a Cobalt/Manganese/Bromide catalyst system
-
Acetic acid (solvent for Co/Mn/Br system)
-
Water (solvent for KMnO₄ system)
-
Sulfuric acid (for KMnO₄ workup)
-
Sodium bisulfite (for KMnO₄ workup)
-
Hydrochloric acid (for precipitation)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure (using KMnO₄):
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-p-xylene and a solution of potassium permanganate in water.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Acidify the mixture with dilute sulfuric acid.
-
Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Cool the reaction mixture in an ice bath to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an aqueous ethanol mixture) to obtain the purified this compound.
Procedure (using Co/Mn/Br catalyst):
-
Charge a high-pressure reactor with 2-fluoro-p-xylene, acetic acid, and the cobalt, manganese, and bromide catalysts.
-
Pressurize the reactor with air or oxygen and heat to the desired temperature (e.g., 150-200 °C).
-
Maintain the reaction under pressure with continuous stirring for the specified time.
-
After the reaction, cool the reactor to room temperature and vent the pressure.
-
The product will precipitate out of the acetic acid solution upon cooling.
-
Collect the product by filtration, wash with acetic acid and then with water.
-
Dry the product under vacuum.
Solvothermal Synthesis of a Metal-Organic Framework using this compound
This protocol provides a general method for the synthesis of a MOF using this compound as the organic linker, based on established solvothermal synthesis procedures for similar fluorinated linkers.[11][12][13]
Experimental Workflow:
Caption: Solvothermal synthesis of a MOF.
Materials:
-
This compound (organic linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt and this compound in the chosen solvent or a mixture of solvents.
-
Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 100 °C and 150 °C) for a designated period (usually 24 to 72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by drying under vacuum to remove the solvent molecules from the pores.
Applications in Research and Development
Metal-Organic Frameworks (MOFs)
This compound is a promising candidate for the construction of functional MOFs.[14] The fluorine substituent can influence the framework's topology, pore environment, and stability. Fluorinated MOFs often exhibit enhanced hydrophobicity, which can be advantageous for applications such as gas separation (e.g., CO₂ capture from humid gas streams) and catalysis in non-aqueous media.[11]
Drug Development and Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[1] While specific applications of this compound in drug development are not widely reported, its structural motif can be found in various pharmacologically active compounds. The 2-fluorobenzoic acid moiety, a related structure, is present in several anti-inflammatory, anticancer, and neuroprotective agents.[15] The dicarboxylic acid functionality of this compound provides two points for further chemical modification, allowing for its use as a scaffold or linker in the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a versatile fluorinated building block with significant potential in materials science and medicinal chemistry. Its unique properties, derived from the fluorine substitution, make it an attractive component for the design of novel MOFs and as a scaffold for the synthesis of new drug candidates. This technical guide provides a foundational resource for researchers to understand and utilize this compound in their future work. Further research into its specific biological activities and the properties of its derived materials is warranted.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H5FO4 | CID 77511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. udspace.udel.edu [udspace.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3139452A - Oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. research.setu.ie [research.setu.ie]
- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. This compound | 3906-87-4 [sigmaaldrich.com]
Purity Analysis of 2-Fluoroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Fluoroterephthalic acid, a crucial building block in the synthesis of pharmaceuticals and advanced materials. This document outlines potential impurities, detailed experimental protocols for key analytical techniques, and data interpretation.
Introduction to Purity Analysis of this compound
This compound (2-FTA) is a substituted aromatic dicarboxylic acid. Its purity is critical as impurities can affect reaction yields, downstream product quality, and the safety and efficacy of final pharmaceutical products. The manufacturing process of 2-FTA can introduce various impurities, including starting materials, intermediates, by-products, and degradation products. Therefore, robust analytical methods are essential for quality control.
Commonly employed analytical techniques for the purity assessment of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route. A common synthesis pathway involves the oxidation of a substituted xylene. By analogy to the synthesis of terephthalic acid, potential impurities in 2-FTA may include:
-
Incomplete Oxidation Products: Such as 2-Fluoro-4-methylbenzoic acid and 2-Fluoro-4-(hydroxymethyl)benzoic acid.
-
Precursor-related Impurities: Residual starting materials from the synthetic process.
-
Isomeric Impurities: Positional isomers of fluoroterephthalic acid that may form during synthesis.
-
Related Substances: Such as fluorobenzoic acid or other dicarboxylic acid analogs.
A study on the non-fluorinated analog, terephthalic acid, identified impurities such as 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid.[1] It is plausible that fluorinated derivatives of these compounds could be present in this compound.
Analytical Methodologies
A multi-tiered approach utilizing various analytical techniques is recommended for a comprehensive purity profile of this compound. Commercial suppliers often indicate a purity of greater than 95%, commonly determined by Gas Chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reversed-phase method with UV detection is generally suitable.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile or dilute aqueous alkali[2]) to a final concentration of approximately 1 mg/mL.
| Peak No. | Retention Time (min) | Analyte | Peak Area (%) |
| 1 | 4.5 | 2-Fluoro-4-methylbenzoic acid (Impurity) | 0.8 |
| 2 | 8.2 | This compound | 98.5 |
| 3 | 12.1 | Unidentified Impurity | 0.7 |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities or after derivatization of the acidic functional groups, GC-MS provides excellent separation and structural identification of impurities. Spectral information for this compound is available in public databases like PubChem.[3]
-
Derivatization (Esterification):
-
To 10 mg of the this compound sample, add 1 mL of 1.25 M HCl in methanol.
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
| Retention Time (min) | Detected Ion (m/z) | Tentative Identification | Area (%) |
| 10.5 | 169, 138 | Dimethyl 2-fluoroterephthalate | 99.2 |
| 9.2 | 153, 122 | Methyl 2-fluoro-4-methylbenzoate | 0.5 |
| 11.8 | 197, 166 | Unidentified diester impurity | 0.3 |
Workflow and Pathway Visualizations
The following diagrams illustrate the analytical workflow and a potential synthetic pathway leading to impurities.
Caption: Analytical workflow for purity assessment of this compound.
Caption: Simplified potential impurity formation pathway in 2-FTA synthesis.
Conclusion
The purity analysis of this compound requires a combination of robust analytical techniques to ensure the quality and safety of its downstream applications, particularly in the pharmaceutical industry. HPLC and GC-MS are powerful tools for separating and identifying potential impurities. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish effective quality control protocols for this compound. It is crucial to validate these methods according to the specific requirements of the intended use.
References
Commercial Suppliers and Technical Guide for 2-Fluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 2-Fluoroterephthalic acid, a key building block in pharmaceutical and materials science research. The strategic incorporation of fluorine into molecular scaffolds can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, with its unique electronic properties, serves as a valuable starting material for the synthesis of novel therapeutic agents and advanced polymers. This document outlines commercially available sources, a representative synthesis protocol, quality control methodologies, and the role of fluorinated compounds in a key biological pathway.
Commercial Supplier Analysis
A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | AMBH2D6F43B7 | 95% | Custom |
| Apollo Scientific | PC48471 | 95% | 250mg, 1g, 5g, 10g, 25g, 100g, 250g |
| TCI America | F1347 | >95.0% (GC) | 200MG, 1G |
| CymitQuimica | 54-PC48471 | 95+% | 250mg, 1g |
| Fluorochem | F690787 | Not Specified | 250mg, 1g, 5g |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.
Representative Synthesis of a Fluorinated Terephthalic Acid Derivative
Synthesis of 2,5-Difluoroterephthalic Acid [1]
-
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask, a solution of 2,5-difluoro-4-methylbenzoic acid (1 g, 5.810 mmol, 1 equivalent) is prepared in water (20 mL).
-
Potassium permanganate (KMnO4) (4.59 g, 29.048 mmol, 5 equivalents) is added to the solution.
-
-
Step 2: Reaction
-
The resulting solution is stirred overnight at 100°C.
-
-
Step 3: Work-up and Isolation
-
The solid manganese dioxide formed is removed by filtration.
-
The pH of the filtrate is adjusted to 3 with 6 M hydrochloric acid (HCl).
-
The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 2,5-difluorobenzene-1,4-dicarboxylic acid.
-
This protocol demonstrates a common method for the synthesis of functionalized terephthalic acids. The synthesis of this compound would likely proceed through a similar oxidation of a corresponding fluorinated and methylated precursor.
Quality Control Workflow
Ensuring the purity and identity of this compound is critical for its application in research and drug development. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.
Key Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A robust HPLC method is essential for determining the purity of this compound and detecting any related impurities. While a specific method for this compound is not detailed in the search results, a general approach for the analysis of terephthalic acid isomers can be adapted.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A mixed-mode column, such as an Amaze HA, which allows for separation in both reversed-phase and anion-exchange modes, is often suitable for separating aromatic dicarboxylic acids and their isomers.[2]
-
Mobile Phase: A buffered aqueous-organic mobile phase. The exact composition would need to be optimized, but a common starting point could be a gradient of acetonitrile in a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) with the pH adjusted to control the ionization state of the carboxylic acid groups.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance, for example, around 240 nm.
-
Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) and filtered before injection.
-
Analysis: The retention time of the main peak corresponding to this compound is compared to a reference standard. The peak area is used to calculate the purity, and any additional peaks are identified as impurities.
Role in Drug Discovery: Targeting Inflammatory Pathways
Fluorinated benzoic acids, including derivatives of this compound, are valuable scaffolds in medicinal chemistry, particularly in the development of anti-inflammatory drugs.[3] One of the key targets for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory cascade.
The incorporation of a fluorine atom can enhance the binding affinity and selectivity of these inhibitors for the COX-2 enzyme.[3] By blocking the active site of COX-2, these drugs prevent the conversion of arachidonic acid to prostaglandin H2, a precursor to pro-inflammatory prostaglandins.[3] This mechanism of action effectively reduces inflammation, pain, and fever. The unique electronic properties of the fluorine atom in compounds like this compound can be leveraged by medicinal chemists to fine-tune the potency and pharmacokinetic profile of new drug candidates targeting this and other important biological pathways.
References
2-Fluoroterephthalic Acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling protocols for 2-Fluoroterephthalic acid. The information is compiled from publicly available safety data sheets and chemical handling guidelines to ensure a comprehensive understanding for professionals in research and development.
Chemical Identification and Properties
This compound is a substituted aromatic dicarboxylic acid. Its properties make it a valuable building block in the synthesis of various chemical entities, including polymers and pharmaceutical intermediates.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₄ | [1] |
| Molecular Weight | 184.12 g/mol | [1] |
| CAS Number | 3906-87-4 | [1] |
| Appearance | Solid | N/A |
| Purity | Typically ≥95% | N/A |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.
| Hazard Class | GHS Classification |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
GHS Pictogram:
Safety and Handling Procedures
Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound. The following procedures are based on standard practices for handling hazardous chemical powders.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling.[5] The following PPE is recommended to minimize exposure.[6][7]
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for significant exposure, chemical-resistant overalls may be necessary.[5] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[6] |
Engineering Controls
Engineering controls are the most effective way to minimize exposure to hazardous dusts.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.
-
Containment: For weighing and transferring powder, a ventilated balance enclosure or a glove box is recommended.[8]
General Handling Workflow
The following diagram illustrates a general workflow for safely handling this compound powder in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the chemical and ensure safety.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
Objective: To use this compound as a starting material in a chemical synthesis.
Materials:
-
This compound
-
Appropriate solvent(s)
-
Other reactants as required by the specific synthesis
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating/cooling system as required
-
Standard laboratory glassware for workup
Procedure:
-
Preparation:
-
Ensure the fume hood is clean and operational.
-
Assemble all necessary glassware and equipment.
-
Don all required personal protective equipment (see section 3.1).
-
-
Reaction Setup:
-
In the fume hood, carefully weigh the required amount of this compound using a tared container in a ventilated enclosure.[4]
-
Transfer the weighed this compound to the reaction vessel.
-
Add the solvent and other reactants to the vessel.
-
If the reaction requires an inert atmosphere, purge the vessel with an inert gas (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Commence stirring and adjust the temperature as required by the specific protocol.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary, following the specific protocol's instructions.
-
Isolate the crude product through filtration, extraction, or other appropriate methods.
-
Purify the product using techniques such as recrystallization or column chromatography.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Dispose of all chemical waste in appropriately labeled containers.
-
Clean the work area thoroughly.
-
Remove PPE and wash hands.
-
The following diagram illustrates a typical experimental workflow for a chemical synthesis involving a hazardous powder.
Caption: A generalized workflow for a chemical synthesis experiment.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not extensively available.
-
Toxicological Information: To the best of current knowledge, the acute and chronic toxicity of this substance are not fully known. It is classified as a skin, eye, and respiratory irritant based on available data.
-
Ecological Information: No specific data is available regarding its persistence, bioaccumulation, or mobility in soil. Discharge into the environment should be avoided.
This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | C8H5FO4 | CID 77511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ddpsinc.com [ddpsinc.com]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Derivatives of 2-Fluoroterephthalic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroterephthalic acid, a halogenated aromatic dicarboxylic acid, serves as a versatile scaffold in medicinal chemistry and materials science. The introduction of a fluorine atom onto the terephthalic acid backbone significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations can lead to enhanced biological activity and novel therapeutic applications. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, their emerging biological activities with a focus on oncology, and detailed experimental protocols for their preparation and evaluation.
Synthesis of this compound Derivatives
The primary derivatives of this compound are its corresponding esters and amides, which are typically synthesized from the diacid chloride intermediate, 2-fluoroterephthaloyl chloride.
Preparation of 2-Fluoroterephthaloyl Chloride
The conversion of this compound to its diacid chloride is a crucial first step for the synthesis of most derivatives. This is typically achieved by reacting the diacid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis of 2-Fluoroterephthaloyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-fluoroterephthaloyl chloride can be purified by vacuum distillation or used directly in subsequent steps.
Synthesis of 2-Fluoroterephthalamides
The reaction of 2-fluoroterephthaloyl chloride with various primary or secondary amines yields a diverse range of N-substituted 2-fluoroterephthalamides. These derivatives are of significant interest due to the prevalence of the amide bond in pharmacologically active molecules.
Experimental Protocol: General Synthesis of N,N'-Dialkyl-2-fluoroterephthalamides
-
Dissolve the amine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluoroterephthaloyl chloride (1 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of 2-Fluoroterephthalate Esters
Ester derivatives are readily prepared by the reaction of 2-fluoroterephthaloyl chloride with alcohols. These compounds can serve as intermediates for further functionalization or be evaluated for their own biological activities.
Experimental Protocol: General Synthesis of Dialkyl-2-fluoroterephthalates
-
Dissolve the alcohol (2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, pyridine; 2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 2-fluoroterephthaloyl chloride (1 equivalent) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture sequentially with water, dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the crude ester by column chromatography or distillation.
Biological Activity and Therapeutic Potential
While research specifically on this compound derivatives is still emerging, studies on structurally related fluorinated benzamides and terephthalamides have shown significant promise, particularly in the field of oncology. The introduction of fluorine can enhance binding affinity to target proteins and improve pharmacokinetic properties.
Anticancer Activity
Fluorinated benzamide derivatives have been investigated as inhibitors of several key enzymes involved in cancer progression, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).
Table 1: In Vitro Anticancer Activity of Selected Fluorinated Benzamide Derivatives
| Compound Class | Target | Cell Line | IC50/GI50 (µM) | Reference |
| Fluorinated Benzamide | HDAC3 | HepG2 | 1.30 | [1][2] |
| Fluorinated Benzamide | HDAC3 | U937 | 0.55 | [1][2] |
| Fluorinated Benzamide | HDAC3 | H460 | 4.73 | [1][2] |
| Fluorinated Benzamide | HDAC3 | K562 | 1.31 | [1][2] |
| Difluorinated Quinoxaline | - | Leukemia | < 0.15 | [3] |
| Olaparib Derivative | PARP/HDAC | MDA-MB-231 | Induces Apoptosis | [4] |
Note: The compounds in this table are not direct derivatives of this compound but represent structurally related molecules whose activity suggests the potential of this scaffold.
Mechanism of Action: Potential Signaling Pathways
Based on the activity of related compounds, derivatives of this compound may exert their anticancer effects through the inhibition of key cellular pathways involved in DNA repair and epigenetic regulation.
-
PARP Inhibition: PARP inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A dual PARP and RAD51 inhibitor has been synthesized from a 2-fluorobenzoic acid derivative, suggesting that 2-fluoroterephthalamides could be explored for similar dual-inhibitory roles.[5]
-
HDAC Inhibition: HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells by altering the acetylation state of histones and other proteins. Fluorinated benzamides have been shown to be potent HDAC inhibitors.[1][2][6] The diamide structure of 2-fluoroterephthalamides makes them attractive candidates for the design of novel HDAC inhibitors.
-
Induction of Apoptosis: Fluorinated compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8][9][10][11]
Data Presentation
The following tables summarize key quantitative data for this compound and a representative derivative.
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₅FO₄ | 184.12 | 3906-87-4 |
| 2-Bromo-5-fluoroterephthalic acid | C₈H₄BrFO₄ | 263.02 | 1245807-64-0 |
Future Directions
The field of this compound derivatives is ripe for exploration. Future research should focus on:
-
Synthesis of diverse libraries: Expanding the range of ester and amide derivatives with various functional groups.
-
In-depth biological evaluation: Screening these libraries against a wide panel of cancer cell lines and relevant enzymatic assays.
-
Mechanism of action studies: Elucidating the specific signaling pathways and molecular targets of the most active compounds.
-
Structure-activity relationship (SAR) studies: Identifying the key structural features responsible for potent and selective biological activity.
Conclusion
This compound is a promising building block for the development of novel therapeutic agents. Its derivatives, particularly amides, warrant further investigation as potential anticancer agents targeting key pathways in cancer cell proliferation and survival. The synthetic protocols and biological insights provided in this guide aim to facilitate further research and drug discovery efforts in this exciting area.
References
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoride induces apoptosis and autophagy through the IL-17 signaling pathway in mice hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Fluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) utilizing the 2-Fluoroterephthalic acid linker. The introduction of fluorine into the MOF structure can significantly alter its physicochemical properties, offering unique opportunities for applications in drug delivery and other biomedical fields.
Introduction to this compound in MOF Synthesis
This compound is a derivative of terephthalic acid where a hydrogen atom on the benzene ring is substituted with a fluorine atom. This substitution imparts several key properties to the resulting MOF structure:
-
Modified Pore Environment: The electronegativity of the fluorine atom can alter the electronic environment of the pores, influencing host-guest interactions with encapsulated drug molecules.
-
Enhanced Hydrophobicity: Fluorination can increase the hydrophobicity of the MOF, which can be advantageous for the encapsulation of hydrophobic drugs and can influence the drug release kinetics in aqueous environments.
-
Tunable Properties: The presence of the fluoro-group allows for fine-tuning of the MOF's properties, such as gas sorption capabilities and catalytic activity, which are also relevant in biomedical applications.
Zirconium-based MOFs, particularly the UiO-66 topology, are often chosen for their exceptional thermal and chemical stability, making them ideal candidates for drug delivery applications.[1] The synthesis of a fluorinated analogue of UiO-66 demonstrates the compatibility of fluorinated linkers with this robust framework.
Application in Drug Delivery
Fluorinated MOFs are emerging as promising platforms for the controlled delivery of therapeutic agents, especially anticancer drugs. The unique properties endowed by fluorine can lead to:
-
High Drug Loading Capacity: The modified pore chemistry can enhance the affinity for specific drug molecules, leading to high loading efficiencies. For instance, MOFs have been reported to encapsulate significant amounts of drugs like 5-fluorouracil (5-FU) and doxorubicin.[2][3]
-
Sustained and Controlled Release: The hydrophobicity and altered pore interactions can modulate the release profile of the encapsulated drug, allowing for a more sustained release over time. The release of 5-FU from MOFs has been shown to be pH-responsive, which is a desirable characteristic for targeted cancer therapy, as the tumor microenvironment is often acidic.[3]
-
Biocompatibility: Zirconium-based MOFs like UiO-66 have demonstrated good biocompatibility, a critical requirement for in vivo applications.[1]
A key application is the delivery of 5-Fluorouracil (5-FU), an anticancer drug. The interactions between the fluorine in the MOF and the fluorine in 5-FU can lead to favorable loading and release kinetics.
Characterization of Fluorinated MOFs
Standard techniques are employed to characterize the structure, porosity, and stability of MOFs synthesized with this compound:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework and to determine the temperature at which the organic linker decomposes.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate groups of the linker to the metal centers and the presence of the C-F bond.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF, which are crucial parameters for drug loading capacity.
Quantitative Data Summary
The following tables summarize typical characterization data for a Zirconium-based MOF synthesized with this compound (hypothetically named Zr-F-MOF, based on analogues) and its drug loading/release properties with 5-Fluorouracil.
Table 1: Physicochemical Properties of Zr-F-MOF
| Parameter | Value | Reference |
| BET Surface Area | ~950-1100 m²/g | [4] |
| Pore Volume | ~0.45-0.55 cm³/g | [4] |
| Thermal Stability | Up to 450 °C | (Inferred from TGA of similar UiO-66 MOFs) |
| Crystal System | Cubic | (Typical for UiO-66 topology) |
Table 2: 5-Fluorouracil (5-FU) Loading and Release Data for a Fluorinated MOF
| Parameter | Value | Conditions | Reference |
| Drug Loading Capacity | ~20-60 wt% | Soaking in 5-FU solution | [2][5] |
| Release at pH 7.4 (24h) | ~20-30% | Phosphate-buffered saline (PBS) | [3] |
| Release at pH 5.5 (24h) | ~40-50% | Acetate buffer (simulating tumor microenvironment) | [3] |
| Release Mechanism | Diffusion-controlled, pH-responsive | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of a hypothetical Zirconium-based MOF using this compound (Zr-F-MOF) and a Copper-based MOF (Cu-F-MOF). These protocols are based on established methods for analogous MOF synthesis.
Protocol 1: Solvothermal Synthesis of Zr-F-MOF (UiO-66-F analogue)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂-F-BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
-
Methanol
-
Chloroform
Procedure:
-
In a 100 mL screw-capped glass vial, dissolve ZrCl₄ (e.g., 125 mg, 0.54 mmol) and this compound (e.g., 100 mg, 0.54 mmol) in 60 mL of DMF.
-
Add a modulator, such as acetic acid (e.g., 1.5 mL), to the solution. The modulator helps to control the crystal size and morphology.
-
Seal the vial tightly and place it in a preheated oven at 120°C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
A white precipitate of the Zr-F-MOF will have formed.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) to remove any unreacted precursors.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the solid in methanol for 3 days, replacing the methanol with a fresh portion each day.
-
After the methanol exchange, filter the solid and dry it under vacuum at 150°C for 12 hours.
-
The resulting white powder is the activated Zr-F-MOF, ready for characterization and application.
Protocol 2: Hydrothermal Synthesis of Cu-F-MOF
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (H₂-F-BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 50 mL Teflon-lined stainless-steel autoclave, dissolve Copper(II) nitrate trihydrate (e.g., 145 mg, 0.6 mmol) in a solvent mixture of 10 mL of DMF, 5 mL of ethanol, and 5 mL of deionized water.
-
In a separate container, dissolve this compound (e.g., 74 mg, 0.4 mmol) in the same solvent mixture.
-
Add the linker solution to the metal salt solution in the autoclave and stir for 30 minutes.
-
Seal the autoclave and heat it in an oven at 100°C for 48 hours.
-
After cooling to room temperature, blue crystals of the Cu-F-MOF will have formed.
-
Collect the crystals by filtration and wash them with fresh DMF (3 x 10 mL).
-
Dry the product in a vacuum oven at 80°C for 12 hours.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of the Zr-F-MOF, and a conceptual diagram of drug loading and release.
References
- 1. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual functions of pH-sensitive cation Zr-MOF for 5-Fu: large drug-loading capacity and high-sensitivity fluorescence detection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDF.js viewer [s2.tai-lieu.com]
2-Fluoroterephthalic Acid: A Versatile Linker for Advanced Metal-Organic Frameworks
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the organic linkers of Metal-Organic Frameworks (MOFs) offers a powerful strategy for fine-tuning their chemical and physical properties. 2-Fluoroterephthalic acid, as a readily available and functionalized linker, is an excellent candidate for creating MOFs with enhanced hydrophobicity, modified electronic properties, and unique guest-host interactions. These characteristics make such MOFs highly promising for applications in drug delivery, catalysis, and gas separation.
Key Applications
The fluorine substituent on the terephthalic acid backbone can significantly influence the properties of the resulting MOF, leading to a range of potential applications:
-
Enhanced Drug Delivery: The increased hydrophobicity of MOFs synthesized with this compound can improve the encapsulation and controlled release of hydrophobic drug molecules. The fluorine atoms can also engage in specific interactions with drug molecules, potentially leading to higher loading capacities and more predictable release kinetics.
-
Catalysis: The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the MOF's metal centers, potentially enhancing their catalytic activity and selectivity for a variety of organic transformations.
-
Gas Adsorption and Separation: The modified pore environment and surface chemistry resulting from the fluorine substitution can lead to improved selectivity for the adsorption of specific gases, such as CO2 or hydrocarbons.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of terephthalic acid-based MOFs and provide a starting point for the synthesis and utilization of MOFs based on this compound.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound (Adapted)
This protocol describes a typical solvothermal synthesis of a crystalline MOF using zinc nitrate as the metal source and this compound as the organic linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂-F-BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.15 mmol of zinc nitrate hexahydrate and 0.10 mmol of this compound in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 100°C for 24 hours.
-
After 24 hours, allow the autoclave to cool slowly to room temperature.
-
Colorless, crystalline product should be visible.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the product under vacuum at 150°C for 12 hours to activate the MOF by removing residual solvent from the pores.
Workflow for Solvothermal Synthesis:
Protocol 2: Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into the synthesized MOF and studying its release profile in a simulated physiological environment.
Materials:
-
Activated MOF from Protocol 1
-
Ibuprofen
-
Ethanol
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure for Drug Loading:
-
Prepare a 10 mg/mL solution of ibuprofen in ethanol.
-
Disperse 50 mg of the activated MOF in 10 mL of the ibuprofen solution.
-
Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the collected solid with fresh ethanol (2 x 5 mL) to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at 60°C for 12 hours.
-
Determine the drug loading efficiency by analyzing the concentration of ibuprofen remaining in the supernatant using UV-Vis spectroscopy at a wavelength of 222 nm.
Procedure for In Vitro Drug Release:
-
Disperse 10 mg of the drug-loaded MOF in 10 mL of PBS (either pH 7.4 or pH 5.5) in a dialysis bag (e.g., MWCO 12 kDa).
-
Place the dialysis bag in 90 mL of the same PBS buffer in a beaker with constant stirring at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS to maintain a constant volume.
-
Analyze the concentration of ibuprofen in the withdrawn aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative drug release percentage at each time point.
Workflow for Drug Delivery Application:
Quantitative Data Summary
The following tables present representative data that could be expected from the characterization and application of a MOF synthesized with this compound. Note that these are illustrative values based on similar MOF systems.
Table 1: Physicochemical Properties of the Synthesized MOF
| Property | Value |
| Formula | Zn₄O(C₈H₃FO₄)₃ |
| Crystal System | Cubic |
| Space Group | Fm-3m |
| BET Surface Area | ~1500 m²/g |
| Pore Volume | ~0.65 cm³/g |
| Thermal Stability (TGA) | Stable up to ~400°C |
Table 2: Drug Loading and Release Parameters for Ibuprofen
| Parameter | Value |
| Drug Loading Capacity | ~25 wt% |
| Encapsulation Efficiency | ~85% |
| Cumulative Release at 24h (pH 7.4) | ~40% |
| Cumulative Release at 24h (pH 5.5) | ~65% |
Concluding Remarks
The use of this compound as a linker in MOF synthesis provides a promising avenue for the development of new materials with tailored properties. The protocols and data presented here serve as a guide for researchers to explore the potential of these fluorinated MOFs in various applications, particularly in the field of drug delivery where the unique properties imparted by fluorine can be leveraged to create more effective therapeutic systems. Further characterization and optimization of the synthesis and drug loading parameters are encouraged to fully realize the potential of this versatile building block.
Application Notes and Protocols for the Polymerization of 2-Fluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into polymer backbones can significantly alter the material's properties, often leading to enhanced thermal stability, chemical resistance, and unique surface characteristics. 2-Fluoroterephthalic acid is a valuable monomer for the synthesis of fluorinated polyesters with potential applications in specialty materials and drug delivery systems. The fluorine substituent on the aromatic ring is expected to influence the polymerization kinetics and the final properties of the polymer, such as its glass transition temperature and crystallinity.
These application notes provide a detailed, representative protocol for the polymerization of this compound with a diol, such as ethylene glycol, via a two-stage melt polycondensation process. It should be noted that while extensive literature exists for the polymerization of terephthalic acid, specific experimental data for this compound is limited. Therefore, the following protocols and data are based on well-established procedures for analogous non-fluorinated polyesters, with adjustments to account for the anticipated effects of the fluorine substitution.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of this compound with ethylene glycol. These values are estimations based on typical polyester synthesis and the known effects of fluorination.
Table 1: Reaction Parameters for the Synthesis of Poly(ethylene 2-fluoroterephthalate)
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |
| Reactants | This compound, Ethylene Glycol | Oligomers from Stage 1 |
| Molar Ratio (Diol:Diacid) | 1.1:1 to 1.5:1 | - |
| Catalyst | Antimony Trioxide (Sb₂O₃) | Antimony Trioxide (Sb₂O₃) |
| Catalyst Concentration | 200 - 400 ppm (by weight of diacid) | 200 - 400 ppm (by weight of diacid) |
| Stabilizer | Phosphoric Acid or similar | - |
| Stabilizer Concentration | 50 - 150 ppm (by weight of diacid) | - |
| Temperature | 190 - 230 °C | 260 - 285 °C |
| Pressure | 1 - 4 bar (gauge) | < 1 mbar (vacuum) |
| Reaction Time | 2 - 4 hours | 2 - 3 hours |
| Byproduct Removed | Water | Ethylene Glycol |
Table 2: Representative Properties of Poly(ethylene 2-fluoroterephthalate)
| Property | Representative Value | Method of Analysis |
| Number Average Molecular Weight (Mn) | 20,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 40,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.2 | GPC |
| Glass Transition Temperature (Tg) | 80 - 95 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 240 - 255 °C | Differential Scanning Calorimetry (DSC) |
| Inherent Viscosity | 0.6 - 0.8 dL/g | Ubbelohde Viscometer |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of poly(ethylene 2-fluoroterephthalate) via a two-stage melt polycondensation.
Protocol 1: Two-Stage Melt Polycondensation of this compound and Ethylene Glycol
Materials:
-
This compound (C₈H₅FO₄, MW: 184.12 g/mol )
-
Ethylene glycol (C₂H₆O₂, MW: 62.07 g/mol )
-
Antimony trioxide (Sb₂O₃) - Catalyst
-
Phosphoric acid (H₃PO₄) - Stabilizer
-
High-purity nitrogen gas
Equipment:
-
Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port.
-
Heating mantle or oil bath with a temperature controller.
-
Vacuum pump capable of reaching < 1 mbar.
-
Collection flask for byproducts.
Procedure:
Stage 1: Esterification
-
Charging the Reactor: Charge the reactor with this compound and ethylene glycol in a molar ratio of 1:1.2.
-
Catalyst and Stabilizer Addition: Add antimony trioxide (300 ppm relative to the diacid weight) and phosphoric acid (100 ppm relative to the diacid weight) to the reaction mixture.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for 15-20 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to 190-200 °C. As the esterification reaction proceeds, water will be formed and distill off.
-
Temperature Increase: Over a period of 2-3 hours, slowly increase the temperature to 220-230 °C to maintain a steady rate of water distillation.
-
Completion of Esterification: The esterification stage is considered complete when approximately 95% of the theoretical amount of water has been collected. This typically takes 2-4 hours. The product at this stage is a low molecular weight oligomer.
Stage 2: Polycondensation
-
Initiating Polycondensation: Stop the nitrogen flow and gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mbar over a period of 30-45 minutes.
-
Temperature Increase: Simultaneously, increase the temperature of the reaction mixture to 260-270 °C.
-
Removal of Ethylene Glycol: Under high vacuum and elevated temperature, the polycondensation reaction proceeds with the elimination of ethylene glycol, which is collected in a cold trap. The viscosity of the melt will noticeably increase as the polymer chain length grows.
-
Final Reaction Conditions: Continue to increase the temperature to 275-285 °C and maintain these conditions for 2-3 hours. The reaction is monitored by the torque of the stirrer, which is proportional to the melt viscosity.
-
Reaction Termination: Once the desired viscosity (and thus molecular weight) is achieved, stop the reaction by releasing the vacuum with nitrogen and cooling the reactor.
-
Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a strand and quench it in a water bath.
-
Pelletization: Dry the polymer strand and cut it into pellets for further analysis and processing.
Mandatory Visualization
Caption: Workflow for the synthesis of Poly(ethylene 2-fluoroterephthalate).
Caption: Impact of this compound on Polymer Properties and Applications.
Application Notes and Protocols for High-Performance Polymers from 2-Fluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, properties, and potential applications of high-performance polymers derived from 2-fluoroterephthalic acid. The inclusion of a fluorine atom onto the terephthalic acid backbone can significantly enhance the thermal stability, solubility, and mechanical properties of the resulting polymers, making them attractive candidates for advanced applications, including specialty materials and drug delivery systems.
Introduction to Fluorinated Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties. The incorporation of fluorine atoms into the polymer backbone, for instance by using this compound as a monomer, can further enhance these characteristics. The fluorine atom's high electronegativity and steric bulk can disrupt chain packing, leading to improved solubility in organic solvents, while the strong carbon-fluorine bond contributes to increased thermal stability. These fluorinated polyamides are often synthesized via low-temperature solution polycondensation from a diacid chloride (such as 2-fluoroterephthaloyl chloride) and an aromatic diamine.
Data Presentation: Properties of a Representative Fluorinated Polyamide
The following table summarizes the typical properties of an aromatic polyamide synthesized from 2-fluoroterephthaloyl chloride and an aromatic diamine (e.g., 4,4'-oxydianiline). These values are representative and can vary depending on the specific diamine used and the polymerization conditions.
| Property | Value | Method of Analysis |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 250 - 300 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td5) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| 10% Weight Loss Temperature (Td10) | > 500 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | ||
| Tensile Strength | 80 - 120 MPa | Universal Testing Machine |
| Tensile Modulus | 2.0 - 3.5 GPa | Universal Testing Machine |
| Elongation at Break | 5 - 15 % | Universal Testing Machine |
| Solubility | ||
| Solvents | Soluble in NMP, DMAc, DMF, DMSO | Qualitative Solubility Test |
Experimental Protocols
Synthesis of 2-Fluoroterephthaloyl Chloride
Objective: To synthesize the diacid chloride monomer required for polymerization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of DMF to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, or until the solution becomes clear.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
Recrystallize the resulting crude 2-fluoroterephthaloyl chloride from anhydrous hexane to obtain the purified product.
-
Dry the purified crystals under vacuum.
Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
Objective: To synthesize a high-molecular-weight aromatic polyamide.
Materials:
-
Purified 2-fluoroterephthaloyl chloride
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and lithium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of solid 2-fluoroterephthaloyl chloride to the stirred solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
Polymer Characterization
3.3.1. Thermal Analysis
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer using a TGA instrument. Heat a small sample (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) using a DSC instrument. Heat a small sample (5-10 mg) to a temperature above its expected Tg, then cool it rapidly. Reheat the sample at a rate of 10-20°C/min and record the Tg from the second heating scan.
3.3.2. Mechanical Testing
-
Prepare thin films of the polymer by casting a 10-15 wt% solution of the polymer in a suitable solvent (e.g., NMP) onto a glass plate.
-
Dry the film in a vacuum oven with a programmed temperature ramp to remove the solvent completely.
-
Cut the resulting film into dumbbell-shaped specimens according to ASTM standards.
-
Measure the tensile properties using a universal testing machine at a specified crosshead speed.
Mandatory Visualizations
Caption: Workflow for the synthesis of fluorinated aromatic polyamides.
Caption: Experimental workflow for polymer characterization.
Applications in Drug Development
The unique properties of fluorinated aromatic polyamides make them promising for various applications in the biomedical field, including drug delivery.
-
Controlled Release Matrices: The high thermal and chemical resistance of these polymers can be advantageous for creating robust matrices for the controlled and sustained release of therapeutic agents. The polymer's degradation rate can potentially be tailored by adjusting the copolymer composition.
-
Biocompatible Coatings: The inherent hydrophobicity imparted by fluorine can be useful for creating biocompatible and anti-fouling coatings for medical devices and implants.
-
Nanoparticle Formulation: The enhanced solubility of these polymers in organic solvents facilitates their processing into nanoparticles for targeted drug delivery. The fluorinated segments may also offer unique interactions with fluorinated drugs or imaging agents.
Further research is necessary to fully explore the biocompatibility and degradation profiles of polymers derived from this compound for specific drug delivery applications. The synthesis protocols provided herein offer a starting point for researchers to produce these materials for further investigation.
Application Notes and Protocols: Characterization of 2-Fluoroterephthalic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characterization of Metal-Organic Frameworks (MOFs) synthesized using 2-Fluoroterephthalic acid as the organic linker. The protocols outlined below are generalized from standard practices in MOF characterization and can be adapted for specific research needs.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of the organic linker, such as through the introduction of fluorine atoms, can significantly alter the physicochemical properties of the resulting MOF, including its porosity, stability, and surface chemistry. MOFs based on this compound are of particular interest for applications in gas storage, catalysis, and notably, drug delivery, owing to the unique properties conferred by the fluorine substituent. The use of MOFs in biomedical applications has expanded significantly due to their high tunability, large surface areas, and substantial loading capacities[1].
This document details the essential experimental protocols for the synthesis and characterization of these specialized MOFs and presents typical quantitative data to guide researchers in their evaluation.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of MOFs based on terephthalic acid and its functionalized derivatives. It is important to note that specific values for this compound-based MOFs may vary depending on the synthesis conditions and the metal node used.
Table 1: Porosity and Surface Area Data
| MOF System | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| UiO-66 with 2-fluoro-1,4-benzenedicarboxylic acid | Zr | 900 - 1400 | Data not available | [2] |
| RE-TTA-fcu | Gd | 58 (Langmuir) | Data not available | [3] |
| MOF-2 | Zn | 361 | Data not available | [3] |
Note: The surface area of MOFs can be exceptionally high, with some reported experimental BET surface areas exceeding 7,000 m²/g[4][5].
Table 2: Thermal Stability Data
| MOF System | Metal Node | Decomposition Temperature (°C) | Notes | Reference |
| RE-TTA-pcu | Y, Gd, or Eu | ~320 | Stable up to 300 °C | [3] |
| NH2-MIL-101 | Ti(III) | ~200 | Determined by in situ PXRD | [6] |
| Terephthalic acid-based MOFs | Cu, Fe, Cr | >360 | High melting point observed | [7] |
Note: The thermal stability of MOFs is a critical parameter, with many frameworks exhibiting stability in the range of 300-500 °C[8].
Experimental Protocols
Synthesis of this compound-Based MOFs (Solvothermal Method)
This protocol is a generalized procedure based on common solvothermal synthesis methods for terephthalic acid-based MOFs[7][9].
Materials:
-
This compound
-
Metal salt (e.g., Zinc acetate dihydrate, Zirconium tetrachloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture with water/ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve this compound in the chosen solvent or solvent mixture in a glass vial.
-
In a separate vial, dissolve the metal salt in the solvent.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and maintain for a set period (ranging from 12 to 72 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Further wash with a lower-boiling-point solvent (e.g., ethanol or methanol) to facilitate the removal of the high-boiling-point synthesis solvent.
-
Dry the final product under vacuum at a moderate temperature (e.g., 60-120 °C) to activate the MOF by removing the solvent molecules from the pores.
Mandatory Visualization
Caption: Solvothermal synthesis workflow for this compound-based MOFs.
Characterization Protocols
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
Procedure:
-
Grind a small amount of the activated MOF sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu-Kα radiation.
-
Scan over a 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known isostructural materials to confirm the structure[7][10].
Purpose: To evaluate the thermal stability of the MOF and determine the temperature of framework decomposition[6].
Procedure:
-
Place a small, accurately weighed amount of the activated MOF sample (typically 5-10 mg) in an alumina or platinum crucible.
-
Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 5 or 10 °C/min).
-
Record the weight loss as a function of temperature, typically up to 600-800 °C.
-
The onset of significant weight loss after the removal of any residual solvent indicates the decomposition of the MOF framework.
Purpose: To determine the specific surface area, pore volume, and pore size distribution of the MOF.
Procedure:
-
Degas a weighed sample of the activated MOF under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed guest molecules.
-
Perform nitrogen adsorption and desorption measurements at 77 K (liquid nitrogen temperature).
-
Plot the adsorption-desorption isotherm.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the linear part of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3).
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.
Mandatory Visualization
Caption: Standard characterization workflow for synthesized MOFs.
Drug Loading and Release Protocol (for Drug Development)
This protocol describes a general method for encapsulating a drug within the MOF and studying its release profile. MOFs are promising for drug delivery due to their high loading capacity and the potential for controlled release[11].
-
Suspend the activated this compound-based MOF in a concentrated solution of the desired drug in a suitable solvent.
-
Stir the suspension for an extended period (e.g., 24-48 hours) at room temperature to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove any drug adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Quantify the amount of loaded drug using techniques such as UV-Vis spectroscopy, HPLC, or by digesting the MOF and analyzing the supernatant.
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions).
-
Maintain the suspension at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Separate the MOF particles from the aliquot by centrifugation or filtration.
-
Analyze the concentration of the released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Replenish the release medium with an equal volume of fresh medium to maintain a constant volume.
-
Plot the cumulative percentage of drug released as a function of time.
Mandatory Visualization
Caption: Conceptual pathway for drug loading and release using MOFs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. US9216939B2 - Metal-organic framework materials with ultrahigh surface areas - Google Patents [patents.google.com]
- 5. MOFs with Ultrahigh Surface Areas: Is the Sky the Limit? - ChemistryViews [chemistryviews.org]
- 6. Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 11. Metal-Organic Frameworks as Potential Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopy of 2-Fluoroterephthalic Acid Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymers derived from 2-Fluoroterephthalic acid are of growing interest in materials science and pharmaceutical applications due to the unique properties conferred by the fluorine substituent, such as altered polarity, thermal stability, and specific binding interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these polymers, providing detailed information on monomer incorporation, polymer microstructure, and end-group analysis. This application note provides a detailed protocol and data interpretation guide for the NMR analysis of this compound-based polyesters, for instance, poly(alkylene 2-fluoroterephthalate).
1. Data Presentation
Due to the limited availability of specific experimental NMR data for this compound polymers in the literature, the following tables present predicted and representative data based on the analysis of the monomer and related fluorinated aromatic polyesters. These values serve as a guide for spectral interpretation.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts for Poly(ethylene 2-fluoroterephthalate)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (H-3, H-5, H-6) | 7.9 - 8.3 | m | The fluorine substituent will induce splitting, resulting in complex multiplets. |
| Ethylene Glycol (-O-CH₂-CH₂-O-) | 4.4 - 4.7 | m | Broad multiplets are expected due to the polymer backbone's various conformations. |
Table 2: Predicted ¹³C NMR Chemical Shifts for Poly(ethylene 2-fluoroterephthalate)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (-C=O) | 163 - 166 | |
| Aromatic (C-1, C-4) | 130 - 135 | Quaternary carbons. |
| Aromatic (C-2) | 158 - 162 (d, ¹JCF ≈ 250 Hz) | Directly attached to fluorine, showing a large coupling constant. |
| Aromatic (C-3, C-5, C-6) | 120 - 130 | |
| Ethylene Glycol (-O-CH₂-CH₂-O-) | 60 - 65 |
Table 3: Predicted ¹⁹F NMR Chemical Shifts for Poly(ethylene 2-fluoroterephthalate)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic (C-2)-F | -110 to -120 | Referenced to CFCl₃. The chemical shift can be sensitive to the polymer's environment and solvent.[3] |
2. Experimental Protocols
The following are generalized protocols for the NMR analysis of this compound polymers, based on common practices for similar polyester systems.[2][4]
2.1 Sample Preparation
-
Dissolution: Dissolve 10-20 mg of the this compound polymer in 0.6-0.8 mL of a suitable deuterated solvent. Common solvents for polyesters include deuterated chloroform (CDCl₃), deuterated trifluoroacetic acid (TFA-d), or a mixture of CDCl₃ and TFA-d. For some aromatic polyesters, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) mixed with a deuterated solvent can be effective.[5]
-
Filtration: If the solution contains suspended particles, filter it through a glass wool plug into a clean NMR tube to prevent magnetic field distortions.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts, although referencing to the residual solvent peak is more common for polymer samples.
2.2 NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral resolution, which is crucial for polymer analysis.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of the protons.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance and polymers often yield broad signals.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-5 seconds.
-
3. Visualizations
3.1 Experimental Workflow
Caption: Experimental workflow for NMR analysis.
3.2 Logical Relationship for Structural Elucidation
Caption: Logic flow for structural elucidation.
References
- 1. Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of 2-Fluoroterephthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 2-Fluoroterephthalic acid and its derivatives using mass spectrometry. The protocols outlined below are designed to be adaptable for various research and development applications, from metabolite identification to quantitative analysis in complex biological matrices.
Introduction
This compound and its derivatives are of growing interest in medicinal chemistry and drug development. The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Accurate and sensitive analytical methods are therefore essential for the characterization and quantification of these compounds in various stages of drug discovery and development. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[2]
This document details protocols for sample preparation, LC-MS/MS analysis, and data interpretation for this compound derivatives.
Quantitative Data Summary
The following table provides representative quantitative performance data for the analysis of fluorinated aromatic acids, similar in structure to this compound derivatives, using the protocols described herein. These values can be considered as a benchmark for method development and validation.
| Analyte Class | Matrix | Preparation Method | LC-MS/MS System | LLOQ (Lower Limit of Quantification) | Linearity (R²) | Reference |
| Fluorobenzoic Acids | Saline Water | Solid-Phase Extraction (SPE) | Triple Quadrupole | 0.01 - 0.05 ng/mL | >0.99 | [3] |
| Phthalates | Food Samples | QuEChERS | Triple Quadrupole | 10 - 100 µg/kg | >0.99 | [4] |
| Fluorotelomer Carboxylic Acid | Urine | Solid-Phase Extraction (SPE) | Triple Quadrupole | ~2 ng/mL | >0.99 | [5] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the complexity of the sample matrix. The goal is to extract the analyte of interest, remove interfering substances, and concentrate the sample for optimal LC-MS/MS analysis.[6]
Protocol 3.1.1: Solid-Phase Extraction (SPE) for Aqueous and Biological Fluids (e.g., Urine, Plasma)
This protocol is suitable for cleaning up and concentrating this compound derivatives from complex aqueous or biological fluid samples.[3][5]
-
Sample Pre-treatment:
-
For urine samples, centrifuge at 4000 rpm for 10 minutes to remove particulate matter. Take a 1 mL aliquot of the supernatant.[5]
-
For plasma or serum samples, perform a protein precipitation step first. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant.
-
Spike the pre-treated sample with an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Acidify the sample to a pH of approximately 4 by adding 1 mL of 0.1 M formic acid.[5]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[5]
-
-
Washing:
-
Wash the cartridge with 4 mL of 5% methanol in water to remove salts and other polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.[5]
-
-
Elution:
-
Elute the analytes with 4 mL of methanol into a clean collection tube. For acidic compounds, elution can be improved by using methanol containing a small percentage of a weak base, such as 0.1% ammonium hydroxide.[5]
-
-
Concentration and Reconstitution:
Protocol 3.1.2: Liquid-Liquid Extraction (LLE) for Aqueous Samples
LLE is a classic technique for extracting analytes based on their partitioning between two immiscible liquids.
-
Sample Preparation:
-
Take a known volume of the aqueous sample (e.g., 1 mL) and place it in a glass tube.
-
Spike with an internal standard.
-
Acidify the sample with an appropriate acid (e.g., formic acid) to ensure the carboxylic acid groups are protonated.
-
-
Extraction:
-
Collection and Concentration:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another portion of the organic solvent for improved recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Due to the acidic nature of this compound and its derivatives, electrospray ionization (ESI) in negative ion mode is the preferred method of analysis.[8][9]
Table of Recommended LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C[10] |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[9] |
| Capillary Voltage | 2.5 - 3.5 kV |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 - 150 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) for quantification |
| MRM Transition (Example for this compound, MW: 184.12) | Q1 (Precursor Ion): m/z 183.0 [M-H]⁻ -> Q3 (Product Ion): m/z 139.0 [M-H-CO₂]⁻ |
Note: The optimal MRM transitions for specific derivatives will need to be determined by infusing a standard of the compound and performing a product ion scan. The fragmentation of fluorobenzoic acids often involves an initial loss of carbon dioxide (CO₂).[8][11]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound derivatives from a biological matrix.
Caption: General workflow for sample analysis.
Logical Relationship in MS/MS Analysis
This diagram shows the logical steps involved in setting up a quantitative MS/MS experiment.
Caption: Logic for developing an MRM method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. agilent.com [agilent.com]
- 3. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 11. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoroterephthalic Acid in Gas Storage Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of porous crystalline materials with exceptional potential for gas storage and separation. The tunability of their structure, achieved by judicious selection of metal nodes and organic linkers, allows for the design of materials with tailored properties for specific applications. The functionalization of the organic linker is a key strategy to enhance the performance of MOFs. In this context, the incorporation of fluorine atoms into the linker, creating fluorinated MOFs (F-MOFs), has garnered significant interest. Fluorination can impart desirable characteristics such as increased thermal stability, enhanced hydrophobicity, and improved affinity towards specific gas molecules like carbon dioxide.[1] 2-Fluoroterephthalic acid is a promising but underexplored building block for the synthesis of novel F-MOFs for gas storage applications. This document provides a hypothetical application note and detailed experimental protocols for the synthesis and characterization of a MOF based on this compound for gas storage.
Hypothetical Application Note: A Novel MOF for Enhanced CO₂ Storage
F-MOF-HT1: A this compound-Based Metal-Organic Framework
This application note proposes the synthesis and application of a novel, hypothetical metal-organic framework, designated as F-MOF-HT1, utilizing this compound as the organic linker and a zinc-based secondary building unit (SBU). The introduction of the fluorine atom onto the terephthalate backbone is anticipated to enhance the framework's affinity for carbon dioxide, a quadrupolar molecule, through favorable electrostatic interactions with the C-F bond.[1] This could lead to higher CO₂ uptake capacity and selectivity, which are critical for applications such as carbon capture and storage.
The proposed F-MOF-HT1 is envisioned to exhibit a high surface area and a well-defined porous structure, analogous to the well-known MOF-5, but with the added benefit of the fluorinated pore environment. The increased hydrophobicity imparted by the fluorine substituent is also expected to improve the material's stability in the presence of moisture, a common component in industrial gas streams.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of terephthalate-based MOFs and are proposed for the synthesis and evaluation of F-MOF-HT1.
1. Synthesis of F-MOF-HT1 (Solvothermal Method)
This protocol describes a solvothermal method for the synthesis of F-MOF-HT1.
-
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (C₈H₅FO₄)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
-
-
Procedure:
-
In a 20 mL scintillation vial, dissolve 150 mg of Zinc nitrate hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 50 mg of this compound in 10 mL of DMF.
-
Combine the two solutions in the first vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 105 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
After 24 hours, cool the oven to room temperature at a rate of 5 °C/min.
-
Colorless, crystalline precipitates of F-MOF-HT1 should be observed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).
-
Immerse the crystals in chloroform for 3 days, replacing the chloroform daily, to exchange the DMF solvent molecules within the pores.
-
Decant the chloroform and dry the crystals under vacuum at 120 °C for 12 hours to activate the MOF for gas adsorption studies.
-
2. Characterization of F-MOF-HT1
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.
-
Nitrogen Adsorption-Desorption Isotherms (at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
3. Gas Adsorption Measurements
-
Apparatus: A volumetric gas adsorption analyzer.
-
Sample Preparation: Activate approximately 100-200 mg of F-MOF-HT1 under vacuum at 120 °C for 12 hours directly within the sample tube of the analyzer.
-
Measurement Procedure:
-
Perform gas adsorption measurements for CO₂, H₂, and CH₄ at relevant temperatures and pressures (e.g., 273 K and 298 K, up to 1 bar for CO₂; 77 K for H₂ and CH₄).
-
Record the amount of gas adsorbed at each pressure point to generate the adsorption isotherm.
-
Calculate the isosteric heat of adsorption for CO₂ from the adsorption data collected at different temperatures to quantify the interaction strength between the gas and the MOF.
-
Data Presentation
The following table presents a summary of key gas storage-related properties for several existing MOFs based on terephthalic acid and its derivatives, providing a benchmark for the anticipated performance of F-MOF-HT1.
| MOF | Linker | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (wt%) at 1 bar, 298 K | H₂ Uptake (wt%) at 1 bar, 77 K |
| MOF-5 | Terephthalic acid | Zn₄O | ~2900 | ~1.0 | ~2.5 | ~1.3 |
| NH₂-MOF-5 | 2-Aminoterephthalic acid | Zn₄O | ~2500 | ~0.9 | ~10.1 | ~1.5 |
| F-MOF-1 (Hypothetical) | This compound | Zn₄O | >2000 (Expected) | >0.8 (Expected) | >10 (Projected) | >1.5 (Projected) |
Visualizations
References
Application Notes and Protocols for Catalytic MOFs Utilizing 2-Fluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of Metal-Organic Frameworks (MOFs) incorporating 2-Fluoroterephthalic acid as a primary organic linker for catalytic applications. The introduction of fluorine moieties into the MOF structure offers unique properties that can enhance catalytic performance, particularly in reactions involving hydrophobic substrates or aqueous environments.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and adjustable chemical functionalities make them promising candidates for various applications, including catalysis. The functionalization of the organic linkers is a key strategy to tailor the properties of MOFs for specific catalytic processes.
This compound is an attractive building block for catalytic MOFs. The presence of the fluorine atom can impart several advantageous properties:
-
Enhanced Hydrophobicity: The C-F bond is highly non-polar, which can create hydrophobic pockets within the MOF structure. This is beneficial for catalytic reactions in aqueous media by protecting the active sites from water poisoning and facilitating the diffusion of non-polar substrates.
-
Modified Electronic Properties: The electron-withdrawing nature of fluorine can influence the electronic environment of the metal centers and the organic linker, potentially enhancing the catalytic activity.
-
Increased Thermal and Chemical Stability: Fluorinated MOFs have shown improved stability compared to their non-fluorinated counterparts, which is crucial for robust catalytic applications.[1]
These properties suggest that MOFs synthesized from this compound could be highly effective catalysts for a range of organic transformations.
Hypothetical Catalytic Applications and Performance
While direct catalytic applications of MOFs synthesized exclusively from this compound are still an emerging area of research, based on studies of other fluorinated MOFs, several potential applications can be envisaged.[2][3] The following tables summarize hypothetical yet realistic quantitative data for such applications.
Table 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This reaction is a classic benchmark for solid base catalysts. The hydrophobic nature of a this compound-based MOF (designated here as F-MOF-Cat1) could enhance its performance in aqueous media.
| Catalyst | Metal Center | Reaction Time (min) | Conversion (%) | Selectivity (%) | Reusability (cycles) |
| F-MOF-Cat1 | Zn | 10 | 98 | >99 | 5 |
| Non-fluorinated MOF | Zn | 30 | 85 | >99 | 3 |
| Homogeneous catalyst | Piperidine | 5 | 99 | >99 | 1 |
Table 2: Ring-Opening Polymerization of ε-Caprolactone
The Lewis acidic metal sites in a MOF can catalyze this polymerization. The fluorine groups in F-MOF-Cat2 could influence the Lewis acidity of the metal centers and the interaction with the monomer.
| Catalyst | Metal Center | Temperature (°C) | Time (h) | Conversion (%) | Polydispersity Index (PDI) |
| F-MOF-Cat2 | Al | 110 | 2 | 95 | 1.2 |
| Non-fluorinated MOF | Al | 110 | 4 | 88 | 1.4 |
| Homogeneous catalyst | Sn(Oct)₂ | 110 | 1 | 99 | 1.1 |
Experimental Protocols
The following are detailed protocols for the synthesis of a hypothetical zinc-based MOF using this compound (F-MOF-Cat1) and its application in the Knoevenagel condensation.
Protocol 1: Solvothermal Synthesis of F-MOF-Cat1
Objective: To synthesize a crystalline MOF using this compound and a zinc-based metal source.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the resulting colorless crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 150 °C for 12 hours to activate the MOF.
Protocol 2: Catalytic Knoevenagel Condensation
Objective: To evaluate the catalytic activity of the synthesized F-MOF-Cat1 in the Knoevenagel condensation of benzaldehyde and malononitrile.
Procedure:
-
In a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1.2 mmol), and 5 mL of water.
-
Add 10 mg of the activated F-MOF-Cat1 catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of benzaldehyde), separate the catalyst by centrifugation or filtration.
-
Wash the catalyst with ethanol and dry it under vacuum for reuse in subsequent cycles.
-
Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Diagram 1: Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a this compound-based MOF.
Diagram 2: Logical Relationship of Fluorine Functionalization to Catalytic Performance
Caption: Impact of fluorine functionalization on the catalytic properties of MOFs.
References
- 1. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 2. Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluoroterephthalic Acid in the Synthesis of Fluorinated Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of fluorinated polyesters utilizing 2-fluoroterephthalic acid as a key monomer. The introduction of fluorine atoms into the polyester backbone can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity, making these materials promising for a range of advanced applications.
Introduction
Fluorinated polyesters are a class of high-performance polymers that offer unique properties due to the presence of the highly electronegative fluorine atom. The incorporation of this compound into the polymer chain can lead to materials with improved thermal and mechanical properties, as well as altered surface energies. These characteristics make them suitable for applications in demanding environments, including specialty coatings, advanced composites, and biomedical devices.
The synthesis of these polyesters is typically achieved through polycondensation reactions between a dicarboxylic acid (or its derivative) and a diol. The presence of the fluorine atom on the aromatic ring of the terephthalic acid moiety can influence the reactivity of the monomers and the final properties of the polymer.
Synthesis Pathway
The general synthesis of a fluorinated polyester from this compound and a diol, such as ethylene glycol, proceeds via a two-stage melt polycondensation process. The first stage is an esterification reaction to form a low molecular weight prepolymer, followed by a polycondensation stage at higher temperature and under vacuum to increase the molecular weight.
Caption: General synthesis pathway for fluorinated polyesters.
Experimental Protocols
The following are generalized protocols for the synthesis of fluorinated polyesters using this compound. These should be considered as starting points and may require optimization based on the specific diol used and desired polymer characteristics.
Protocol 1: Melt Polycondensation of this compound with Ethylene Glycol
Materials:
-
This compound
-
Ethylene glycol (molar ratio of diol to diacid is typically 1.2:1 to 2:1)
-
Antimony(III) oxide (catalyst, ~300-500 ppm)
-
Triphenyl phosphate (stabilizer, ~200-400 ppm)
Procedure:
-
Charging the Reactor: A high-temperature, stirred glass reactor equipped with a nitrogen inlet, a distillation column, and a vacuum connection is charged with this compound, ethylene glycol, antimony(III) oxide, and triphenyl phosphate.
-
Esterification: The mixture is heated to a temperature of 190-230°C under a slow stream of nitrogen. The reaction is continued for 2-4 hours, during which water is distilled off as a byproduct of the esterification reaction. The theoretical amount of water should be collected to ensure the completion of this stage.
-
Polycondensation: The temperature is then gradually raised to 260-280°C. Simultaneously, the pressure is slowly reduced to below 1 Torr over a period of 1-2 hours. This stage facilitates the removal of excess ethylene glycol and promotes the growth of high molecular weight polymer chains. The reaction is monitored by the viscosity of the melt, which can be observed through the torque on the stirrer.
-
Polymer Recovery: Once the desired viscosity is achieved, the reaction is stopped by introducing nitrogen into the reactor. The molten polymer is then extruded from the reactor under nitrogen pressure and quenched in cold water to form a solid strand. The strand is then pelletized for further characterization.
Characterization of the Resulting Polyester
The synthesized fluorinated polyester should be characterized to determine its molecular weight, thermal properties, and other relevant characteristics.
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
-
Thermal Properties: Analyzed using thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Structural Analysis: Confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following tables present hypothetical but representative data for a fluorinated polyester synthesized from this compound and ethylene glycol, herein designated as Poly(ethylene 2-fluoroterephthalate) (PEFT). This data is provided for illustrative purposes to guide researchers.
Table 1: Molecular Weight and Polydispersity of PEFT
| Polymer | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| PEFT | 25,000 | 55,000 | 2.2 |
Table 2: Thermal Properties of PEFT
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| PEFT | 85 | 245 | 410 |
Experimental Workflow
The overall workflow for the synthesis and characterization of fluorinated polyesters is depicted below.
Caption: Workflow for polyester synthesis and characterization.
Concluding Remarks
The use of this compound in polyester synthesis provides a pathway to novel materials with potentially enhanced properties. The protocols and data presented here serve as a foundational guide for researchers to explore the synthesis and characterization of these promising fluorinated polyesters. Further research can focus on copolymerization with other diacids or diols to fine-tune the material properties for specific applications in drug delivery, medical devices, and high-performance engineering plastics.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Fluoroterephthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of 2-Fluoroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory-scale synthesis of this compound involves the oxidation of 2-fluoro-p-xylene. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically employed to convert the two methyl groups to carboxylic acids. Other potential routes, though less common, could include the carboxylation of a suitable difluorobenzene derivative.
Q2: What is a typical yield for the synthesis of this compound via oxidation?
A2: The yield can vary significantly based on the reaction conditions, including the oxidizing agent used, reaction temperature, and reaction time. While yields can be optimized to be high, it is not uncommon to encounter moderate yields, especially without careful optimization.
Q3: What are the main impurities I should expect?
A3: Common impurities include mono-oxidized intermediates such as 2-fluoro-4-methylbenzoic acid, unreacted starting material (2-fluoro-p-xylene), and potentially byproducts from over-oxidation or side reactions, which could lead to ring cleavage under harsh conditions.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through recrystallization.[1] Common solvent systems include water, acetic acid, or a mixture of the two.[1] The choice of solvent depends on the impurity profile. It is crucial to select a solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Oxidizing Agent: The oxidizing agent may be old or decomposed. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Mixing: In a heterogeneous mixture, inefficient stirring can limit the reaction rate. | 1. Use a fresh batch of the oxidizing agent. 2. Carefully monitor and control the reaction temperature, ensuring it is maintained at the optimal level (e.g., reflux). 3. Use a mechanical stirrer to ensure vigorous mixing of the reaction components. |
| Incomplete Reaction (Presence of Starting Material and/or Mono-oxidized Intermediate) | 1. Insufficient Amount of Oxidizing Agent: The stoichiometric ratio of the oxidizing agent to the starting material may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase the molar equivalents of the oxidizing agent. A common approach is to use a significant excess. 2. Extend the reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Formation of Dark Brown or Black Precipitate (Manganese Dioxide) | 1. Use of Potassium Permanganate: This is an expected byproduct of the oxidation reaction with KMnO₄. | 1. After the reaction is complete, the manganese dioxide can be removed by filtration. 2. To facilitate filtration, the manganese dioxide can be treated with sodium bisulfite or oxalic acid to convert it to a soluble manganese(II) salt. |
| Product is Difficult to Purify (Persistent Color or Impurities) | 1. Presence of Colored Byproducts: Over-oxidation or side reactions can lead to colored impurities. 2. Co-precipitation of Impurities: Impurities with similar solubility profiles to the product may co-precipitate during recrystallization. | 1. Consider a hot filtration step during recrystallization to remove insoluble impurities. 2. Perform multiple recrystallizations using different solvent systems. 3. Treatment with activated charcoal during recrystallization can help remove colored impurities. |
| Low Purity After Recrystallization | 1. Inappropriate Recrystallization Solvent: The chosen solvent may not be effective at separating the product from specific impurities. 2. Cooling Too Quickly: Rapid cooling can lead to the trapping of impurities within the product crystals. | 1. Experiment with different recrystallization solvents or solvent mixtures. 2. Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield while maintaining purity. |
Experimental Protocols
Synthesis of this compound via Oxidation of 2-Fluoro-p-xylene
This protocol is a general guideline and may require optimization.
Materials and Equipment:
-
2-Fluoro-p-xylene
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Potassium permanganate (KMnO₄)
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Sodium hydroxide (NaOH)
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Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
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Sodium bisulfite (NaHSO₃) (optional)
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Distilled water
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Round-bottom flask
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Buchner funnel and filter flask
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Beakers and other standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-p-xylene and a solution of sodium hydroxide in water.
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Addition of Oxidizing Agent: While stirring vigorously, slowly add potassium permanganate to the mixture. The addition should be portion-wise to control the exothermic reaction.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by TLC.
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Workup:
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Cool the reaction mixture to room temperature.
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Filter the hot solution to remove the manganese dioxide precipitate.
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(Optional) If filtration is slow, add sodium bisulfite to the cooled mixture until the brown precipitate dissolves, forming a clear solution.
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Transfer the filtrate to a clean beaker and cool it in an ice bath.
-
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Precipitation: Slowly acidify the filtrate with concentrated sulfuric acid or hydrochloric acid until the pH is acidic (pH ~2). A white precipitate of this compound should form.
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Isolation and Purification:
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Collect the precipitate by vacuum filtration and wash it with cold distilled water.
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Recrystallize the crude product from a suitable solvent (e.g., water or a water/acetic acid mixture) to obtain the purified this compound.
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Dry the purified product in a vacuum oven.
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Data Presentation
To optimize the synthesis, it is crucial to systematically record experimental parameters and outcomes. The following table provides a template for data logging:
| Experiment ID | Molar Ratio (Substrate:KMnO₄) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (e.g., by NMR or HPLC) | Notes |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Synthesis of 2-Fluoroterephthalic Acid
Welcome to the technical support center for the synthesis of 2-Fluoroterephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is most commonly synthesized through the oxidation of 2-fluoro-p-xylene. This method is analogous to the industrial production of terephthalic acid from p-xylene. Other potential but less common routes may include multi-step processes starting from other fluorinated precursors.
Q2: I am experiencing a low yield in the oxidation of 2-fluoro-p-xylene. What are the likely causes?
A2: Low yields in this reaction can stem from several factors:
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Incomplete Oxidation: The reaction may not have gone to completion, leaving intermediate products.
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Suboptimal Reaction Conditions: Temperature, pressure, and catalyst concentrations are critical and may need optimization.
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Catalyst Deactivation: The catalyst system can lose activity over the course of the reaction.
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Side Reactions: The formation of unwanted byproducts consumes starting material and reduces the yield of the desired product.
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Product Loss During Workup: The purification process may lead to a loss of the final product.
Q3: What are the typical side products I should be aware of during the oxidation of 2-fluoro-p-xylene?
A3: The primary side product of concern is 2-fluoro-4-carboxybenzaldehyde (2F-4-CBA), which is the intermediate in the oxidation of the second methyl group. This compound is structurally similar to the final product and can co-crystallize with it, making purification challenging. Other potential side products can include compounds from the incomplete oxidation of the first methyl group and from reactions involving the solvent.
Q4: How can I improve the purity of my this compound?
A4: Improving purity primarily involves removing the 2-fluoro-4-carboxybenzaldehyde (2F-4-CBA) intermediate. A common industrial method for purifying terephthalic acid is to dissolve the crude product in a solvent (like water at high temperature and pressure) and then perform a hydrogenation step.[1] This reduces the aldehyde impurity to a more easily separable compound. Subsequent recrystallization is also a crucial step for achieving high purity.
Troubleshooting Guide
Issue 1: Low Conversion of 2-fluoro-p-xylene
| Potential Cause | Troubleshooting Action |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like HPLC or GC. Extend the reaction time until the starting material is consumed. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be aware that higher temperatures can also increase side product formation. |
| Inadequate Oxygen Supply | Ensure a sufficient and continuous flow of air or oxygen into the reaction mixture. The tail oxygen concentration can be a critical parameter to monitor.[1] |
| Poor Catalyst Activity | Ensure the catalyst components (cobalt, manganese, and bromine sources) are of high purity and are used in the correct ratios. |
Issue 2: High Levels of 2-fluoro-4-carboxybenzaldehyde (2F-4-CBA) Impurity
| Potential Cause | Troubleshooting Action |
| Incomplete Oxidation of the Intermediate | Increase the reaction residence time to allow for the complete conversion of the 2F-4-CBA intermediate. |
| Suboptimal Catalyst Ratios | The ratio of cobalt to manganese and the concentration of the bromine source are critical for the efficient oxidation of the intermediate.[1] Experiment with slight variations in these ratios. |
| Insufficient Water Content | Water is a byproduct of the reaction, and its concentration can affect catalyst activity. While not typically added at the start, its management in a continuous process is important. |
Experimental Protocols
Protocol 1: Oxidation of 2-fluoro-p-xylene to this compound (Adapted from the AMOCO Process)
This protocol is adapted from the well-established industrial process for terephthalic acid synthesis.[2][3] The parameters provided are a starting point and may require optimization for the fluorinated analog.
Materials:
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2-fluoro-p-xylene
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Acetic acid (solvent)
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Cobalt(II) acetate tetrahydrate
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Manganese(II) acetate tetrahydrate
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Sodium bromide
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Pressurized reaction vessel (autoclave) with a stirrer, gas inlet, and temperature control
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Source of compressed air or oxygen
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine 2-fluoro-p-xylene, acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.
-
Reaction Conditions: Seal the reactor and pressurize it with air or an oxygen/nitrogen mixture. Heat the stirred reaction mixture to the desired temperature.
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Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the specified duration. The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing them by HPLC.
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Workup: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. The crude this compound will precipitate out of the acetic acid.
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Purification: Collect the solid product by filtration and wash it with fresh acetic acid, followed by water. To remove the 2F-4-CBA impurity, further purification steps such as recrystallization from a suitable solvent or a hydrogenation process may be necessary.
Table 1: Suggested Starting Conditions for Optimization
| Parameter | Suggested Range |
| Temperature | 175 - 225 °C |
| Pressure | 15 - 30 bar |
| Co/Mn Molar Ratio | 0.25 - 3.33 |
| Br/(Co+Mn) Molar Ratio | 0.1 - 1.0 |
| Cobalt Concentration | 150 - 2000 ppm (of solvent weight) |
| Reaction Time | 30 - 120 min |
Note: These ranges are based on the oxidation of p-xylene and should be optimized for 2-fluoro-p-xylene.[1]
Visual Guides
Caption: Experimental workflow for the synthesis of this compound via oxidation of 2-fluoro-p-xylene.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 2-Fluoroterephthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Fluoroterephthalic acid. It includes frequently asked questions, a troubleshooting guide, and a detailed experimental protocol to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common and effective methods for purifying this compound are recrystallization, acid-base extraction, and treatment with activated carbon. Recrystallization is widely used to obtain high-purity crystalline solids. Acid-base extraction is effective for separating the acidic product from neutral or basic impurities. Activated carbon treatment is useful for removing colored impurities.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For aromatic carboxylic acids like this compound, common solvents to consider for screening include water, acetic acid, ethanol, and mixtures such as water/ethanol or toluene/heptane. Due to the fluorine substitution, solvents with different polarities should be tested to find the optimal system.
Q3: What are the likely impurities in crude this compound?
Impurities in this compound are typically related to its synthesis. Common impurities in terephthalic acid synthesis, which can be analogous, include partially oxidized precursors such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.[1] For this compound, analogous impurities could include 2-fluoro-4-formylbenzoic acid and other isomers. Residual catalysts from the synthesis may also be present.
Q4: What level of purity can I expect to achieve with a single purification step?
The achievable purity depends on the initial purity of the crude material and the chosen purification method. A single recrystallization can significantly improve purity, often to >95%, which is a common purity level for commercially available this compound.[2] For higher purity requirements, multiple recrystallizations or a combination of different purification techniques may be necessary.
Q5: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity and identifying impurities.[3] Other techniques include Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural integrity and the presence of impurities.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | - The solution is not supersaturated (too much solvent was added).- The cooling process is too rapid, preventing crystal nucleation.- The concentration of the acid is too low. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.[4]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.[4] |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the recrystallization solvent is higher than the melting point of the solute.- The cooling is too rapid.- High concentration of impurities depressing the melting point. | - Use a lower-boiling solvent or a solvent mixture.- Ensure a slower cooling rate.- Add slightly more hot solvent to the oily mixture, reheat until clear, and then cool slowly.[4]- Consider a preliminary purification step like acid-base extraction to remove significant impurities. |
| Colored Impurities in the Final Product | - Presence of colored organic byproducts from the synthesis.- Contamination from the reaction vessel or starting materials. | - Add a small amount of activated carbon to the hot solution before filtration. Be cautious not to add it to a boiling solution to avoid bumping.- Perform an initial purification by acid-base extraction. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to significant loss of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete precipitation from the cold solution. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. |
| Final Product is Not Sufficiently Pure | - Inappropriate choice of recrystallization solvent.- Co-precipitation of impurities with the product.- Inefficient removal of mother liquor from the crystals. | - Experiment with different solvents or solvent mixtures to find a system with better selectivity.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. |
Experimental Protocols
Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization. The ideal solvent or solvent system should be determined experimentally on a small scale first.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., water, acetic acid, ethanol/water mixture)
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Erlenmeyer flasks
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Heating source (hot plate or steam bath)
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
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Activated carbon (optional)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat to boiling for a few minutes.
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Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be done quickly to prevent premature crystallization.
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
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Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. Assess the purity using an appropriate analytical method such as HPLC.
Visualization of Workflows
Decision-Making for Purification Technique Selection
The following diagram illustrates a logical workflow for selecting an appropriate purification technique for this compound based on the nature of the impurities.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Workflow for Low Crystal Yield
This diagram provides a step-by-step troubleshooting guide for addressing the issue of low crystal yield during the recrystallization of this compound.
Caption: Troubleshooting workflow for low recrystallization yield.
References
Technical Support Center: Synthesis of 2-Fluoroterephthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoroterephthalic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Oxidation of 2-Fluoro-p-xylene
The oxidation of 2-fluoro-p-xylene to this compound is a common synthetic route. However, challenges such as incomplete oxidation and the formation of byproducts can arise.
Problem: Low Yield of this compound and Presence of Intermediates
| Potential Cause | Recommended Solutions |
| Incomplete Oxidation: The reaction may not have gone to completion, leaving starting material or intermediate products. Key intermediates include 2-fluoro-4-methylbenzoic acid and 2-fluoro-4-carboxybenzaldehyde. | Optimize Reaction Conditions: Increase reaction time or temperature to drive the reaction to completion. Ensure Sufficient Oxidant: Use a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate). Monitor the reaction by techniques like TLC or LC-MS to confirm the disappearance of starting material and intermediates. |
| Suboptimal Catalyst Performance: In catalytic oxidations (e.g., using Co/Mn/Br catalysts), the catalyst may be deactivated or present in insufficient concentration. | Catalyst Loading: Ensure the correct catalyst loading is used. Catalyst Deactivation: Avoid impurities in the starting materials or solvent that could poison the catalyst. |
Problem: Product Contamination with Colored Impurities
| Potential Cause | Recommended Solutions |
| Formation of Colored Byproducts: Over-oxidation or side reactions can lead to the formation of colored impurities, such as derivatives of fluorenone or anthraquinone, which co-precipitate with the desired product.[1] | Control Reaction Temperature: Avoid excessively high temperatures that can promote side reactions. Purification: Utilize purification techniques such as recrystallization from a suitable solvent (e.g., acetic acid/water mixtures) or treatment with activated carbon to remove colored impurities.[2][3] |
| Presence of Brominated Byproducts: If using a bromide-containing catalyst system, bromination of the aromatic ring or benzylic positions can occur, leading to colored impurities.[1] | Optimize Bromide Concentration: Use the minimum effective concentration of the bromide promoter. Alternative Catalysts: Explore bromide-free catalyst systems if bromination is a persistent issue. |
Method 2: Carboxylation of a 2-Fluoro-dihalobenzene Derivative via Grignard or Organolithium Reagents
This pathway involves the formation of an organometallic intermediate followed by quenching with carbon dioxide.
Problem: Low Yield of the Desired Dicarboxylic Acid
| Potential Cause | Recommended Solutions |
| Incomplete Grignard/Organolithium Formation: The reaction to form the organometallic intermediate may be incomplete due to inactive magnesium/lithium or the presence of moisture. | Activate Magnesium: Use freshly crushed magnesium turnings or an activating agent like iodine or 1,2-dibromoethane. Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of the Organometallic Intermediate: The highly reactive Grignard or organolithium reagent can participate in side reactions. | Wurtz-type Coupling: This can lead to the formation of biphenyl byproducts. Add the dihalo-fluorobenzene slowly to the metal to maintain a low concentration of the starting material. Reaction with CO₂: Ensure an excess of freshly crushed dry ice or a rapid stream of dry CO₂ gas is used for quenching to favor carboxylation over side reactions.[4][5] |
Problem: Presence of Monocarboxylic Acid Impurity
| Potential Cause | Recommended Solutions |
| Incomplete Dicarboxylation: One of the organometallic functionalities may not have reacted with carbon dioxide. | Optimize Quenching: Ensure efficient mixing and a sufficient excess of carbon dioxide during the quenching step. |
| Protonation during Workup: The intermediate carboxylate salt can be protonated by acidic conditions before the second carboxylation is complete. | Careful pH Control: Maintain basic conditions during the initial workup to keep the carboxylate salt in solution before acidification to isolate the dicarboxylic acid. |
Method 3: Hydrolysis of 2-Fluoro-1,4-dicyanobenzene
This method involves the hydrolysis of a dinitrile precursor to the corresponding dicarboxylic acid.
Problem: Incomplete Hydrolysis and Formation of Amide-Acid
| Potential Cause | Recommended Solutions |
| Insufficient Reaction Time or Temperature: The hydrolysis of both nitrile groups may require forcing conditions. | Prolonged Heating: Increase the reflux time to ensure complete conversion of the dinitrile and the intermediate amide-acid to the dicarboxylic acid.[6] |
| Choice of Hydrolysis Conditions: The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. | Strong Acid/Base: Use a sufficiently concentrated acid (e.g., H₂SO₄) or base (e.g., NaOH) to drive the hydrolysis to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common intermediates I should monitor for in the oxidation of 2-fluoro-p-xylene?
A1: The primary intermediates to monitor are 2-fluoro-4-methylbenzaldehyde and 2-fluoro-4-methylbenzoic acid. The presence of these in your final product indicates incomplete oxidation. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for monitoring.
Q2: My final this compound product has a yellow tint. What is the likely cause and how can I remove it?
A2: A yellow tint often indicates the presence of colored impurities such as 2,6-dicarboxyfluorenone or other oxidized byproducts.[1] These can be removed by recrystallization from a suitable solvent system, such as acetic acid and water, or by treating a solution of the crude product with activated carbon.[2][3]
Q3: During a Grignard-based synthesis, I am observing a significant amount of a non-polar byproduct. What could it be?
A3: A common non-polar byproduct in Grignard reactions with aryl halides is a biphenyl derivative, formed through a Wurtz-type coupling reaction between the Grignard reagent and the unreacted starting halide. To minimize this, ensure a slow addition of the aryl halide to the magnesium turnings.
Q4: I am attempting to hydrolyze 2-fluoro-1,4-dicyanobenzene, but my product is a mixture. What is the likely contaminant?
A4: The most probable impurity is the intermediate 2-fluoro-4-cyanobenzamide or 2-fluoro-4-carbamoylbenzoic acid, resulting from incomplete hydrolysis of one of the nitrile groups. To drive the reaction to completion, you may need to increase the reaction time, temperature, or the concentration of the acid or base used for hydrolysis.[6]
Q5: What are the key safety precautions when working with Grignard or organolithium reagents for this synthesis?
A5: These reagents are highly reactive and pyrophoric. It is crucial to work under strictly anhydrous and inert conditions (nitrogen or argon atmosphere). All glassware must be oven- or flame-dried, and solvents must be rigorously dried before use. Appropriate personal protective equipment (PPE), including fire-retardant lab coats and safety glasses, is mandatory.
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for this compound Synthesis
| Synthetic Method | Starting Material | Key Reagents | Typical Reaction Time | Typical Temperature | Illustrative Yield (%) | Reported Purity (%) |
| Oxidation | 2-Fluoro-p-xylene | KMnO₄, H₂O/Pyridine | 8 - 12 hours | Reflux | 70 - 85 | >95 |
| Carboxylation | 1,4-Dibromo-2-fluorobenzene | Mg, Dry Ice (CO₂) | 2 - 4 hours | 0 °C to RT | 50 - 65 | >98 (after purification) |
| Hydrolysis | 2-Fluoro-1,4-dicyanobenzene | H₂SO₄ (conc.), H₂O | 6 - 10 hours | Reflux | 80 - 90 | >97 |
Note: The data in this table are illustrative and may vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-Fluoro-p-xylene
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-p-xylene (1 equivalent) and a mixture of water and pyridine.
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Addition of Oxidant: While stirring, slowly add potassium permanganate (KMnO₄) (4 equivalents) in portions to control the exothermic reaction.
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Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
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Workup: After completion, cool the reaction mixture and filter to remove manganese dioxide (MnO₂). Wash the MnO₂ cake with hot water.
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Acidification: Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.
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Isolation and Purification: Collect the crude this compound by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure product.
Protocol 2: Synthesis of this compound via Grignard Reaction
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (2.2 equivalents) and a crystal of iodine. Add a small amount of a solution of 1,4-dibromo-2-fluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux.
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Carboxylation: Cool the Grignard solution in an ice bath and pour it slowly onto an excess of crushed dry ice with vigorous stirring.
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Workup: Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
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Extraction: Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to precipitate the product.
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Isolation: Collect the crude product by filtration, wash with cold water, and dry.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the oxidation synthesis.
Caption: Common side reactions in different synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. US3465035A - Process for purifying terephthalic acid - Google Patents [patents.google.com]
- 3. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 2-Fluoroterephthalic Acid Polymerization
Disclaimer: Specific experimental data on the polymerization of 2-Fluoroterephthalic acid is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established principles of polycondensation chemistry and data from analogous fluorinated and non-fluorinated aromatic dicarboxylic acids.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the polymerization of this compound.
Question: Why is the molecular weight of my polymer consistently low?
Answer: Low molecular weight in polycondensation reactions is a common issue that can stem from several factors:
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Monomer Impurity: The purity of this compound and the comonomer (e.g., a diol or diamine) is critical. Commercially available this compound often has a purity of around 95%, which may not be sufficient for achieving high molecular weight polymers.[1][2] Impurities can act as chain terminators.
-
Solution: Purify the monomers before use. Recrystallization or sublimation are common techniques for solid monomers like this compound.
-
-
Stoichiometric Imbalance: Polycondensation requires a precise 1:1 molar ratio of the functional groups (e.g., carboxylic acid to hydroxyl or amine groups). A slight excess of one monomer will limit the chain length.
-
Solution: Accurately weigh high-purity monomers. Ensure complete transfer of all reactants to the reaction vessel.
-
-
Incomplete Reaction: The reaction may not have proceeded to a high enough conversion.
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Solution: Increase the reaction time or temperature. Ensure efficient removal of the condensation byproduct (e.g., water or HCl) to drive the reaction equilibrium towards the polymer. Applying a high vacuum during the later stages of melt polycondensation is crucial.
-
-
Side Reactions: At high temperatures, side reactions such as decarboxylation of the carboxylic acid groups can occur, leading to a stoichiometric imbalance and chain termination. The presence of the electron-withdrawing fluorine atom might influence the susceptibility to such reactions.
-
Solution: Optimize the reaction temperature and time. The use of appropriate catalysts can sometimes allow for lower reaction temperatures.[3]
-
Question: The resulting polymer is discolored (yellow or brown). What is the cause and how can I prevent it?
Answer: Discoloration is typically a result of oxidation or thermal degradation of the monomers or the resulting polymer at high reaction temperatures.
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Oxidation: Aromatic compounds can be susceptible to oxidation, especially at elevated temperatures.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process, from the initial charging of reactants to the final cooling of the polymer.
-
-
Thermal Degradation: High reaction temperatures or prolonged reaction times can lead to the decomposition of the polymer.
-
Solution: Carefully control the reaction temperature and time. Use of antioxidants can be considered, but their compatibility with the polymerization reaction must be verified.
-
-
Impure Monomers: Impurities in the monomers can also lead to colored byproducts.
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Solution: Ensure high purity of the this compound and the comonomer.
-
Question: The polymer precipitates prematurely from the solution during solution polymerization. What can be done to prevent this?
Answer: Premature precipitation occurs when the growing polymer chain becomes insoluble in the reaction solvent, which stops further chain growth and results in a low molecular weight polymer.
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Solvent Choice: The solvent may not be a good solvent for the resulting polymer.
-
Solution: Select a solvent in which the polymer is known or expected to be soluble. For aromatic polyesters or polyamides, solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or a mixture containing them are often used.[4]
-
-
Addition of Salts: The solubility of rigid-chain polymers can often be improved by the addition of salts.
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Solution: Incorporate salts such as lithium chloride (LiCl) or calcium chloride (CaCl2) into the solvent.[4] These salts can interact with the polymer chains and prevent their aggregation and precipitation.
-
-
Monomer Concentration: A high concentration of monomers can lead to a rapid increase in molecular weight and subsequent precipitation.
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Solution: Lower the initial monomer concentration to keep the growing polymer chains in solution for a longer duration.
-
Frequently Asked Questions (FAQs)
Q1: What purity of this compound is recommended for polymerization?
A1: For achieving high molecular weight polymers, a monomer purity of >99% is highly recommended. Commercially available this compound with 95% purity should be purified before use.[1][2]
Q2: What are the suitable polymerization methods for this compound?
A2: The choice of polymerization method depends on the desired polymer (e.g., polyester or polyamide) and the comonomer.
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Melt Polycondensation: This is a common method for synthesizing polyesters from dicarboxylic acids and diols. It is typically carried out at high temperatures and under high vacuum to remove the water byproduct.
-
Solution Polycondensation: This method is often used for synthesizing polyamides at lower temperatures. The diacid is typically converted to a more reactive diacid chloride, which then reacts with a diamine in a suitable solvent.[4]
Q3: What are the expected properties of polymers derived from this compound?
A3: The incorporation of fluorine into the polymer backbone is expected to impart several properties:
-
Enhanced Thermal Stability: The C-F bond is very strong, which can increase the thermal stability of the polymer.
-
Improved Chemical Resistance: Fluoropolymers are known for their excellent chemical resistance.
-
Hydrophobicity and Oleophobicity: The presence of fluorine typically leads to low surface energy, resulting in materials that are repellent to both water and oil.[5][6]
-
Modified Solubility: The fluorine substituent may alter the solubility of the polymer in common organic solvents.
Q4: Are there any specific safety precautions for handling this compound?
A4: Yes, this compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of aromatic polyesters by melt polycondensation, based on analogous systems like those derived from terephthalic acid. These are starting points and may require optimization for this compound.
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |
| Temperature | 180 - 220 °C | 220 - 280 °C |
| Pressure | Atmospheric (under inert gas) | High Vacuum (<1 mmHg) |
| Time | 2 - 4 hours | 3 - 6 hours |
| Catalyst | Organo-titanates, organo-tin compounds | Same as Stage 1 |
| Agitation | Moderate | Slow (as viscosity increases) |
Experimental Protocols
Protocol: Synthesis of a Polyester from this compound and Ethylene Glycol via Melt Polycondensation
Materials:
-
This compound (>99% purity)
-
Ethylene glycol (>99% purity)
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Reactant Charging: In a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge this compound and ethylene glycol in a 1:1.2 molar ratio. Add a catalytic amount of Antimony(III) oxide (e.g., 200-300 ppm).
-
Esterification:
-
Purge the reactor with nitrogen gas for at least 30 minutes to remove any air.
-
Heat the reactor to 190-200 °C with stirring to start the esterification reaction. Water will be produced and should be collected in the distillation receiver.
-
Continue this stage for 2-3 hours, or until the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 250-260 °C while slowly reducing the pressure to below 1 mmHg.
-
Ethylene glycol will distill off as the polycondensation reaction proceeds.
-
Continue the reaction under high vacuum for 3-4 hours. The viscosity of the molten polymer will increase significantly.
-
-
Polymer Recovery:
-
Once the desired viscosity is achieved (as indicated by the stirrer torque), stop the reaction by removing the heat source.
-
Introduce nitrogen gas to bring the reactor back to atmospheric pressure.
-
Extrude the molten polymer from the reactor and cool it in a water bath.
-
Pelletize the resulting polymer for further analysis.
-
Visualizations
Caption: Workflow for Melt Polycondensation of this compound.
Caption: Troubleshooting Logic for Low Molecular Weight Polymer.
References
- 1. This compound | 3906-87-4 [sigmaaldrich.com]
- 2. 3906-87-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: 2-Fluoroterephthalic Acid-Based Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoroterephthalic acid-based polymers. The information is designed to help prevent and troubleshoot degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-based polymers?
A1: Like other aromatic polyesters, polymers based on this compound are susceptible to three main degradation pathways:
-
Hydrolysis: The ester linkages in the polymer backbone can be cleaved by water, a process that can be accelerated by acids or bases. The fluorine substituent on the aromatic ring can influence the rate of hydrolysis.
-
Thermal Degradation: At elevated temperatures, the polymer chains can break down through various reactions, including random chain scission and depolymerization. This can lead to a loss of molecular weight and the release of volatile byproducts.
-
Photodegradation: Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can initiate photo-oxidative degradation. This process involves the formation of free radicals that can lead to chain scission, crosslinking, and changes in the chemical structure of the polymer.
Q2: How does the fluorine substituent in this compound affect the polymer's stability?
A2: The fluorine atom on the terephthalic acid ring has a significant impact on the properties and stability of the resulting polymer. The strong electron-withdrawing nature of fluorine can increase the thermal stability of the polymer by strengthening the bonds within the polymer backbone. However, this electron-withdrawing effect can also make the carbonyl carbon of the ester group more susceptible to nucleophilic attack, which can, under certain conditions like in the presence of a base, accelerate hydrolytic degradation. Some studies have shown that increased fluorination in polyesters can surprisingly lead to faster degradation in basic environments.[1][2]
Q3: What are the initial signs of degradation in my this compound-based polymer?
A3: Initial signs of degradation can be observed through various changes in the polymer's properties:
-
Visual Changes: Discoloration (e.g., yellowing), loss of transparency, or the appearance of surface cracks.
-
Mechanical Properties: A decrease in tensile strength, elongation at break, or an increase in brittleness.
-
Chemical Changes: A decrease in molecular weight, a broadening of the molecular weight distribution, or changes in solubility. These can be monitored using techniques like Gel Permeation Chromatography (GPC).
-
Spectroscopic Changes: The appearance of new functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which can be detected by Fourier Transform Infrared (FTIR) spectroscopy.
Troubleshooting Guides
Issue 1: Polymer shows signs of degradation (e.g., brittleness, discoloration) after synthesis and purification.
| Possible Cause | Troubleshooting Step | Verification Method |
| Residual Acid Catalyst | Neutralize the polymer solution with a weak base (e.g., sodium bicarbonate solution) before precipitation. Ensure thorough washing of the precipitated polymer with a suitable solvent (e.g., methanol, water) to remove any residual acid and salts. | Check the pH of the washings until neutral. |
| High Processing Temperature | Optimize the polymerization and processing temperatures. Use the lowest possible temperature that allows for efficient reaction and processing. Consider using a high-vacuum polycondensation step at a moderate temperature to build molecular weight. | Thermogravimetric Analysis (TGA) can help determine the onset of thermal degradation. |
| Exposure to Light | Protect the polymer from light during and after synthesis. Use amber glassware or cover equipment with aluminum foil. Store the final polymer in a dark, cool, and dry place. | Compare the properties of a light-protected sample with one that has been exposed to ambient light. |
| Oxidation during Synthesis | Ensure a complete inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process to prevent oxidation at high temperatures. | Compare the color and molecular weight of a polymer synthesized under a strict inert atmosphere with one where the inert atmosphere was not rigorously maintained. |
Issue 2: Significant loss of molecular weight during melt processing (e.g., extrusion, injection molding).
| Possible Cause | Troubleshooting Step | Verification Method |
| Hydrolysis due to Moisture | Thoroughly dry the polymer pellets before melt processing. Use a vacuum oven or a desiccant dryer to reduce the moisture content to below 50 ppm. | Use a moisture analyzer to determine the water content of the polymer before processing. |
| Thermal Degradation | Lower the processing temperature and residence time in the extruder or molding machine. Incorporate a thermal stabilizer or antioxidant into the polymer formulation. | TGA can be used to determine the safe processing temperature window. GPC can be used to measure the molecular weight before and after processing. |
| Mechanical Shear Degradation | Reduce the screw speed during extrusion or the injection speed during molding to minimize shear stress on the polymer chains. | Compare the molecular weight of samples processed at different shear rates. |
Issue 3: Polymer degrades rapidly when exposed to environmental conditions (e.g., sunlight, humidity).
| Possible Cause | Troubleshooting Step | Verification Method |
| Photodegradation | Incorporate a UV stabilizer into the polymer formulation. Options include UV absorbers (e.g., benzotriazoles) or hindered amine light stabilizers (HALS). | Perform accelerated weathering tests on stabilized and unstabilized samples and compare the changes in mechanical properties and appearance. |
| Hydrolysis | For applications in humid environments, consider incorporating hydrophobic comonomers or using a more crystalline grade of the polymer to reduce water absorption. | Monitor the change in molecular weight and mechanical properties of samples exposed to controlled humidity over time. |
| Thermo-oxidative Degradation | Add an antioxidant to the polymer formulation. Hindered phenolic antioxidants are effective at scavenging free radicals. | Conduct accelerated aging tests at elevated temperatures in the presence of air and compare the performance of stabilized and unstabilized samples. |
Experimental Protocols
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation and the thermal stability of the polymer.
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry. Use a small, representative sample of 5-10 mg.
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Start from ambient temperature (e.g., 30 °C) to a temperature where the polymer is fully decomposed (e.g., 600 °C).
-
-
Procedure: a. Place the sample in a TGA pan (e.g., alumina or platinum). b. Tare the balance. c. Heat the sample according to the defined temperature program. d. Record the weight loss as a function of temperature.
-
Data Analysis: Determine the onset of degradation (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).
Analysis of Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Methodology:
-
Sample Preparation: Use a small sample of 5-10 mg sealed in an aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
First Heating Scan: Heat from ambient temperature to above the expected melting point (e.g., 30 °C to 300 °C) at a rate of 10 °C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the melt to below the glass transition temperature (e.g., 300 °C to 30 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from below the glass transition temperature to above the melting point (e.g., 30 °C to 300 °C) at a rate of 10 °C/min.
-
-
-
Data Analysis:
-
Tg: Determined from the second heating scan as a step change in the heat flow.
-
Tc: Determined from the cooling scan as an exothermic peak.
-
Tm: Determined from the second heating scan as an endothermic peak.
-
Identification of Degradation Products using Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify changes in the chemical structure of the polymer due to degradation.
Methodology:
-
Sample Preparation: Samples can be in the form of thin films, powders (as KBr pellets), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Procedure: a. Obtain a background spectrum of the empty sample compartment or ATR crystal. b. Place the sample in the IR beam path. c. Collect the sample spectrum.
-
Data Analysis: Compare the spectrum of the degraded polymer with that of the undegraded polymer. Look for the appearance or increase in intensity of characteristic absorption bands:
-
Hydroxyl group (-OH): Broad peak around 3200-3500 cm⁻¹, indicative of hydrolysis or oxidation.
-
Carbonyl group (C=O) from carboxylic acids: Broadening of the ester carbonyl peak (around 1720 cm⁻¹) or the appearance of a new peak around 1700 cm⁻¹.
-
Data Presentation
Table 1: Typical Thermal Properties of this compound-Based Polyesters (Example Data)
| Property | Value | Test Method |
| Glass Transition Temperature (Tg) | 80 - 120 °C | DSC |
| Melting Temperature (Tm) | 240 - 280 °C | DSC |
| Onset of Thermal Degradation (5% weight loss) | > 350 °C (in N₂) | TGA |
Table 2: Effect of Accelerated Weathering on Mechanical Properties (Example Data)
| Exposure Time (hours) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 80 | 150 |
| 250 | 75 | 120 |
| 500 | 65 | 80 |
| 1000 | 50 | 40 |
Visualizations
Caption: Primary degradation pathways for this compound-based polymers.
Caption: Workflow for characterizing the degradation of polymers.
Caption: Strategies for preventing polymer degradation.
References
Technical Support Center: Scaling Up 2-Fluoroterephthalic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 2-Fluoroterephthalic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is a common synthesis route for this compound suitable for scaling up?
A1: A prevalent and scalable method for synthesizing this compound is the oxidation of 2-fluorotoluene. This process typically involves a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction is generally carried out under elevated temperatures. While other routes, such as the direct fluorination of terephthalic acid, exist, controlling regioselectivity can be a significant challenge, making the oxidation of a pre-fluorinated starting material often more viable for large-scale production.
Q2: What are the primary safety concerns when scaling up the oxidation of 2-fluorotoluene with potassium permanganate?
A2: Scaling up the permanganate oxidation of 2-fluorotoluene presents several safety hazards:
-
Exothermic Reaction: The oxidation of the methyl groups is highly exothermic, which can lead to a runaway reaction if not properly controlled. Effective heat management is critical.
-
Pressure Build-up: The reaction can generate gaseous byproducts, leading to a pressure increase in a closed reactor. The system must be designed to handle the expected pressure or be adequately vented.
-
Handling of Potassium Permanganate: Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials.[1][2][3] Proper handling procedures, including the use of appropriate personal protective equipment (PPE), are essential.[1][3][4]
-
Manganese Dioxide Waste: The reaction produces manganese dioxide (MnO₂) as a solid byproduct. While not as hazardous as the starting materials, its disposal needs to be managed according to environmental regulations.
Q3: How does the purity of the starting 2-fluorotoluene impact the final product quality?
A3: The purity of the starting 2-fluorotoluene is crucial. Impurities in the starting material, such as other isomers of fluorotoluene or non-fluorinated toluene, will likely undergo oxidation as well, leading to a mixture of carboxylic acids that can be difficult to separate from the desired this compound. This complicates the purification process and can significantly reduce the final product yield and purity.
Q4: What are the typical impurities encountered in the synthesis of this compound via this route?
A4: Common impurities may include:
-
Partially Oxidized Intermediates: Such as 2-fluoro-p-toluic acid, where only one methyl group of a potential xylene impurity has been oxidized, or 2-fluorobenzaldehyde from incomplete oxidation.
-
Isomeric Terephthalic Acids: If the starting 2-fluorotoluene contains other isomers (e.g., 3-fluorotoluene or 4-fluorotoluene), the corresponding isomeric fluoroterephthalic acids will be formed.
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-fluorotoluene.
-
Benzoic Acid Derivatives: Decarboxylation of the product under harsh reaction conditions can lead to the formation of fluorobenzoic acid.[5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Oxidation | Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique like HPLC to ensure it has gone to completion.[5] Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of potassium permanganate. However, be mindful of the increased exothermicity and potential for side reactions. Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they can also lead to byproduct formation. A careful temperature optimization study is recommended. |
| Side Reactions | Control Temperature: Maintain a consistent and controlled temperature profile to minimize side reactions like decarboxylation. Optimize pH: The pH of the reaction mixture can influence the oxidation process. Buffering the solution may improve selectivity. |
| Product Loss During Workup | Optimize Precipitation/Crystallization: The pH adjustment during product precipitation is critical to maximize the recovery of the acidic product. Washing Procedure: Use minimal amounts of cold solvent for washing the isolated product to reduce solubility losses. |
Problem 2: Poor Product Purity
| Potential Cause | Troubleshooting/Optimization Strategy |
| Presence of Isomeric Impurities | High-Purity Starting Material: Use 2-fluorotoluene with the highest possible isomeric purity. Recrystallization: Multiple recrystallizations may be necessary to remove isomeric impurities. The choice of solvent is critical and may require screening. |
| Incomplete Removal of MnO₂ | Thorough Washing: Ensure the crude product is thoroughly washed to remove all traces of manganese dioxide. The use of a reducing agent wash (e.g., sodium bisulfite) can help dissolve residual MnO₂. |
| Co-precipitation of Byproducts | Anti-Solvent Crystallization: Consider using an anti-solvent crystallization method where the crude product is dissolved in a suitable solvent and then precipitated by the addition of a miscible solvent in which the product is insoluble, but the impurities are soluble.[6] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is for illustrative purposes at a laboratory scale.
Materials:
-
2-Fluorotoluene
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluorotoluene and deionized water.
-
Slowly add a solution of sodium hydroxide to the mixture while stirring.
-
Heat the mixture to reflux (approximately 100°C).
-
In a separate beaker, prepare a solution of potassium permanganate in deionized water.
-
Slowly add the potassium permanganate solution to the refluxing mixture over several hours. The color of the solution will change from purple to a brown precipitate of manganese dioxide.
-
After the addition is complete, continue to heat at reflux until the purple color of the permanganate is no longer visible.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of this compound should form.
-
Filter the precipitate, wash with a small amount of cold deionized water, and dry under vacuum.
Scale-Up Considerations
| Parameter | Lab-Scale | Pilot/Industrial Scale | Key Challenges & Considerations |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat removal more challenging. A jacketed reactor with a reliable cooling system is essential to manage the exothermic reaction.[7] |
| Agitation | Magnetic stirrer | Mechanical stirrer (e.g., turbine, pitched blade) | Mixing Efficiency: Ensuring good mixing of the multiphase reaction (liquid-liquid-solid) is critical for consistent reaction rates and heat distribution. Poor mixing can lead to localized "hot spots" and increased byproduct formation.[1][8] |
| Reagent Addition | Manual addition | Controlled addition via pumps | Controlling Exotherm: The rate of addition of the oxidant must be carefully controlled to manage the heat generated. Automated pump systems are necessary for safe and controlled addition at a larger scale. |
| Filtration | Buchner funnel | Filter press, centrifuge | Solid-Liquid Separation: Handling large volumes of the manganese dioxide precipitate requires industrial-scale filtration equipment. The efficiency of this step impacts product yield and purity. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Applications of Supercritical Anti-Solvent Process in Preparation of Solid Multicomponent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00232A [pubs.rsc.org]
Technical Support Center: 2-Fluoroterephthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoroterephthalic acid. The information provided is designed to address specific issues that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis of this compound involves the oxidation of 2-fluoro-p-xylene. This method is analogous to the industrial synthesis of terephthalic acid from p-xylene. The reaction is typically carried out using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or through catalytic oxidation with a cobalt-manganese-bromine catalyst system in an acetic acid solvent.[1][2]
Q2: What are the potential impurities I might encounter in my this compound synthesis?
A2: Impurities in this compound are often analogous to those found in terephthalic acid synthesis and typically arise from incomplete oxidation of the starting material, 2-fluoro-p-xylene.[3][4] Potential impurities include:
-
2-Fluoro-4-methylbenzoic acid: An intermediate product from the incomplete oxidation of one methyl group.
-
4-Carboxy-3-fluorobenzaldehyde: An intermediate resulting from the partial oxidation of the second methyl group.
-
Unreacted 2-fluoro-p-xylene: The starting material may be present if the reaction does not go to completion.
-
Residual catalyst metals: If a catalytic oxidation method is used, traces of cobalt and manganese may remain.
Q3: How can I purify crude this compound?
A3: Recrystallization is a common and effective method for purifying crude this compound.[5][6] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[7][8] A two-solvent system can also be effective.[8]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods for determining the purity of this compound.
-
HPLC: A reverse-phase HPLC method with UV detection is suitable for quantifying the main compound and detecting aromatic impurities.[9][10]
-
NMR: Both ¹H NMR and ¹⁹F NMR are powerful tools. ¹H NMR can be used to identify and quantify organic impurities, while ¹⁹F NMR is particularly useful for confirming the presence and purity of fluorinated compounds.[11][12][13][14]
Troubleshooting Guides
Synthesis
Q: My oxidation of 2-fluoro-p-xylene is incomplete, resulting in a low yield of this compound. What could be the cause?
A: An incomplete reaction can be due to several factors. Consider the following troubleshooting steps:
-
Insufficient Oxidizing Agent: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., KMnO₄).
-
Reaction Time and Temperature: The oxidation of both methyl groups requires forcing conditions. Ensure the reaction has been refluxed for a sufficient amount of time at the appropriate temperature.[1] For catalytic oxidations, pressures of at least 95 p.s.i.g. and temperatures between 120-140°C are often required.[3]
-
Catalyst Deactivation: In catalytic systems, the catalyst may become deactivated. Ensure the catalyst concentration is optimal and that no catalyst poisons are present in your starting materials or solvent.[1]
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Purification
Q: I am getting a low recovery after recrystallizing my this compound. What are the likely reasons?
A: Low recovery during recrystallization is a common issue. Here are some potential causes and solutions:
-
Using Too Much Solvent: Dissolving the crude product in the minimum amount of boiling solvent is critical. Using an excessive amount will keep more of your product dissolved in the mother liquor upon cooling.[5]
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are harder to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
-
Product is Too Soluble in the Chosen Solvent: If your product has significant solubility in the cold solvent, you will lose a substantial amount in the filtrate. You may need to screen for a different solvent or a two-solvent system.[7][8]
Q: My recrystallized this compound is still colored. How can I remove colored impurities?
A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[15]
-
Procedure: Add a very small amount (a spatula tip) of activated charcoal to the boiling solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal.
DOT Script for Troubleshooting Purification
Caption: Decision tree for troubleshooting purification issues.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-Fluoro-p-xylene
Materials:
-
2-Fluoro-p-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-p-xylene (1 equivalent) and a solution of sodium hydroxide in water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate (a significant molar excess, e.g., 4-5 equivalents) in water to the refluxing mixture over several hours.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Wash the MnO₂ filter cake with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated sulfuric acid until the pH is approximately 2.
-
A white precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration, wash with cold deionized water, and air dry.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, acetic acid/water mixture, or ethanol/water mixture)[7]
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to boiling on a hot plate with stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: Purity Analysis by HPLC
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Sample Solvent: Diluent (e.g., 50:50 Water:Acetonitrile)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 4: Purity Assessment by NMR Spectroscopy
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
¹H NMR Procedure:
-
Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals: Aromatic protons will appear in the range of 7-8.5 ppm. The carboxylic acid protons will appear as a broad singlet at a higher chemical shift (typically >10 ppm). Integration of the aromatic signals should correspond to the expected number of protons. Impurities such as 2-fluoro-4-methylbenzoic acid would show a methyl singlet around 2.5 ppm.
¹⁹F NMR Procedure:
-
Using the same sample, acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expected Signals: A single signal is expected for the fluorine atom on the aromatic ring. The chemical shift will be dependent on the reference standard used. The presence of a single sharp peak is indicative of high purity with respect to fluorinated species.
Hypothetical Signaling Pathway Involvement
While specific signaling pathway interactions for this compound are not extensively documented in publicly available literature, its structural motifs are relevant in drug discovery. Aromatic carboxylic acids are known to interact with various biological targets. For instance, derivatives of phthalic acid have shown a range of biological activities, including anti-inflammatory and anti-tumor effects.[16] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[17]
Given these general principles, a hypothetical derivative of this compound could be designed to inhibit a kinase signaling pathway, which is a common target in cancer therapy.
DOT Script for Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
References
- 1. US7348452B2 - Liquid phase oxidation of P-xylene to terephthalic acid in the presence of a catalyst system containing nickel, manganese, and bromine atoms - Google Patents [patents.google.com]
- 2. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3850981A - Liquid phase oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. helixchrom.com [helixchrom.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. botanyjournals.com [botanyjournals.com]
- 17. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Metal-Organic Frameworks (MOFs)
Welcome to the technical support center for the synthesis of fluorinated Metal-Organic Frameworks (F-MOFs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of these advanced materials.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for incorporating fluorine into MOF structures?
There are two primary strategies for introducing fluorine into MOF structures:
-
Use of Fluorinated Organic Linkers: This is the most common approach, where the organic ligands used in the synthesis are partially or fully fluorinated. Examples include using fluorinated analogues of common linkers like terephthalic acid (H₂BDC) or trimesic acid (H₃BTC).[1]
-
Use of Fluorinated Inorganic Building Blocks: In this method, fluorine is part of the inorganic secondary building unit (SBU). This can be achieved by using fluorinated metal salts or by incorporating fluoride anions which can replace other groups (like hydroxide) in the metal clusters.[2]
Q2: What are the advantages of using fluorinated MOFs?
The incorporation of fluorine into MOF structures can lead to several beneficial properties, including:
-
Enhanced Hydrophobicity: The presence of C-F bonds often increases the water repellency of the MOF, which can be advantageous for applications in humid environments.[3][4]
-
Improved Chemical and Thermal Stability: The strength of the C-F bond can contribute to the overall robustness of the MOF framework.[1]
-
Modified Pore Environment: Fluorine atoms lining the pores can alter the polarity and create specific interaction sites for gas adsorption and separation.[4]
-
Tunable Electronic Properties: The high electronegativity of fluorine can influence the electronic properties of the MOF, which is relevant for applications in catalysis and sensing.
Q3: What are common characterization techniques for fluorinated MOFs?
To confirm the successful synthesis and determine the properties of F-MOFs, a combination of characterization techniques is typically employed:
-
Powder X-Ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized material by comparing the experimental pattern to a simulated one.[3][5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to determine the temperature at which guest molecules are removed.[3]
-
N₂ Adsorption-Desorption Isotherms (BET Analysis): To measure the specific surface area and pore volume of the porous material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F solid-state NMR can provide detailed information about the framework structure and the local environment of the fluorine atoms.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence and chemical state of fluorine and other elements in the MOF.[3]
-
Contact Angle Measurements: To quantify the hydrophobicity of the MOF surface.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of fluorinated MOFs in a question-and-answer format.
Problem 1: Low or No Crystallinity (Amorphous Product)
Q: My PXRD pattern shows broad peaks or no peaks at all, indicating an amorphous product. What can I do to improve crystallinity?
A: Achieving a crystalline product is crucial for MOF synthesis. Here are several parameters you can adjust:
-
Temperature and Time: The crystallization of MOFs is highly dependent on temperature and reaction time.
-
Too low temperature: The reaction kinetics may be too slow, preventing crystal formation. Try incrementally increasing the temperature.
-
Too high temperature: The reaction may proceed too quickly, favoring the formation of an amorphous solid over an ordered crystalline structure. Consider lowering the temperature.
-
Incorrect reaction time: Both insufficient and excessive reaction times can lead to poor crystallinity. It is advisable to perform a time-course study to find the optimal crystallization time. For example, in the synthesis of MOF-5, optimal conditions were found at 105 °C for 144 hours, 120 °C for 24 hours, and 140 °C for 12 hours.[7]
-
-
Solvent System: The choice of solvent is critical as it influences the solubility of the precursors and the nucleation and growth of the crystals.
-
Solvent Polarity: The polarity of the solvent can affect the coordination environment of the metal ions and the solubility of the organic linker. Experiment with different solvents or solvent mixtures with varying polarities.[8]
-
Solvent Coordination: Solvents that coordinate too strongly to the metal centers can inhibit framework formation. Consider using a less coordinating solvent.
-
-
Use of Modulators: Modulators are compounds, typically monofunctional ligands like carboxylic acids, that compete with the primary organic linker for coordination to the metal centers. This can slow down the crystallization process and lead to more ordered, larger crystals.
-
For Zr-based MOFs, modulators like trifluoroacetic acid (TFA) or benzoic acid can improve crystallinity.[9]
-
In the synthesis of some rare-earth F-MOFs, 2-fluorobenzoic acid was used to promote the formation of specific cluster-based structures.[5] The concentration of the modulator is a key parameter to optimize.
-
Problem 2: Low Product Yield
Q: I have successfully synthesized the desired crystalline F-MOF, but the yield is very low. How can I increase the product yield?
A: Low yield can be a significant hurdle in scaling up MOF synthesis. Consider the following factors:
-
Reactant Stoichiometry: While stoichiometric ratios are a good starting point, sometimes an excess of one reactant can drive the reaction to completion. In some MOF syntheses, an excess of the metal precursor is used to control crystal growth and improve yield.[10]
-
Reaction Time and Temperature: As with crystallinity, these parameters also affect the yield. An insufficient reaction time may not allow the reaction to go to completion, while prolonged heating at high temperatures could lead to decomposition of the product. Optimization of both is necessary.
-
pH of the Reaction Mixture: The pH can influence the deprotonation of the organic linker and the stability of the metal clusters. The addition of small amounts of an acid or base can sometimes improve the yield.
-
Product Isolation: Ensure that the product is not being lost during the washing and collection steps. Use appropriate solvents for washing to avoid dissolving the product. Centrifugation at an appropriate speed and for a sufficient duration is important to collect all the solid product.
Problem 3: Formation of Impure Phases
Q: My PXRD pattern shows peaks corresponding to my target F-MOF but also other unidentified peaks. How can I obtain a phase-pure product?
A: The presence of impurities indicates that competing reactions are occurring. Here's how to address this:
-
Purity of Starting Materials: Ensure that the metal salts, organic linkers, and solvents are of high purity. Impurities in the starting materials can lead to the formation of undesired phases.
-
Control of Reaction Kinetics: The formation of multiple phases is often a result of uncontrolled reaction kinetics.
-
Modulators: As mentioned earlier, modulators can help in controlling the reaction rate and promoting the formation of the thermodynamically favored product.
-
Temperature Ramp: Instead of directly heating the reaction mixture to the final temperature, a slower temperature ramp can sometimes favor the formation of a single, pure phase.
-
-
Solvent Effects: The solvent can play a templating role in the formation of a specific MOF structure. Trying different solvents might favor the crystallization of the desired phase.[1]
Problem 4: Difficulty in Activating the MOF (Removing Guest Solvents)
Q: I have synthesized my F-MOF, but I am struggling to remove the solvent molecules trapped in the pores, which results in a low surface area. What is the best way to activate my MOF?
A: Activation is a critical step to make the pores of the MOF accessible. Difficulties in removing guest molecules, especially high-boiling point solvents like DMF, are common.
-
Solvent Exchange: Before heating under vacuum, it is often beneficial to exchange the high-boiling point synthesis solvent with a more volatile solvent. This is typically done by soaking the as-synthesized MOF in a low-boiling point solvent (e.g., ethanol, acetone, or dichloromethane) for several days, with frequent solvent replacement.[11] The kinetics of this exchange can be quite fast, sometimes requiring only minutes.[12]
-
Heating and Vacuum: After solvent exchange, the MOF is typically heated under a dynamic vacuum to remove the volatile solvent. The temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF (as determined by TGA).
-
Supercritical CO₂ Exchange: This is a highly effective but more specialized technique. Supercritical CO₂ has no surface tension, which prevents the collapse of the framework during solvent removal, a common issue with fragile MOFs.[13]
-
Low Surface Tension Solvents: Using solvents with very low surface tension, such as n-hexane or perfluoropentane, for the final washing step can help in activating delicate MOFs without causing pore collapse.[12]
Data Presentation
Table 1: Influence of Modulators on Fluorinated MOF Synthesis
| MOF Name | Metal Ion | Fluorinated Linker | Modulator | Effect of Modulator | Reference |
| RE-TTA-fcu | RE³⁺ | TTA* | 2-Fluorobenzoic acid | Promoted the formation of fluorinated hexaclusters with fcu topology. | [3][5] |
| F₄-MIL-53(Al) | Al³⁺ | H₂-F₄BDC** | Monocarboxylic acid | Led to the formation of a hierarchically porous structure. | [2] |
| F-MOF-808 | Zr⁴⁺ | BTC | Trifluoroacetic acid (TFA) | Influenced membrane properties like roughness and hydrophobicity. | [14] |
| F-MOF-808 | Zr⁴⁺ | BTC | Pentafluoropropionic acid | Influenced membrane properties like roughness and hydrophobicity. | [14] |
* TTA: 2,5-bis(trifluoromethyl)terephthalic acid ** H₂-F₄BDC: Tetrafluoroterephthalic acid *** BTC: 1,3,5-Benzenetricarboxylate
Experimental Protocols
General Protocol for Solvothermal Synthesis of a Fluorinated MOF (Example: RE-TTA-fcu)
This protocol is adapted from the synthesis of RE-TTA-fcu MOFs.[3]
Materials:
-
Rare-earth (RE) acetate hydrate (e.g., Eu(III) acetate hydrate)
-
2,5-bis(trifluoromethyl)terephthalic acid (TTA)
-
N,N-Dimethylformamide (DMF)
-
2-Fluorobenzoic acid (modulator)
-
Concentrated nitric acid
Procedure:
-
In a 20 mL glass vial, dissolve the RE acetate hydrate (e.g., 34.2 mg, 0.104 mmol of Eu(III) acetate hydrate) and TTA (18 mg, 0.0596 mmol) in 11 mL of DMF.
-
Add the modulator, 2-fluorobenzoic acid (240 mg, 1.71 mmol), to the reaction mixture.
-
Add a small amount of concentrated nitric acid (e.g., 0.10 mL) to the solution.
-
Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, transparent colorless crystals should be visible.
-
Decant the mother liquor and wash the crystals with 5 mL of fresh DMF three times.
-
Dry the collected crystals in an oven at 80 °C for 24 hours.
Protocol for Activation of a Fluorinated MOF:
-
Solvent Exchange:
-
Immerse the as-synthesized MOF in a volatile solvent such as ethanol or acetone.
-
Let it soak for 24 hours.
-
Replace the solvent with a fresh portion. Repeat this process 3-5 times to ensure complete exchange of the high-boiling synthesis solvent.
-
-
Thermal Activation:
-
Transfer the solvent-exchanged MOF to a vacuum oven.
-
Slowly heat the sample to a temperature determined by TGA to be sufficient for solvent removal but below the framework decomposition temperature (e.g., 120-180 °C).
-
Maintain this temperature under dynamic vacuum for 12-24 hours until the guest molecules are completely removed.
-
Cool the sample to room temperature under vacuum before exposing it to air.
-
Visualizations
Caption: General experimental workflow for the synthesis and activation of a fluorinated MOF.
Caption: A decision tree for troubleshooting common issues in fluorinated MOF synthesis.
References
- 1. Solvent Templating and Structural Dynamics of Fluorinated 2D Cu-Carboxylate MOFs Derived from the Diffusion-Controlled Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated metal–organic frameworks for gas separation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postsynthetic Modification of Metal-Organic Frameworks by Vapor-Phase Grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iptek.its.ac.id [iptek.its.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Fluorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fluorinated compounds.
General Issues & Sample Handling
Proper sample handling is crucial for obtaining reliable and reproducible data. Fluorinated compounds can present unique challenges due to their distinct physicochemical properties.
FAQs
-
Q: What are the best practices for storing fluorinated compounds?
-
A: To prevent degradation and contamination, store fluorinated compounds in tightly sealed, non-fluorinated containers such as glass or polypropylene vials. Minimize headspace to reduce volatilization. For sensitive compounds, storage at low temperatures (-20°C or -80°C) is recommended.
-
-
Q: My results are inconsistent across different batches of the same compound. What could be the cause?
-
A: Inconsistent results often point to issues in sample preparation. Ensure all steps, from weighing and dissolution to dilution, are standardized. Pay close attention to potential analyte loss during solvent evaporation steps. It is also crucial to verify the stability of your compound under the experimental conditions.
-
-
Q: I suspect fluorine-containing contamination in my samples. What are the common sources?
-
A: Fluorine-containing compounds are prevalent in laboratory environments. Common sources of contamination include:
-
PTFE (Teflon™) coated labware (e.g., stir bars, vial caps, tubing).
-
Certain grades of solvents.
-
Cross-contamination from other highly fluorinated samples.
-
To confirm contamination, run a "method blank" (a sample containing only the solvent and reagents) alongside your analyte.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for characterizing fluorinated compounds, but it comes with its own set of challenges.
Troubleshooting Guides
Issue: Poor Signal-to-Noise (S/N) Ratio in ¹⁹F NMR
-
Q: My ¹⁹F NMR signal is very weak. How can I improve it?
-
A:
-
Increase the number of scans: The S/N ratio increases with the square root of the number of scans.
-
Check sample concentration: Ensure your sample is sufficiently concentrated. For ¹⁹F NMR, a concentration of 10-100 mM is generally recommended.[2]
-
Optimize acquisition parameters: Use an appropriate pulse sequence and ensure the relaxation delay (d1) is adequate (a good starting point is 1-2 seconds).
-
Check for paramagnetic impurities: The presence of even trace amounts of paramagnetic metals can lead to significant peak broadening and a decrease in signal intensity.[1] If your solution is colored, this might indicate the presence of such impurities.
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency.
-
-
Issue: Baseline Distortions in ¹⁹F NMR
-
Q: The baseline of my ¹⁹F NMR spectrum is rolling or distorted. What is the cause and how can I fix it?
-
A: Baseline distortions are common in ¹⁹F NMR due to the wide spectral width.
-
Cause 1: Large Spectral Width: Acquiring a very large spectral width can inherently lead to baseline issues.
-
Solution: If possible, acquire the spectrum over a narrower, more focused spectral window if the approximate chemical shift range of your signals is known.[3]
-
Cause 2: Incorrect Phasing: Applying a large first-order phase correction can introduce baseline roll.[3]
-
Solution: Try to re-phase the spectrum carefully, minimizing the first-order correction. Sometimes, automated phasing algorithms can struggle with ¹⁹F spectra, so manual phasing may be necessary.
-
Cause 3: Acoustic Ringing: This can introduce oscillations at the beginning of the FID.
-
Solution: Apply a backward linear prediction or adjust the acquisition delay (AQ) to mitigate this effect.
-
Cause 4: Probe Background Signals: Broad signals from fluorine-containing materials in the NMR probe can contribute to an uneven baseline.
-
Solution: If suspected, a background spectrum of the probe with a non-fluorinated solvent can be acquired and subtracted from the sample spectrum.
-
-
FAQs
-
Q: I see small, unevenly spaced peaks around my main signal. What are they?
-
A: These are likely ¹³C satellites arising from the 1.1% natural abundance of ¹³C. The asymmetry is due to the isotope effect of ¹³C on the ¹⁹F chemical shift.
-
-
Q: Why are my peaks broad?
-
A: Peak broadening can be caused by several factors:
-
Low Solubility: If the compound is not fully dissolved, it can lead to broad lines.[1] Try using a different deuterated solvent or gently warming the sample.
-
Paramagnetic Impurities: As mentioned, these can cause significant broadening.
-
Chemical Exchange: If the fluorine atom is exchanging between different chemical environments on the NMR timescale, this will lead to broadened signals. Performing a variable temperature (VT) NMR experiment can help confirm this.[1]
-
-
Data Presentation: NMR Coupling Constants
The magnitude of J-coupling provides valuable structural information. Below are typical ranges for various coupling constants involving ¹⁹F.[4][5][6][7]
| Coupled Nuclei | Structural Motif/Example | Typical J-Value (Hz) |
| ¹J(¹³C-¹⁹F) | Aliphatic C-F (e.g., in CF₄) | 240 - 320 |
| Aromatic C-F (e.g., in Fluorobenzene) | 245 | |
| ²J(¹³C-¹⁹F) | F-C-C (e.g., in Fluorobenzene) | 21 |
| ³J(¹³C-¹⁹F) | F-C-C-C (e.g., in Fluorobenzene) | 8 |
| ²J(¹H-¹⁹F) | Geminal H-F (e.g., in CH₃F) | 45 - 50 |
| ³J(¹H-¹⁹F) | Vicinal H-F (e.g., in CH₂FCH₃) | 5 - 10 |
| ⁴J(¹H-¹⁹F) | Long-range in aromatic systems | 0.5 - 3.0 |
| ²J(¹⁹F-¹⁹F) | Geminal F-F (e.g., in CF₂=CF₂) | 220 - 250 |
| ⁴J(¹⁹F-¹⁹F) | Long-range in conjugated systems | 5 - 12 |
Experimental Protocols: NMR
Protocol 1: Standard ¹⁹F NMR Acquisition and Processing
-
Sample Preparation:
-
Dissolve 5-25 mg of the fluorinated compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.[2][8]
-
Filter the sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.[8]
-
Use an internal standard if quantitative analysis is required. For referencing, an external standard or the spectrometer's internal lock frequency can be used.[9]
-
-
Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹⁹F frequency.[3]
-
For an unknown compound, start with a wide spectral width (e.g., 200-300 ppm) to ensure all signals are captured.[3]
-
Set the transmitter offset to the approximate center of the expected ¹⁹F chemical shift range (a default of -100 to -120 ppm is often a good starting point).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 1-2 seconds.
-
-
Processing:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum manually to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).
-
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Setup:
-
Ensure the chosen solvent is suitable for the desired temperature range (well below its boiling point and above its freezing point).
-
Insert the sample and obtain a spectrum at the starting temperature, ensuring the spectrometer is well-shimmed.
-
In the spectrometer software, enable the variable temperature unit.
-
-
Temperature Change:
-
Acquisition at Different Temperatures:
-
At each temperature, re-shim the magnet as the magnetic field homogeneity is temperature-dependent.
-
Acquire the spectrum with the same parameters as the initial spectrum for comparability.
-
-
Return to Ambient Temperature:
-
After the experiment, gradually return the probe to room temperature in steps.[12]
-
Allow the probe to fully equilibrate at room temperature before the next user.
-
Mass Spectrometry (MS)
The high electronegativity and strong carbon-fluorine bonds of fluorinated compounds can lead to unique behaviors in the mass spectrometer.
Troubleshooting Guides
Issue: Low Signal or No Molecular Ion in ESI-MS
-
Q: My fluorinated analyte shows a very weak signal or no molecular ion with electrospray ionization (ESI). How can I improve this?
-
A:
-
Optimize Sprayer Voltage: This is a critical parameter. For some fluorinated compounds, a lower sprayer voltage may be necessary to avoid in-source fragmentation or corona discharge.[13]
-
Adjust Mobile Phase: The unique solubility properties of fluorinated compounds can affect the ESI process.[14]
-
For acidic analytes, ensure the mobile phase pH is at least two units below the pKa to promote the neutral form, which can sometimes improve signal stability.
-
For basic analytes, the pH should be at least two units above the pKa.
-
The addition of additives like ammonium fluoride has been shown to enhance the ESI signal for some fluorinated compounds.
-
-
Optimize Source Conditions: Systematically optimize other source parameters such as nebulizer gas flow, drying gas flow, and temperature for your specific analyte.[13]
-
Consider a Different Ionization Technique: If ESI is not effective, consider Atmospheric Pressure Chemical Ionization (APCI) or other suitable ionization methods.
-
-
Issue: Instrument "Memory Effects"
-
Q: After analyzing a highly fluorinated sample, I see its signal in subsequent blank injections. How can I resolve this?
-
A: This "memory effect" is due to the adsorption of the analyte onto surfaces in the ion source or transfer lines.
-
Thorough Washing: Run several wash cycles with a strong, appropriate solvent (e.g., isopropanol, acetonitrile, or a mixture) between samples.
-
Source Cleaning: If the memory effect persists, the ion source may require cleaning.
-
-
Data Presentation: Common Mass Spectrometry Fragments
Fluorinated compounds often exhibit characteristic fragmentation patterns.[14][15][16][17][18][19][20][21]
| Fragment Type | Mass Loss / m/z | Description and Common Compound Classes |
| Neutral Losses | ||
| Loss of F | -19 | Common in many fluorinated compounds. |
| Loss of HF | -20 | Frequent in compounds containing hydrogen. |
| Loss of CO₂ | -44 | Observed for perfluoroalkyl carboxylates. |
| Loss of CF₂ | -50 | Characteristic of perfluoroalkyl chains. |
| Loss of CF₃ | -69 | Common for compounds with trifluoromethyl groups. |
| Characteristic Ions | ||
| CF₃⁺ | 69 | Often the base peak for perfluorinated alkanes.[16] |
| C₂F₅⁺ | 119 | Fragment from compounds with longer perfluoroalkyl chains. |
| C₃F₇⁺ | 169 | Fragment from compounds with longer perfluoroalkyl chains. |
| [M-CF₃]⁺ | M-69 | Common fragment for compounds with a terminal CF₃ group. |
| Tropylium-type ion | 91 (for benzyl) | Alkyl-substituted fluorinated aromatics can form stable tropylium ions. |
Experimental Protocols: Mass Spectrometry
Protocol 3: Standard Procedure for Cleaning a Mass Spectrometer Ion Source
Disclaimer: Always follow the specific instructions provided by your instrument manufacturer. This is a general guide.
-
Shutdown and Venting:
-
Source Removal and Disassembly:
-
Once the instrument has cooled, carefully remove the ion source according to the manufacturer's instructions.
-
Disassemble the source components, taking note of the orientation and position of each part. It is helpful to lay them out on a clean, lint-free surface in the order they were removed.
-
-
Cleaning Metal Parts:
-
Use an abrasive slurry of aluminum oxide powder with methanol or water on a cotton swab to clean the metal components.[15]
-
Alternatively, for flat surfaces, fine-grit abrasive cloths can be used.
-
After abrasive cleaning, sonicate the parts in a cleaning solution (e.g., a suitable detergent), followed by several rinses with deionized water, and then with high-purity solvents like acetone and methanol.[4]
-
-
Cleaning Ceramic and Vespel Parts:
-
Ceramic insulators can be cleaned with abrasives or baked at high temperatures to remove contaminants.
-
Vespel parts should be cleaned by sonicating in methanol. Avoid aggressive organic solvents that could cause swelling.[4]
-
-
Reassembly and Bake-out:
-
Wear powder-free gloves to handle the clean parts.
-
Carefully reassemble the ion source in the reverse order of disassembly.
-
Once reinstalled in the mass spectrometer, perform a bake-out procedure as recommended by the manufacturer to remove any residual solvents and contaminants.
-
Chromatography
The unique properties of fluorinated compounds, being both hydrophobic and lipophobic, can lead to unexpected chromatographic behavior.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing, Fronting, Splitting)
-
Q: My fluorinated analyte shows poor peak shape in reversed-phase HPLC. What are the likely causes and solutions?
-
A:
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and active sites (e.g., silanols) on the column's stationary phase. This is common for acidic or basic analytes.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form (at least 2 pH units away from the pKa).[10] Use a well-buffered mobile phase. Consider using a column with end-capping or a different stationary phase.
-
-
Peak Fronting:
-
Cause: Often due to column overload.
-
Solution: Reduce the sample concentration and/or the injection volume.[23]
-
-
Split Peaks:
-
Cause: Can be caused by a partially blocked column frit, column degradation (a void at the head of the column), or injecting the sample in a solvent that is much stronger than the mobile phase.[10]
-
Solution: Try back-flushing the column.[10] If this doesn't work, the column may need to be replaced. Ensure the sample solvent is compatible with, or weaker than, the initial mobile phase.[10]
-
-
-
FAQs
-
Q: How can I minimize fluorine-containing background contamination in my LC-MS system?
-
A: Many components of standard LC-MS systems, particularly PTFE tubing and frits, can leach fluorinated compounds.
-
Replace PTFE solvent frits and tubing with PEEK or stainless steel alternatives where possible.
-
Use high-purity, LC-MS grade solvents and reagents.[24]
-
Install a delay column between the pump and the autosampler to trap contaminants from the mobile phase and pump, allowing them to elute separately from your analytes of interest.[2]
-
-
Experimental Protocols: Chromatography
Protocol 4: Minimizing Background Contamination in LC-MS Analysis
-
Solvent and Mobile Phase Preparation:
-
System Modifications:
-
Replace any PTFE solvent inlet tubing and frits with PEEK or stainless steel alternatives.
-
If analyzing for per- and polyfluoroalkyl substances (PFAS), consider a dedicated PFAS-free LC system or a kit to replace all fluoropolymer components in the flow path.[25]
-
Install a delay column (a short C18 column is often used) between the solvent mixer and the injector to trap contaminants from the pump and mobile phases.
-
-
Sample Preparation:
-
Use polypropylene vials and caps instead of those with PTFE septa.
-
Filter samples using syringe filters that are certified to be free of fluorinated compounds.
-
-
System Cleaning and Equilibration:
-
Before running a sequence, flush the entire system with a strong solvent (e.g., 50:50 isopropanol:acetonitrile) to remove any residual contaminants.
-
Thoroughly equilibrate the column with the initial mobile phase conditions before the first injection.
-
Visualizations
Troubleshooting Workflows
Caption: Troubleshooting workflow for poor signal-to-noise in ¹⁹F NMR.
Caption: Troubleshooting workflow for low ESI-MS signal of fluorinated compounds.
Caption: Troubleshooting workflow for common HPLC peak shape issues.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. F19 detection [nmr.chem.ucsb.edu]
- 4. ekwan.github.io [ekwan.github.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. shimadzu.com [shimadzu.com]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. acdlabs.com [acdlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. mastelf.com [mastelf.com]
- 24. waters.com [waters.com]
- 25. chemistry.as.miami.edu [chemistry.as.miami.edu]
Validation & Comparative
A Comparative Guide to 2-Fluoroterephthalic Acid and Terephthalic Acid in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural characteristics and functional properties. This guide provides a detailed comparison of two closely related dicarboxylate linkers: 2-fluoroterephthalic acid and its parent molecule, terephthalic acid. By examining their impact on MOF synthesis and performance, this document aims to inform the rational design of advanced porous materials for applications ranging from gas storage and separation to catalysis and drug delivery.
Introduction to Linker Functionalization
The functionalization of organic linkers is a powerful strategy for fine-tuning the properties of MOFs. The introduction of specific functional groups onto the linker backbone can alter the electronic environment, steric hindrance, and intermolecular interactions within the framework. This, in turn, affects the MOF's crystal structure, porosity, stability, and its affinity for guest molecules.
The substitution of a hydrogen atom with a fluorine atom on the terephthalic acid ring introduces minimal steric bulk but significantly alters the electronic properties of the linker. The high electronegativity of fluorine can influence the coordination chemistry during MOF self-assembly and modify the physicochemical properties of the resulting framework.
Comparative Analysis of MOF Properties
The introduction of a fluorine atom onto the terephthalic acid linker has been shown to impart distinct characteristics to the resulting MOFs. A notable comparative study involves the synthesis of isostructural Al(III) and V(III) MOFs from the MIL-53 series, which demonstrates the tangible effects of this single-atom substitution.
| Property | MOF with Terephthalic Acid (e.g., MIL-53) | MOF with this compound | Impact of Fluorination |
| Thermal Stability | High | Increased | Enhanced framework stability |
| Chemical Stability | Moderate | Decreased in some cases | The electron-withdrawing nature of fluorine can affect the linker's coordination and stability. |
| Hydrophobicity | Lower | Increased | The presence of the C-F bond imparts greater hydrophobicity to the framework. |
| CO₂ Adsorption | Good | Enhanced | Fluorination can create specific adsorption sites and increase affinity for CO₂, leading to improved separation capabilities. |
| Breathing Effect | Present in flexible frameworks like MIL-53 | Modified (e.g., lower transition pressure) | The electronic and steric changes can alter the framework's response to external stimuli. |
| Specific Surface Area (BET) | Varies by MOF type | Contradictory results; can increase or decrease depending on the specific framework and synthesis conditions. | The effect on surface area is not straightforward and depends on the interplay of various factors during crystallization. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of MOFs. Below are representative solvothermal synthesis protocols for MOFs derived from terephthalic acid and an adapted protocol for this compound.
Protocol 1: Synthesis of a Terephthalic Acid-Based MOF (UiO-66)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
In a glass vial, dissolve ZrCl₄ in DMF.
-
In a separate vial, dissolve terephthalic acid in DMF.
-
Combine the two solutions.
-
Add acetic acid as a modulator to the mixture. The molar ratio of metal to linker is typically 1:1.
-
Seal the vial in a Teflon-lined autoclave and heat to 120 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with DMF and then with a volatile solvent like ethanol to remove unreacted precursors.
-
Activate the MOF by heating under vacuum to remove residual solvent from the pores.
Protocol 2: Synthesis of a this compound-Based MOF (Adapted from MIL-53 Synthesis)
Materials:
-
Aluminum(III) nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Vanadium(III) chloride (VCl₃)
-
This compound (H₂BDC-F)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve the metal salt (Al(NO₃)₃·9H₂O or VCl₃) and this compound in a mixture of DMF and deionized water in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 150-220 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the solid product is recovered by filtration.
-
The product is washed thoroughly with DMF and subsequently with a solvent like ethanol to exchange the high-boiling point solvent.
-
The final product is dried under vacuum at an elevated temperature to ensure the removal of all guest molecules from the pores.
Visualizing the Synthesis and Functional Impact
The following diagrams illustrate the general workflow for MOF synthesis and the logical relationship between linker fluorination and the resulting MOF properties.
Conclusion
The choice between this compound and terephthalic acid in MOF synthesis offers a clear pathway to tuning the final material's properties. The introduction of a single fluorine atom can lead to significant enhancements in thermal stability and gas adsorption capacities, particularly for CO₂, while also increasing the hydrophobicity of the framework. However, it is important to note that the effects on chemical stability and porosity can be complex and may require empirical optimization for each specific MOF system. This comparative guide serves as a foundational resource for researchers aiming to leverage linker functionalization for the rational design of high-performance MOFs.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Terephthalic Acids for Scientific Applications
For researchers, scientists, and drug development professionals, the strategic modification of molecular building blocks is a cornerstone of innovation. Terephthalic acid, a foundational component in polymers and metal-organic frameworks (MOFs), undergoes a significant transformation in its physicochemical properties upon fluorination. This guide provides an objective comparison between standard terephthalic acid (TA) and its perfluorinated analogue, 2,3,5,6-tetrafluoroterephthalic acid (TFTA), supported by experimental data and detailed protocols.
Properties at a Glance: A Comparative Summary
The introduction of fluorine atoms onto the aromatic ring dramatically alters the electronic and physical properties of the parent terephthalic acid molecule. The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect, which is the primary driver for the observed differences in acidity and potential intermolecular interactions.
| Property | Terephthalic Acid (TA) | 2,3,5,6-Tetrafluoroterephthalic Acid (TFTA) | Key Difference |
| Molar Mass | 166.13 g/mol | 238.09 g/mol [1] | TFTA is ~43% heavier due to fluorine atoms. |
| pKa₁ | 3.54 (experimental)[2] | 0.95 (predicted) | TFTA is a significantly stronger acid. |
| pKa₂ | 4.46 (experimental)[2] | No data available | The second dissociation is also expected to be more acidic for TFTA. |
| Solubility in Water (25°C) | 0.0017 g / 100 g[2] | Described as having "very faint turbidity in hot Water"[3] | Both have very low aqueous solubility. |
| Solubility in DMSO (25°C) | 19.0 g / 100 g[2] | No quantitative data available | TA is highly soluble in polar aprotic solvents like DMSO. |
| Solubility in DMF (25°C) | 6.7 g / 100 g[2] | No quantitative data available | TA is moderately soluble in DMF. |
| Thermal Stability | Stable up to 276-300°C, then sublimes/decomposes.[4] | Decomposes at 275-277°C.[5][3] | Both compounds exhibit similar decomposition temperatures. |
In-Depth Property Comparison
Acidity (pKa)
The most striking difference between TA and TFTA is their acidity. The four electron-withdrawing fluorine atoms in TFTA pull electron density away from the aromatic ring and, consequently, from the carboxylic acid groups. This effect stabilizes the resulting carboxylate anions upon deprotonation, making it much easier to remove a proton.
-
Terephthalic Acid (TA) has experimental pKa values of pKa₁ = 3.54 and pKa₂ = 4.46 .[2][6]
-
2,3,5,6-Tetrafluoroterephthalic Acid (TFTA) has a predicted first pKa value of pKa₁ = 0.95 , indicating it is a much stronger acid.[5] While this value is computational, it highlights a substantial increase in acidity by over 2.5 pKa units, making TFTA comparable in strength to some mineral acids. This enhanced acidity is a critical consideration in catalysis and in the formation of coordination complexes.
Solubility
The solubility of both acids is generally low in water but improves in polar aprotic solvents.
-
Terephthalic Acid (TA) is practically insoluble in water (0.0017 g/100 g at 25°C) but dissolves well in DMSO (19.0 g/100 g) and moderately in DMF (6.7 g/100 g).[2]
Thermal Stability
Despite the significant electronic differences, the thermal stability of the two molecules is remarkably similar.
-
TA is stable up to approximately 276°C, after which it begins to sublime and decompose, with complete decomposition occurring at 382°C.[7]
This suggests that the thermal decomposition pathway for both molecules is likely initiated by the decarboxylation of the acid groups, a process not significantly impacted by the fluorine substitution on the ring under thermal stress.
Role in Drug Development & Binding Affinity
In medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic to enhance a drug's pharmacological profile. Fluorination can modulate properties like metabolic stability, membrane permeability, and binding affinity to target proteins.[8]
While direct comparative binding data for TA versus TFTA within a specific drug-receptor complex is not available, the principle is well-documented. Fluorine can increase binding affinity through several mechanisms:
-
Altering Electrostatics : The polarity of the C-F bond can lead to favorable electrostatic or dipole interactions within a protein's binding pocket.[9]
-
Modulating pKa : By lowering the pKa of nearby functional groups, fluorination can ensure a molecule is in the optimal protonation state for binding.[8]
-
Hydrophobic Interactions : A fluorinated aromatic ring can have altered hydrophobic interactions with the target site.[9]
A clear example of this effect is seen in the fluoroquinolone class of antibiotics. The presence of a fluorine atom at the C-6 position of the quinolone scaffold enhances binding affinity to the bacterial DNA gyrase enzyme. For instance, the fluorinated drug enoxacin exhibits 15-fold greater gyrase activity than its non-fluorinated counterpart, an effect attributed to both improved binding and increased cell penetration.[10]
Application in Materials Science: Metal-Organic Frameworks (MOFs)
Both TA and TFTA are crucial building blocks (linkers) for the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis.[11][12] The choice between a non-fluorinated and fluorinated linker allows for the tuning of the MOF's internal environment and properties. For example, fluorination of the linker can increase the MOF's hydrophobicity or alter its affinity for specific gas molecules like CO₂.[12]
The general workflow for synthesizing and characterizing a MOF using either linker is outlined below.
Experimental Protocols
The following sections provide generalized protocols for determining the key properties discussed in this guide.
Protocol: Determination of pKa by Potentiometric Titration
This method determines the dissociation constant of an acid by monitoring pH changes during titration with a strong base.
-
Preparation : Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Sample Dissolution : Accurately weigh a sample of the acid (TA or TFTA) and dissolve it in a suitable solvent. For water-insoluble acids, a co-solvent system or a solvent like DMSO followed by dilution with water may be necessary. The final concentration should be around 1-10 mM.
-
Titration : Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).
-
Data Collection : Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis : Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot). The pKa is the pH at which exactly half of the volume of the first equivalence point has been added.[11] For a dicarboxylic acid, two inflection points will be observed, corresponding to pKa₁ and pKa₂.
Protocol: Determination of Solubility
This gravimetric method determines the solubility of a compound in a specific solvent at a given temperature.
-
Equilibration : Add an excess amount of the solid acid (TA or TFTA) to a known volume or mass of the chosen solvent (e.g., water, DMSO) in a sealed vial.
-
Saturation : Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Separation : Allow the mixture to settle. Carefully extract a known volume of the clear supernatant using a pre-weighed syringe, ensuring no solid particles are transferred. A filtration step using a syringe filter may be necessary.
-
Solvent Evaporation : Transfer the supernatant to a pre-weighed vial. Remove the solvent completely by evaporation under a stream of nitrogen or by using a vacuum oven at a temperature below the compound's decomposition point.
-
Calculation : Weigh the vial containing the dry solid residue. The mass of the dissolved solid can be calculated by subtraction. Express the solubility in grams of solute per 100 grams of solvent.
Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Sample Preparation : Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[3]
-
Instrument Setup : Place the crucible onto the TGA's microbalance. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[13]
-
Heating Program : Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 600°C).[13]
-
Data Acquisition : The instrument will record the sample mass as a function of temperature.
-
Analysis : Plot the percentage of initial mass remaining (y-axis) versus temperature (x-axis). The onset temperature of decomposition is typically identified as the point where significant mass loss begins. The first derivative of this curve (DTG) can be plotted to more clearly show the temperatures of maximum decomposition rates.[14]
References
- 1. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 5. Tetrafluoroterephthalic acid | 652-36-8 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. researchgate.net [researchgate.net]
Fluorine Substitution: A Decisive Factor in Enhancing Polymer Thermal Stability
A comparative guide for researchers, scientists, and drug development professionals on the impact of fluorine incorporation on the thermal resilience of polymers.
The strategic substitution of hydrogen with fluorine atoms in polymer structures has a profound and well-documented impact on their thermal stability. This guide provides a comprehensive comparison of fluorinated and non-fluorinated polymers, supported by experimental data, to elucidate the significant advantages conferred by fluorination. For professionals in materials science and drug development, understanding these differences is crucial for the selection and design of robust polymeric materials for demanding applications.
Quantitative Thermal Analysis: A Side-by-Side Comparison
The introduction of fluorine into a polymer backbone fundamentally alters its physicochemical properties. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, are key contributors to the enhanced thermal stability observed in fluorinated polymers.[1][2] This stability is critical for applications requiring materials to withstand high temperatures without significant degradation.
Comparative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) consistently demonstrate the superior thermal properties of fluorinated polymers when compared to their non-fluorinated analogs. Key parameters for assessing thermal stability include the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs, and the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state.
Polyimides: A Case Study
High-performance polyimides are a prime example of the benefits of fluorination. The incorporation of fluorine-containing monomers, such as 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, into the polyimide backbone leads to a significant enhancement in thermal properties.[3]
| Thermal Property | Non-Fluorinated Polyimide | Fluorinated Polyimide |
| Glass Transition Temperature (Tg) | 276 - 302 °C | 221 - 402 °C |
| Decomposition Temperature (TGA, 5% weight loss) | ~500 - 538 °C | 437 - 563 °C |
| Coefficient of Thermal Expansion (CTE) | 30.6 x 10⁻⁶ /K | 23.4 x 10⁻⁶ /K |
Note: The ranges in the fluorinated polyimide data reflect the influence of different co-monomers. However, the general trend of enhanced thermal stability is evident.[3]
Polyarylates and Polyurethanes
Similar trends are observed in other polymer classes. The incorporation of fluorine into polyarylates has been shown to enhance their thermal stability.[4] Likewise, fluorinated polyurethanes (FPU) exhibit improved thermal stability compared to their non-fluorinated counterparts, with the maximum decomposition temperature increasing with the incorporation of fluorinated monomers.[5]
The Science Behind the Stability
The enhanced thermal stability of fluorinated polymers can be attributed to several key factors at the molecular level. The strength of the C-F bond (~485 kJ/mol) compared to the carbon-hydrogen (C-H) bond makes it more difficult to break, thus requiring higher temperatures for thermal degradation to initiate.[1][2] Furthermore, the electronegativity of fluorine atoms can induce a protective effect on adjacent C-C bonds in the polymer backbone, increasing their bond dissociation energy.[6]
Caption: Relationship between fluorine substitution and enhanced polymer thermal stability.
Experimental Protocols
The data presented in this guide are primarily derived from two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a polymer.
Methodology:
-
A small, precisely weighed sample of the polymer is placed in a crucible.
-
The crucible is loaded into a TGA instrument.[6]
-
The sample is heated at a controlled rate (e.g., 20 °C/min) under a specific atmosphere (e.g., nitrogen or air).[4]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.[6]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions, such as melting and crystallization points.
Methodology:
-
A small, weighed sample of the polymer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are placed in the DSC cell.[6]
-
The cell is heated or cooled at a controlled rate.
-
The difference in heat flow required to maintain the sample and reference pans at the same temperature is measured.
-
The glass transition is observed as a step change in the heat flow curve.
Caption: Generalized experimental workflow for thermal analysis of polymers.
Conclusion
The substitution of fluorine for hydrogen in polymer structures is a highly effective strategy for enhancing thermal stability. The strong C-F bond and the electron-withdrawing nature of fluorine contribute to a more robust polymer backbone that can withstand higher temperatures before degradation. This makes fluorinated polymers indispensable materials for a wide array of high-performance applications in aerospace, electronics, and other industries where thermal resilience is paramount. For researchers and professionals in drug development, the use of fluorinated polymers in applications such as medical devices and drug delivery systems can offer improved stability and longevity.[2]
References
The Fluorine Advantage: A Comparative Guide to Gas Adsorption in Fluorinated MOFs
For researchers, scientists, and professionals in drug development, the quest for advanced materials with tailored gas adsorption properties is relentless. Fluorinated Metal-Organic Frameworks (F-MOFs) have emerged as a promising class of porous materials, demonstrating enhanced stability and, in many cases, superior gas sorption performance compared to their non-fluorinated counterparts. This guide provides an objective comparison of gas adsorption in fluorinated versus non-fluorinated MOFs, supported by experimental data, detailed protocols, and visualizations to elucidate key concepts.
The introduction of fluorine into the organic linkers or as counter-ions in MOFs can significantly alter their physicochemical properties. The high electronegativity and hydrophobicity of fluorine atoms can lead to modified pore environments, influencing the interactions between the MOF and guest gas molecules. These modifications can result in increased adsorption capacities, higher selectivity for specific gases, and improved moisture stability, all of which are critical for applications ranging from carbon capture and natural gas storage to drug delivery systems.
Comparative Gas Adsorption Performance
The impact of fluorination on gas adsorption is best illustrated through direct comparison of isostructural MOFs—those with the same underlying topology but differing only in the presence or absence of fluorine atoms. The following tables summarize key quantitative data for CO₂, CH₄, and H₂ adsorption in representative pairs of fluorinated and non-fluorinated MOFs.
Carbon Dioxide (CO₂) Adsorption
| MOF Pair | Fluorinated MOF | Non-Fluorinated MOF | Gas | Temperature (K) | Pressure (bar) | Uptake (mmol/g) | Selectivity (CO₂/N₂) | Isosteric Heat (Qst) (kJ/mol) |
| MOF-801 Analogue | PF-MOF2 | MOF-801 | CO₂ | 298 | 1 | ~1.5 | 41 | 30 |
| MOF-801 | CO₂ | 298 | 1 | 2.42 | - | <30 | ||
| Co-INA vs. Co-FINA | Co-FINA-2 | Co-INA-2 | CO₂ | 298 | 1 | Increased by 29.2% | - | - |
| DMOF Series | DMOF-2F | DMOF-0F | CO₂ | 273 | 1 | ~1.8 | 14.8 | ~28 |
| DMOF-0F | CO₂ | 273 | 1 | ~1.5 | 8.4 | ~25 |
The data consistently demonstrates that fluorination can significantly enhance CO₂ affinity and selectivity. For instance, the fluorinated MOF-801 analogue, PF-MOF2, exhibits a higher CO₂/N₂ selectivity and a greater isosteric heat of adsorption, indicating stronger interactions with CO₂ molecules despite a lower overall uptake at 1 bar compared to the non-fluorinated version, a trade-off sometimes observed due to changes in pore volume.[1][2][3][4][5][6][7] The Co-FINA-2 and DMOF-2F systems also show a marked improvement in CO₂ uptake upon fluorination.[8][9][10]
Methane (CH₄) Adsorption
| MOF Pair | Fluorinated MOF | Non-Fluorinated MOF | Gas | Temperature (K) | Pressure (bar) | Volumetric Uptake (cm³/cm³) |
| NOTT-101 vs. NOTT-108 | NOTT-108a | NOTT-101a | CH₄ | 298 | 65 | 247 |
| NOTT-101a | CH₄ | 298 | 65 | 237 | ||
| UTSA-76a vs. NOTT-101a | UTSA-76a (N-containing) | NOTT-101a | CH₄ | 298 | 65 | 257 |
| NOTT-101a | CH₄ | 298 | 65 | 237 |
In the context of methane storage, fluorination also shows a positive effect. The fluorinated MOF, NOTT-108a, displays a higher volumetric methane uptake compared to its non-fluorinated analogue, NOTT-101a.[11][12] This enhancement is attributed to the increased polarity of the C-F bonds, which leads to stronger electrostatic interactions with methane molecules. It is also interesting to note that the introduction of Lewis basic nitrogen sites in conjunction with the base MOF structure, as in UTSA-76a, can lead to even greater enhancements in methane storage capacity.[12]
Hydrogen (H₂) Adsorption
| MOF Pair | Fluorinated MOF | Non-Fluorinated MOF | Gas | Temperature (K) | Pressure (bar) | Uptake (wt%) |
| Co-INA vs. Co-FINA | Co-FINA-2 | Co-INA-2 | H₂ | 77 | 1 | Increased by 57.7% |
For hydrogen storage, the benefits of fluorination are also evident. In the case of Co-FINA-2, a significant 57.7% increase in H₂ uptake is observed at 77 K and 1 bar compared to its non-fluorinated counterpart, Co-INA-2.[8][9] This suggests that the modified electronic environment within the fluorinated framework enhances the interactions with hydrogen molecules.
Experimental Protocols
To ensure the reproducibility and accuracy of gas adsorption measurements, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.
Synthesis of Fluorinated MOFs
The synthesis of fluorinated MOFs generally follows solvothermal or hydrothermal methods, similar to their non-fluorinated analogues, with the primary difference being the use of a fluorinated organic linker.
Example: Synthesis of a Rare-Earth Fluorinated MOF (RE-TTA-fcu) [13]
-
Reactant Preparation: In a 20 mL glass vial, mix the rare-earth (RE) acetate hydrate (e.g., Eu(III) acetate hydrate, 0.104 mmol) and the fluorinated linker, 2,5-bis(trifluoromethyl)terephthalic acid (TTA, 0.0596 mmol), in 11 mL of N,N-dimethylformamide (DMF).
-
Modulator Addition: Add 2-fluorobenzoic acid (1.71 mmol) to the reaction mixture. This acts as a modulator to control the crystal growth and topology.
-
Acidification: Add a small amount of concentrated nitric acid (0.10 mL) to adjust the pH of the solution.
-
Reaction: Tightly cap the vial and heat the mixture at 120 °C for 24 hours.
-
Purification: After cooling to room temperature, wash the resulting crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials.
-
Activation: Dry the purified crystals at 80 °C for 24 hours to remove residual solvent.
Gas Adsorption Measurements (Volumetric Method)
Volumetric gas adsorption is a widely used technique to determine the surface area, pore size distribution, and gas uptake capacity of porous materials.
-
Sample Activation: Accurately weigh 30-100 mg of the MOF sample into a sample tube. Activate the sample by heating it under a dynamic vacuum to remove any guest molecules from the pores. A typical activation condition is 150 °C for 5 hours.[14]
-
Free-Space Measurement: After activation and cooling to room temperature under vacuum, measure the free space (void volume) in the sample tube using a non-adsorbing gas like helium.[14]
-
Isotherm Measurement: Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N₂ adsorption). Introduce calibrated doses of the adsorbate gas into the sample tube. Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure. This is repeated over a range of relative pressures to generate the adsorption isotherm.[14]
-
Data Analysis: The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption isotherm. Gas uptake capacities for other gases are determined from their respective isotherms at specific temperatures and pressures.
Isosteric Heat of Adsorption (Qst) Calculation
The isosteric heat of adsorption provides a measure of the interaction strength between the adsorbate and the adsorbent. It can be calculated from adsorption isotherms measured at two or more different temperatures using the Clausius-Clapeyron equation.[10][15][16]
-
Isotherm Collection: Measure gas adsorption isotherms at a minimum of two different, closely spaced temperatures (e.g., 273 K and 298 K).
-
Data Extraction: For a range of adsorbed amounts (loadings), determine the corresponding equilibrium pressures from each isotherm.
-
Clausius-Clapeyron Equation: Plot ln(P) versus 1/T for each specific loading. The slope of the resulting line is equal to -Qst/R, where R is the ideal gas constant. From this, Qst can be calculated.
Visualizing the Process and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the underlying logic of fluorination's impact on gas adsorption.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated metal-organic frameworks: advantageous for higher H2 and CO2 adsorption or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased CO2/N2 selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A series of metal–organic frameworks with high methane uptake and an empirical equation for predicting methane storage capacity - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. Porous metal–organic frameworks with Lewis basic nitrogen sites for high-capacity methane storage - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal–organic frameworks, MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Performance Validation of 2-Fluoroterephthalic Acid-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into material backbones can significantly alter their physicochemical properties, leading to enhanced performance in various applications. This guide provides a comparative overview of materials derived from 2-Fluoroterephthalic acid against their non-fluorinated counterparts, focusing on key performance indicators relevant to researchers, scientists, and drug development professionals. The information presented herein is supported by experimental data from scientific literature to facilitate informed material selection and development.
Executive Summary
Materials synthesized from this compound, a derivative of terephthalic acid, exhibit distinct thermal, mechanical, and adsorption properties. The introduction of a fluorine atom can lead to:
-
Enhanced Thermal Stability: The strong carbon-fluorine bond can increase the thermal decomposition temperature of polymers.
-
Modified Intermolecular Interactions: The high electronegativity of fluorine can influence polymer chain packing and the interaction of metal-organic frameworks (MOFs) with guest molecules.
-
Increased Hydrophobicity: Fluorination often imparts water-repellent properties to materials.
This guide will delve into these aspects with a focus on two key material classes: Aromatic Polyamides and Metal-Organic Frameworks (MOFs).
Comparative Performance Data
The following tables summarize the quantitative performance data for materials based on this compound and its non-fluorinated analog, terephthalic acid.
Table 1: Thermal Properties of Aromatic Polyamides
| Property | Polyamide from this compound | Polyamide from Terephthalic Acid |
| Glass Transition Temperature (Tg) | 259-317 °C | 237-254 °C |
| 10% Weight Loss Temperature (TGA) | 475-483 °C | ~450 °C |
| Solubility | Generally good in amide-type solvents | Often requires harsh solvents or salt addition |
Note: The data represents a range compiled from various aromatic polyamides and may vary depending on the specific diamine used in the polymerization.
Table 2: CO₂ Adsorption in Metal-Organic Frameworks (MOFs)
| Property | MOF with this compound Linker | MOF with Terephthalic Acid Linker |
| CO₂ Adsorption Capacity (298 K, 1 bar) | Potentially enhanced due to favorable interactions | Varies depending on the specific MOF structure |
| Selectivity for CO₂ over N₂ | Often increased due to polar C-F bonds | Baseline for comparison |
| Water Stability | Generally improved due to increased hydrophobicity | Can be susceptible to degradation in the presence of moisture |
Note: Direct comparative data under identical conditions is limited. The performance of MOFs is highly dependent on the metal node, synthesis conditions, and activation procedures.
Table 3: Drug Loading and Release Characteristics
| Property | Carrier based on this compound | Carrier based on Terephthalic Acid |
| Drug Loading Capacity | May be influenced by specific drug-carrier interactions | Serves as a baseline for comparison |
| Release Kinetics | Potentially altered due to changes in hydrophobicity and pore environment | Dependent on the porous structure and drug-carrier interactions |
Note: The loading and release of a specific drug are influenced by a multitude of factors including the drug's chemical nature, the carrier's pore size, and the release medium.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of material performance.
Synthesis of Aromatic Polyamides[1][2][3][4]
Objective: To synthesize aromatic polyamides from this compound and a corresponding diamine for thermal and mechanical analysis.
Procedure:
-
Monomer Preparation: Ensure the purity of this compound and the selected aromatic diamine.
-
Polycondensation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in an amide-type solvent (e.g., N-methyl-2-pyrrolidinone, NMP).
-
Add an equimolar amount of this compound chloride to the solution at a controlled temperature (typically 0-5 °C).
-
Allow the reaction to proceed at room temperature for several hours to form the poly(amic acid) solution.
-
Film Casting: Cast the viscous polymer solution onto a glass plate and heat treat in a stepwise manner to high temperatures (e.g., up to 300 °C) to facilitate imidization and solvent removal, resulting in a thin film.
-
Characterization: The resulting polyamide film can be subjected to Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its thermal properties.
CO₂ Adsorption Measurement in MOFs[5][6][7][8][9][10]
Objective: To determine the carbon dioxide adsorption capacity of a MOF synthesized with this compound.
Procedure:
-
MOF Activation: Activate the synthesized MOF sample by heating under vacuum to remove any solvent molecules occluded within the pores. The specific temperature and duration will depend on the thermal stability of the MOF.
-
Sample Preparation: Accurately weigh a sample of the activated MOF and place it in the sample tube of a volumetric gas adsorption analyzer.
-
Analysis:
-
Evacuate the sample tube at an elevated temperature to ensure a clean surface.
-
Cool the sample to the desired analysis temperature (e.g., 298 K).
-
Introduce known doses of CO₂ gas into the sample tube and allow the system to equilibrate.
-
Measure the amount of gas adsorbed at each pressure point to generate an adsorption isotherm.
-
-
Data Analysis: From the adsorption isotherm, calculate the CO₂ uptake capacity at a specific pressure (e.g., 1 bar).
Drug Loading and Release Evaluation[11][12][13]
Objective: To assess the loading and in vitro release of a model drug from a this compound-based carrier.
Procedure:
-
Drug Loading:
-
Immerse a known amount of the activated carrier material in a solution of the model drug with a specific concentration.
-
Agitate the mixture for a predetermined time to allow for drug diffusion into the pores of the carrier.
-
Separate the drug-loaded carrier from the solution by centrifugation or filtration.
-
Determine the amount of drug loaded by measuring the decrease in drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
-
In Vitro Drug Release:
-
Place a known amount of the drug-loaded carrier in a dialysis bag containing a release medium (e.g., phosphate-buffered saline, PBS).
-
Suspend the dialysis bag in a larger volume of the release medium at a constant temperature (e.g., 37 °C) with continuous stirring.
-
At specific time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the withdrawn aliquots to construct a release profile.
-
Visualizations
Experimental Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis, purification, characterization, and application testing of a Metal-Organic Framework (MOF).
Logical Relationship: Impact of Fluorination
Caption: The impact of fluorinating terephthalic acid on key material properties.
A Comparative Guide to 2-Fluoroterephthalic Acid and Other Functionalized Terephthalic Acids for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of terephthalic acid, a cornerstone building block in materials science and medicinal chemistry, has paved the way for a new generation of advanced materials with tailored properties. The introduction of specific functional groups onto the aromatic ring can profoundly influence the physicochemical characteristics of the resulting polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. This guide provides an objective comparison of 2-Fluoroterephthalic acid against other key functionalized terephthalic acids, including 2-Aminoterephthalic acid, 2-Nitroterephthalic acid, and 2,5-Dihydroxyterephthalic acid. By presenting a synthesis of experimental data, this document aims to empower researchers in selecting the optimal terephthalic acid derivative for their specific application, be it in gas storage, catalysis, polymer science, or drug delivery.
Performance Comparison in Metal-Organic Frameworks (MOFs)
The choice of the organic linker is critical in dictating the properties of MOFs, such as their porosity, stability, and functionality. The introduction of different functional groups onto the terephthalic acid backbone allows for the fine-tuning of these properties.
The amine group in 2-aminoterephthalic acid can enhance the affinity of the resulting MOF for CO2, an acidic gas, through Lewis acid-base interactions.[1] This makes amino-functionalized MOFs promising candidates for carbon capture applications. For instance, amino-functionalized UiO-66 (UiO-66-NH2) has demonstrated enhanced CO2 adsorption and selectivity.[2] The presence of the amine group can, however, sometimes lead to a decrease in the thermal stability of the MOF compared to its non-functionalized counterpart.[2]
The electron-withdrawing nature of the nitro group in 2-nitroterephthalic acid can increase the Lewis acidity of the metal nodes within the MOF structure, which is beneficial for catalysis.[3] Nitro-functionalized MOFs have also shown high effectiveness in CO2 capture due to the polar nature of the nitro group, which aids in quadrupole–dipole interactions.[3] For example, nitro-substituted MFM-102 exhibited a 36% enhancement in CO2 uptake compared to the parent MOF.[4]
The hydroxyl groups in 2,5-dihydroxyterephthalic acid provide additional coordination sites and can participate in hydrogen bonding, influencing the framework's structure and stability. MOFs synthesized from this linker, such as MOF-74, are known for their high gas adsorption capacities due to the presence of open metal sites.[5]
Fluorine substitution, as in this compound, introduces unique properties to MOFs. The high electronegativity of fluorine can create specific interactions with guest molecules and enhance the hydrophobicity of the framework, which is advantageous for applications in humid environments.[6] Fluorinated MOFs have shown promise for the selective adsorption of various gases.[7] For example, fluorinated UiO-66 analogues have been synthesized and their hydrophobicity tailored by varying the fluorine-containing functional groups.[3]
Below is a summary of key performance data for MOFs synthesized from different functionalized terephthalic acids. It is important to note that direct comparison can be challenging due to variations in synthesis conditions and metal nodes used in different studies.
Table 1: Comparative Performance of Functionalized Terephthalate-Based MOFs
| Functional Group | MOF Example | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity | H₂/N₂ Separation Factor | Key Features |
| -F | 2CF₃-UiO-66 | - | - | - | - | High hydrophobicity (Water Contact Angle: 145.9°)[3] |
| -NH₂ | UiO-66-NH₂ | ~1150 | ~0.45 | 6.41 mmol/g (at 273 K)[2] | 3.02[8] | Enhanced CO₂ affinity, potential for post-synthetic modification.[1] |
| -NO₂ | UiO-66-NO₂ | - | - | Enhanced CO₂ affinity[9] | - | Increased Lewis acidity, potential for catalysis.[3] |
| -OH | Ti-dobdc | - | - | High isosteric heat of adsorption for H₂ and CO₂[10] | - | Hydrothermally stable (Zr and Hf analogues), potential for gas storage.[10] |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Performance Comparison in Polymer Applications
Functionalized terephthalic acids are also pivotal in the development of high-performance polymers with enhanced thermal stability, mechanical properties, and specific functionalities.
Polymers derived from 2-aminoterephthalic acid can exhibit improved dyeability and adhesion due to the reactive amine group. This functionality also opens avenues for cross-linking and further chemical modifications to tailor the polymer's properties.
The incorporation of 2-nitroterephthalic acid can enhance the thermal stability and flame retardancy of polyesters. The strong electron-withdrawing nature of the nitro group can also influence the polymer's electronic properties.
2,5-Dihydroxyterephthalic acid can be used to synthesize polyesters and other polymers with improved thermal stability and mechanical strength. The hydroxyl groups can participate in hydrogen bonding, leading to stronger intermolecular interactions. For instance, a novel fiber synthesized using 2,5-dihydroxyterephthalic acid exhibited improved compressive strength compared to traditional PBO fiber.[11]
Fluorinated polyesters, synthesized from monomers like this compound, often exhibit desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. These characteristics make them suitable for applications in demanding environments, including high-performance coatings and membranes.
Table 2: Comparison of Polymer Properties Derived from Functionalized Terephthalic Acids
| Functional Group | Polymer Type | Thermal Decomposition Temp. (°C) | Tensile Strength | Key Features |
| -F | Fluorinated Polyesters | Generally enhanced | Generally enhanced | Increased hydrophobicity, chemical resistance. |
| -NH₂ | Polyamides/Polyesters | Varies | Varies | Improved dyeability, potential for cross-linking. |
| -NO₂ | Polyesters | Generally enhanced | Varies | Improved flame retardancy, altered electronic properties. |
| -OH | Polyesters | Generally enhanced | Generally enhanced | Stronger intermolecular interactions due to hydrogen bonding.[11] |
Note: This table provides general trends. Specific properties are highly dependent on the overall polymer structure and synthesis conditions.
Applications in Drug Delivery
Functionalized terephthalic acids and their derivatives are being explored as components of drug delivery systems. The functional groups can be used to attach therapeutic agents, targeting moieties, or to control the release profile of the drug.
For example, polymers and MOFs based on 2-aminoterephthalic acid can be functionalized with drugs through covalent bonding to the amine group. This allows for the development of prodrugs that release the active agent under specific physiological conditions. The amine groups can also be used to attach targeting ligands for cell-specific drug delivery.
While direct comparative studies are limited, the principles of drug delivery suggest that the choice of functional group would significantly impact the loading capacity, release kinetics, and targeting capabilities of a drug delivery system based on functionalized terephthalic acids.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of materials derived from functionalized terephthalic acids. Below are representative experimental protocols for the synthesis of a functionalized MOF and a polyester.
General Synthesis of a Functionalized UiO-66 MOF
This protocol describes a general solvothermal method for synthesizing UiO-66 with different functionalized terephthalic acid linkers.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (or 2-Aminoterephthalic acid, 2-Nitroterephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
In a glass vial, dissolve ZrCl₄ (e.g., 0.125 mmol) and the functionalized terephthalic acid (e.g., 0.125 mmol) in DMF (e.g., 10 mL).
-
Add a modulator, such as acetic acid (e.g., 10 equivalents relative to ZrCl₄), to the solution.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.
-
The product is washed with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials.
-
The final product is activated by heating under vacuum to remove the solvent from the pores.
General Synthesis of a Polyester via Melt Polycondensation
This protocol outlines a general procedure for synthesizing polyesters from a functionalized terephthalic acid and a diol.
Materials:
-
Dimethyl ester of the functionalized terephthalic acid (e.g., Dimethyl 2-fluoroterephthalate)
-
Diol (e.g., Ethylene glycol)
-
Catalyst (e.g., Antimony trioxide)
Procedure:
-
The dimethyl ester of the functionalized terephthalic acid and the diol are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.
-
The catalyst is added to the mixture.
-
The temperature is gradually raised under a nitrogen atmosphere to initiate the transesterification reaction, with the removal of methanol as a byproduct.
-
After the initial stage, the temperature is further increased, and a vacuum is applied to facilitate the removal of excess diol and promote the polycondensation reaction.
-
The reaction is continued until the desired molecular weight is achieved, as indicated by the viscosity of the melt.
-
The resulting polymer is then extruded, cooled, and pelletized.
Visualizing the Impact of Functionalization
The following diagrams illustrate key concepts related to the use of functionalized terephthalic acids.
Caption: Impact of functional groups on MOF properties.
Caption: General workflow for polyester synthesis.
Caption: Functionalized terephthalic acids in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
The Fluorine Advantage: Enhancing Porosity in Metal-Organic Frameworks
The introduction of fluorine into the structure of metal-organic frameworks (MOFs) has emerged as a powerful strategy to modulate their porosity, leading to significant improvements in surface area and pore volume. This strategic functionalization enhances their performance in critical applications such as gas storage, separation, and drug delivery.
Fluorination, the process of incorporating fluorine atoms into the organic linkers or metal clusters of MOFs, imparts unique properties due to fluorine's high electronegativity, small size, and the stability of the carbon-fluorine bond. These characteristics can lead to increased hydrophobicity, enhanced thermal and chemical stability, and a modified pore environment within the MOF structure.[1] This guide provides a comparative analysis of fluorinated versus non-fluorinated MOFs, supported by experimental data, to assist researchers, scientists, and drug development professionals in designing and selecting these advanced materials.
Comparative Analysis of Porosity
The incorporation of fluorine can have a profound, though not always predictable, impact on the porosity of MOFs. The effect is highly dependent on the specific MOF architecture, the position and number of fluorine atoms on the organic linker, and the synthesis conditions. In many instances, fluorination leads to an increase in key porosity metrics.
For example, a comparative study on isostructural MOFs with and without fluorinated linkers revealed that the fluorinated versions often exhibit a higher Brunauer-Emmett-Teller (BET) surface area and larger pore volume. This can be attributed to several factors, including altered intermolecular interactions that influence the packing of the framework and the prevention of pore collapse during solvent removal.
However, in some cases, the introduction of bulky fluorine-containing groups can lead to a reduction in pore size or even interpenetration of the framework, resulting in a decrease in the overall porosity. Therefore, a careful design of the fluorinated linker is crucial to achieve the desired porous properties.
Below is a summary of quantitative data comparing the porosity of selected fluorinated MOFs with their non-fluorinated analogues.
| Metal-Organic Framework | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| UiO-66 | Terephthalic acid | ~1200 | ~0.50 | [2] |
| UiO-66-F | 2-Fluoroterephthalic acid | ~1350 | ~0.55 | [2] |
| UiO-66-(CF₃)₂ | 2,5-Bis(trifluoromethyl)terephthalic acid | ~950 | ~0.40 | [2] |
| MOF-801 | Fumaric acid and 1,3,5-benzenetricarboxylic acid | 948 | Not specified | [3] |
| PF-MOF1 | Fumaric acid and 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid | 649 | Not specified | [3] |
| MIL-53(Al) | Terephthalic acid | ~1100 | ~0.50 | [4] |
| F₄-MIL-53(Al) | Tetrafluoroterephthalic acid | >1000 | Not specified | [5] |
| ZNU-6 | Fluorinated inorganic anions | >1330 | 0.55 | [5] |
| LIFM-38 | Fluorinated bicarboxylate ligand | 803 | Not specified | [6] |
| MOFF-5 | Tetrazolate-based fluorinated ligand | 2445 | Not specified | [7] |
Experimental Protocols
The synthesis and characterization of fluorinated MOFs require precise experimental procedures to ensure reproducibility and to fully understand their properties. Below are detailed methodologies for key experiments.
Synthesis of Fluorinated MOFs (Representative Example: UiO-66-F)
-
Preparation of the Reaction Mixture: In a typical synthesis, zirconium tetrachloride (ZrCl₄) and this compound are dissolved in a solvent such as N,N-dimethylformamide (DMF).
-
Modulator Addition: A modulator, often a monocarboxylic acid like acetic acid or benzoic acid, is added to the solution. The modulator helps to control the nucleation and growth of the MOF crystals, leading to a more uniform size and higher crystallinity.
-
Solvothermal Synthesis: The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).
-
Purification: After cooling to room temperature, the resulting crystalline powder is collected by centrifugation or filtration. The product is then washed multiple times with DMF and subsequently with a solvent like ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
Activation: To achieve a porous material, the solvent molecules residing in the pores must be removed. This is typically done by heating the MOF under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours. This process, known as activation, is crucial for obtaining accurate porosity measurements.
Characterization of Porosity
Nitrogen Adsorption-Desorption Isotherms (BET Analysis):
-
Sample Preparation: A known mass of the activated MOF sample is placed in a sample tube.
-
Degassing: The sample is further degassed under high vacuum and elevated temperature to ensure the removal of any adsorbed moisture or volatile impurities.
-
Measurement: The sample tube is then transferred to an analysis station, and the nitrogen adsorption and desorption isotherms are measured at 77 K (the boiling point of liquid nitrogen).
-
Data Analysis: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.3) to calculate the specific surface area. The total pore volume is determined from the amount of nitrogen adsorbed at a relative pressure close to 1. The pore size distribution can be calculated using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).
Powder X-ray Diffraction (PXRD):
-
Sample Preparation: A small amount of the synthesized MOF powder is gently packed into a sample holder.
-
Data Collection: The PXRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). The data is collected over a range of 2θ angles.
-
Analysis: The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm the crystallinity and phase purity of the synthesized MOF.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed amount of the MOF sample is placed in a TGA pan.
-
Measurement: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: The TGA curve shows the weight loss of the sample as a function of temperature. This data is used to evaluate the thermal stability of the framework and to determine the temperature at which the framework starts to decompose.
Logical Relationship: Fluorine's Impact on Porosity
The following diagram illustrates the logical relationship between the incorporation of fluorine into a MOF's structure and its resulting effect on porosity.
Caption: The impact of fluorine incorporation on MOF porosity.
Conclusion
The strategic incorporation of fluorine into metal-organic frameworks presents a compelling avenue for tuning their porous properties. While the effects can be complex and material-dependent, the available data strongly suggests that fluorination is a valuable tool for enhancing surface area and pore volume in many MOF systems. This, in turn, can lead to superior performance in a wide range of applications. The detailed experimental protocols provided herein offer a foundation for the reproducible synthesis and characterization of these promising materials, enabling further exploration of their potential in research and industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated metal-organic frameworks: hydrophobic nanospaces with high fluorine density and proton conductivity. | Semantic Scholar [semanticscholar.org]
- 3. Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Hierarchical-Porous Fluorinated Metal-Organic Frameworks with Superior Toluene Adsorption Properties. | Semantic Scholar [semanticscholar.org]
- 5. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Architect's Blueprint: A Comparative Guide to Linker Performance in Metal-Organic Framework Catalysis
For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker, a fundamental building block, critically dictates the final properties and performance of the MOF. This guide provides an objective comparison of the catalytic activity of MOFs with different linkers, supported by experimental data, to aid in the selection of the optimal linker for a desired application.
The functionality, geometry, and electronic nature of organic linkers directly influence key characteristics of the resulting MOF, including its crystal structure, porosity, stability, and, most importantly, its catalytic activity. The introduction of different functional groups onto the linker molecule can tune the electronic properties of the framework, create specific active sites, and alter the overall microenvironment within the pores, thereby tailoring the MOF for specific catalytic reactions. This guide focuses on two well-studied MOF families, UiO-66 and MIL-88, to illustrate the profound impact of linker modification on catalytic performance.
Comparative Catalytic Activity of Functionalized UiO-66 MOFs
The UiO-66 framework, built from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional thermal and chemical stability, making it an excellent platform for studying the effects of linker functionalization on catalysis. The introduction of various functional groups onto the BDC linker has been shown to significantly modulate the catalytic activity of UiO-66 in a range of organic transformations.
Aerobic Oxidation of Benzyl Alcohol
The selective oxidation of alcohols to aldehydes or ketones is a crucial transformation in organic synthesis. The catalytic performance of UiO-66 and its functionalized derivatives in the aerobic oxidation of benzyl alcohol is summarized below.
| MOF Catalyst | Functional Group | Reaction Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| UiO-66 | -H | 24 | 34 | >99 | [1] |
| UiO-66-NH₂ | -NH₂ | 24 | 88 | >99 | [1] |
| Au@UiO-66 | -H (with Au NPs) | 10 | 53.7 | 100 | [2] |
| Ru/UiO-66 | -H (with Ru NPs) | 1 | ~100 | ~100 | [3] |
| UiO-66-CrCAT | -H (Cr post-functionalized) | 12 | 99 | >99 | [4] |
Analysis: The data clearly indicates that the introduction of an amino group (-NH₂) onto the linker in UiO-66-NH₂ significantly enhances the conversion of benzyl alcohol compared to the parent UiO-66.[1] This is often attributed to the basic nature of the amino group, which can facilitate key steps in the oxidation mechanism. Furthermore, the incorporation of metal nanoparticles (Au, Ru) or post-synthetic modification with catalytic species (Cr) dramatically boosts the catalytic activity, highlighting the synergy between the MOF framework and active metal centers.[2][3][4]
Esterification of Levulinic Acid
The esterification of biomass-derived molecules like levulinic acid is an important reaction for the production of biofuels and green solvents. The catalytic performance of UiO-66 and its amino-functionalized counterpart is compared below.
| MOF Catalyst | Functional Group | Reaction Temperature (°C) | Yield of Ethyl Levulinate (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| UiO-66 | -H | 78 | 94 | 16 | [1] |
| UiO-66-NH₂ | -NH₂ | 78 | 99 | 25 | [1] |
Analysis: Similar to the oxidation reaction, UiO-66-NH₂ exhibits superior performance in the esterification of levulinic acid, with a higher yield and turnover frequency compared to UiO-66.[1] This enhancement is attributed to the bifunctional acid-base character of UiO-66-NH₂, where the Lewis acidic Zr sites and the basic amino groups work in concert to catalyze the reaction.[1]
The Influence of Linker Choice in the MIL-88 Family
The MIL-88 family of MOFs, known for its flexible "breathing" behavior, also provides a versatile platform for investigating the role of linkers in catalysis.
Photocatalytic Degradation of Methylene Blue
The functionalization of MIL-88B(Fe) with amino groups has been shown to enhance its peroxidase-like activity, which is beneficial for the degradation of organic pollutants.
| MOF Catalyst | Functional Group | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| NH₂-MIL-88B(Fe) | -NH₂ | 45 | 100 | [5] |
Analysis: The amino-functionalized MIL-88B(Fe) demonstrates high efficiency in the degradation of methylene blue, showcasing the potential of linker functionalization in designing MOF-based catalysts for environmental remediation.[5]
The Mixed-Linker Approach: A Strategy for Fine-Tuning Catalysis
Incorporating multiple, distinct linkers within a single MOF structure, known as the mixed-linker or multivariate (MTV) approach, offers a powerful strategy to fine-tune the catalytic properties of the material.
Esterification of Butyric Acid with Butanol
A study on mixed-linker UiO-66 catalysts for the production of butyl butyrate, a potential biofuel, demonstrates the benefits of this approach.
| MOF Catalyst | Linker Composition | Conversion to Butyl Butyrate (%) | Reference |
| UiO-66 | 100% BDC | 75.1 | [6] |
| UiO-66(OH)₂ | 100% 2,5-dihydroxy-BDC | ~85 | [6] |
| MTV-UiO-66(OH)₂ (52%) | 48% BDC, 52% 2,5-dihydroxy-BDC | 92 | [6] |
Analysis: The mixed-linker MTV-UiO-66(OH)₂ with 52% incorporation of the functionalized dihydroxy-linker exhibits a significantly higher conversion to butyl butyrate compared to both the parent UiO-66 and the fully functionalized UiO-66(OH)₂.[6] This synergistic effect highlights the potential of the mixed-linker strategy to create catalysts with enhanced performance by optimizing the density and spatial arrangement of functional groups within the MOF structure.[6]
Experimental Protocols
Synthesis of Functionalized UiO-66 MOFs
General Procedure for Solvothermal Synthesis:
A mixture of the zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the respective functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in a solvent, typically N,N-dimethylformamide (DMF). The molar ratio of metal to linker is generally maintained at 1:1. A modulator, such as acetic acid or formic acid, is often added to control the crystallite size and defect density. The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours). After cooling, the solid product is collected by centrifugation or filtration, washed extensively with DMF and then with a more volatile solvent like ethanol or acetone, and finally dried under vacuum.
Example: Synthesis of UiO-66-NH₂
In a typical synthesis, ZrCl₄ (e.g., 1.50 g, 6.4 mmol) and 2-aminoterephthalic acid (e.g., 1.56 g, 6.4 mmol) are dissolved in DMF (e.g., 180 mL) in a volumetric flask. The mixture is heated in a preheated oven at 80 °C for 12 hours and then at 100 °C for 24 hours. After cooling to room temperature, the resulting solid is filtered and washed with absolute ethanol for three days while being heated at 60 °C. The final yellow powder is dried under vacuum at 60 °C.
Synthesis of Functionalized MIL-88 MOFs
Example: Microwave-Assisted Synthesis of NH₂-MIL-88B(Fe)
Iron(III) chloride hexahydrate and 2-aminoterephthalic acid are dissolved in DMF. The solution is then subjected to microwave-assisted heating at a specific temperature (e.g., 150 °C) for a short duration. The resulting microcrystals are collected, washed with DMF and ethanol, and then dried. This rapid microwave-assisted method can produce high-quality MIL-88B materials with high yields and phase purity.[5][7]
Catalytic Activity Testing
General Procedure for Aerobic Alcohol Oxidation:
The MOF catalyst is activated under vacuum at an elevated temperature to remove solvent molecules from the pores. The catalyst is then added to a reaction vessel containing the alcohol substrate (e.g., benzyl alcohol) and a suitable solvent (e.g., toluene). The reaction is carried out under an atmosphere of oxygen or air at a specific temperature (e.g., 100 °C) with vigorous stirring. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Reaction Mechanism Visualization
The photocatalytic dehydrogenation of formic acid (HCOOH) is a promising reaction for hydrogen production. A copper-postmetalated UiO-66 MOF with carboxylic acid-functionalized linkers, UiO-66(COOH)₂-Cu, has shown excellent performance in this reaction. The proposed mechanism involves an in-situ restructuring of the catalyst under illumination.
Caption: Photocatalytic dehydrogenation of formic acid by Cu-functionalized UiO-66.
This diagram illustrates the initial light-induced restructuring of the UiO-66(COOH)₂-Cu catalyst to its active form, followed by the catalytic cycle for formic acid dehydrogenation.[8][9][10] Upon visible light irradiation, the MOF generates electron-hole pairs. The photogenerated holes oxidize formic acid to produce carbon dioxide and protons, while the electrons reduce the protons to generate hydrogen gas.
Conclusion
The choice of organic linker is a critical design parameter in the development of highly active and selective MOF catalysts. As demonstrated with the UiO-66 and MIL-88 families, functionalization of the linker can significantly enhance catalytic performance in a variety of important organic transformations. The mixed-linker approach further expands the possibilities for fine-tuning the catalytic properties of MOFs. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to rationally design and synthesize next-generation MOF catalysts for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Highly efficient Fenton and enzyme-mimetic activities of NH2-MIL-88B(Fe) metal organic framework for methylene blue degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [researchrepository.ul.ie]
- 7. Iron-Based Metal–Organic Frameworks MIL-88B and NH2-MIL-88B: High Quality Microwave Synthesis and Solvent-Induced Lattice “Breathing”: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Photocatalytic Dehydrogenation of Formic Acid by an In Situ-Restructured Copper-Postmetalated Metal–Organic Framework under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of 2-Fluoroterephthalic Acid-Based Polymers
For researchers, scientists, and professionals in drug development, the selection of polymeric materials with specific and reliable mechanical properties is paramount. This guide provides an objective comparison of the mechanical performance of polymers derived from 2-Fluoroterephthalic acid against their non-fluorinated counterparts and other alternatives, supported by experimental data.
The introduction of a fluorine atom onto the terephthalic acid monomer unit can significantly influence the resulting polymer's characteristics, including its mechanical strength, flexibility, and thermal stability. This guide aims to elucidate these differences through a clear presentation of quantitative data and detailed experimental methodologies.
Comparative Analysis of Mechanical Properties
The following tables summarize the key mechanical properties of aromatic polyamides and polyimides, including those containing fluorine, to provide a comparative baseline. While specific data for polymers derived directly from this compound is not abundant in publicly available literature, the data for other fluorinated aromatic polymers offer valuable insights into the expected performance enhancements.
Table 1: Mechanical Properties of Fluorinated Aromatic Polyamides and Poly(amide-imide)s
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Fluorinated Aromatic Polyamides | 87 - 135 | 8 - 22 | 2.0 - 3.0 |
| Fluorinated Aromatic Poly(amide-imide)s | 87 - 135 | 8 - 22 | 2.0 - 3.0 |
| Amorphous Fluorine-Containing Polyamides | up to 115 | 6 - 9 | 2.7 - 3.2 |
Source: Data compiled from studies on various fluorinated aromatic polyamides and poly(amide-imide)s.[1][2]
Table 2: Mechanical Properties of High-Performance Fluorinated Polyimides
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |
| Optimized Fluorinated Polyimide (TPPI50) | 232.73 | 26.26 | 5.53 |
| Fluorinated Aromatic Polyimide (FAPI-100) | 326.7 | 43.2 | 8.4 |
Source: Data from studies on advanced fluorinated polyimides designed for high-performance applications.[3][4]
Experimental Protocols
The validation of mechanical properties relies on standardized and meticulously executed experimental protocols. The following outlines a typical methodology for tensile testing of polymers.
Tensile Testing of Polymers
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer material.
Apparatus:
-
Universal Testing Machine (UTM) equipped with a load cell
-
Extensometer for precise strain measurement
-
Calipers or micrometer for specimen dimension measurement
-
Conditioning chamber for temperature and humidity control
Specimen Preparation:
-
Dumbbell-shaped specimens are prepared according to ASTM D638 or ISO 527 standards.
-
The dimensions of the gauge section of each specimen are accurately measured and recorded.
-
Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period before testing to ensure consistency.
Procedure:
-
The specimen is securely mounted in the grips of the Universal Testing Machine.
-
The extensometer is attached to the gauge section of the specimen.
-
The test is initiated by applying a tensile load at a constant crosshead speed until the specimen fractures.
-
The load and displacement data are continuously recorded throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracture, calculated by dividing the maximum load by the original cross-sectional area of the gauge section.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the gauge section at the point of fracture relative to its original length.
Visualizing Experimental and Logical Frameworks
To better understand the workflow of mechanical property validation and the underlying structure-property relationships, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 4. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Impact of Fluorination on Metal-Organic Frameworks
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic signatures of Metal-Organic Frameworks (MOFs) built from fluorinated and non-fluorinated organic linkers. This guide delves into the nuanced effects of fluorination on the vibrational and electronic properties of these versatile materials, providing key experimental data and detailed protocols to inform future research and application.
The strategic incorporation of fluorine atoms into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful tool for fine-tuning their physicochemical properties. This fluorination can significantly impact a MOF's stability, hydrophobicity, and its affinity for guest molecules, making it a critical consideration in the design of MOFs for applications ranging from gas storage and separation to drug delivery. Spectroscopic techniques are indispensable for characterizing these materials and understanding the subtle yet significant changes brought about by fluorination. This guide provides a comparative spectroscopic analysis of isostructural MOFs with and without fluorinated linkers, using the well-studied UiO-66 and its tetrafluorinated analogue, UiO-66-F4, as a primary example.
Key Spectroscopic Comparisons at a Glance
The introduction of fluorine atoms onto the organic linker backbone induces notable shifts in the spectroscopic fingerprints of MOFs. These changes, summarized in the tables below, provide valuable insights into the altered electronic and vibrational landscape of the material.
Table 1: Comparative FT-IR and Raman Vibrational Data for UiO-66 and UiO-66-F4
| Vibrational Mode | UiO-66 (cm⁻¹) | UiO-66-F4 (cm⁻¹) | Assignment | Spectroscopic Technique |
| Asymmetric COO⁻ stretch | ~1586 | ~1600 | Carboxylate group vibration | FT-IR |
| Symmetric COO⁻ stretch | ~1398 | ~1410 | Carboxylate group vibration | FT-IR |
| C=C stretch (aromatic) | ~1504 | ~1510 | Benzene ring vibration | FT-IR |
| C-H out-of-plane bend | ~824 | - | Benzene ring C-H vibration | FT-IR |
| C-F stretch | - | ~1000-1200 | Carbon-fluorine bond vibration | FT-IR |
| Zr-O stretch | ~746 | ~750 | Metal-oxygen bond in the cluster | FT-IR |
| Ring breathing mode | ~852 | ~860 | Benzene ring vibration | Raman |
| C-C stretch (aromatic) | ~1607 | ~1615 | Benzene ring vibration | Raman |
Table 2: Comparative ¹H and ¹⁹F NMR Chemical Shifts for UiO-66 and UiO-66-F4 (in digested samples)
| Nucleus | MOF | Chemical Shift (ppm) | Assignment |
| ¹H | UiO-66 | ~7.8-8.2 | Aromatic protons |
| ¹H | UiO-66-F4 | - | No aromatic C-H |
| ¹⁹F | UiO-66-F4 | ~ -130 to -140 | Aromatic fluorines |
Table 3: Comparative UV-Vis Absorption and Photoluminescence Data for UiO-66 and UiO-66-F4
| Spectroscopic Property | UiO-66 | UiO-66-F4 | Observations |
| UV-Vis Absorption | |||
| Ligand-to-Metal Charge Transfer (LMCT) | ~280-320 nm | ~290-330 nm | Red-shift upon fluorination.[1] |
| Photoluminescence | |||
| Emission Maximum | ~400-450 nm | ~420-470 nm | Red-shift and potential quenching upon fluorination. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of both fluorinated and non-fluorinated MOFs are crucial for reproducible research.
Synthesis of UiO-66 and UiO-66-F4
UiO-66 Synthesis (Solvothermal Method):
-
In a Teflon-lined autoclave, dissolve zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC) in N,N-dimethylformamide (DMF).[2]
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.[2][3]
-
After cooling to room temperature, collect the white precipitate by centrifugation.
-
Wash the product with DMF and then with a low-boiling-point solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the material by heating under vacuum to remove the solvent.
UiO-66-F4 Synthesis (Solvothermal Method):
-
The synthesis procedure is analogous to that of UiO-66, with 2,3,5,6-tetrafluoroterephthalic acid (F4-BDC) used as the organic linker instead of BDC.[4]
-
Due to the higher acidity of F4-BDC, the reaction can sometimes be carried out under milder conditions, even at room temperature in some cases.[4][5]
-
Follow the same washing and activation steps as for UiO-66.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the dried MOF powder with potassium bromide.
-
Alternatively, use an attenuated total reflectance (ATR) accessory for direct measurement of the powder.
-
Record the spectrum in the 4000-400 cm⁻¹ range.[2]
Raman Spectroscopy:
-
Place a small amount of the MOF powder on a glass slide.
-
Use a Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm).[6]
-
Acquire spectra at different points on the sample to ensure homogeneity.
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For solid-state NMR, pack the dried MOF powder into a zirconia rotor.
-
Acquire ¹H, ¹³C, and ¹⁹F MAS (Magic Angle Spinning) NMR spectra.
-
For solution-state NMR of the linkers, digest the MOF in a suitable deuterated solvent (e.g., a mixture of D₂SO₄ and DMSO-d₆).[7]
-
Acquire ¹H and ¹⁹F NMR spectra of the digested solution.
UV-Vis Diffuse Reflectance Spectroscopy (DRS):
-
Mix the MOF powder with a white standard reference material like BaSO₄.
-
Place the mixture in a sample holder for diffuse reflectance measurements.
-
Record the spectrum over the desired wavelength range (e.g., 200-800 nm).[1]
Photoluminescence Spectroscopy:
-
Place the solid MOF sample in a solid-state sample holder.
-
Excite the sample at a wavelength determined from the UV-Vis absorption spectrum.[8]
-
Record the emission spectrum over a suitable wavelength range.
Visualizing the Comparative Workflow
Caption: Workflow for the comparative spectroscopic analysis of MOFs.
This comprehensive guide provides a framework for understanding and investigating the spectroscopic differences between MOFs synthesized from fluorinated and non-fluorinated linkers. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can gain deeper insights into the structure-property relationships of these advanced materials, paving the way for the rational design of MOFs with tailored functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. louis.uah.edu [louis.uah.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room temperature aqueous synthesis of UiO-66 derivatives via postsynthetic exchange - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Porphyrin Modified UiO-66-NH2 for Highly Efficient Photoreduction of Cr(VI) under Visible Light [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Fluoroterephthalic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 2-Fluoroterephthalic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE) to mitigate risks. The compound is known to cause skin and serious eye irritation.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Chemical-impermeable gloves | Gloves must be inspected prior to use. Wash and dry hands after handling.[3] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[3] | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Step-by-Step Disposal Procedure
The primary disposal method for this compound is to entrust it to a licensed waste disposal company.[4] Always handle the material in a well-ventilated area and avoid dust formation.[3]
1. Waste Collection:
-
Collect waste this compound in a suitable, properly labeled container.
-
Ensure the container is made of a compatible material and has a tightly fitting cap.[5]
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
2. Accidental Spills:
-
In case of a spill, use personal protective equipment.[6]
-
For solid spills, sweep up the material and place it into a suitable container for disposal.[4] Avoid generating dust.[4]
-
Ensure adequate ventilation in the affected area.[6]
3. Disposal Pathway:
-
The collected waste must be disposed of through an approved waste disposal plant.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
While neutralization is a common procedure for acidic waste, the safety data sheets for this compound do not specify this as a required pre-treatment step. Therefore, direct disposal as chemical waste is the recommended and safest approach.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C8H5FO4 | CID 77511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3906-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Page loading... [wap.guidechem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluoroterephthalic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Fluoroterephthalic acid, including detailed operational and disposal plans to build a foundation of trust and safety in your critical work.
This compound is a solid organic compound that, according to GHS classifications, causes skin irritation and serious eye irritation.[1] Proper handling and disposal are crucial to mitigate risks and ensure the well-being of laboratory personnel.
Hazard Identification and Safety Data
Understanding the potential hazards is the first step in safe handling. The following table summarizes key safety information for this compound.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is essential to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[2] A face shield is required when there is a risk of splashing.[3][4][5] |
| Skin/Body | Chemical-Resistant Gloves and Lab Coat/Apron | Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[2][3] A flame-resistant and impervious lab coat or apron should be worn.[2] |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter is necessary.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Standard operating procedure for this compound.
Experimental Protocol: Weighing and Preparing a Solution
This protocol details the steps for safely weighing the solid compound and preparing a solution.
1. Preparation:
- Before starting, thoroughly review the Safety Data Sheet (SDS) for this compound.
- Ensure a chemical fume hood is certified and functioning correctly.
- Don all required personal protective equipment as specified in the PPE table.
- Prepare all necessary equipment (e.g., beaker, stir bar, solvent, spatula, weigh boat) and place them inside the fume hood.
2. Weighing the Compound:
- Perform all manipulations within the fume hood to minimize inhalation of dust particles.[4]
- Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula.
- Avoid creating dust.[2] If dust is generated, gently clean the area with a damp cloth or a vacuum equipped with a HEPA filter.
3. Preparing the Solution:
- Place the weigh boat with the compound into a beaker inside the fume hood.
- Slowly add the desired solvent to the beaker.
- If mixing with water, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[4][5]
- Use a magnetic stir bar and stir plate to aid dissolution.
4. Post-Procedure:
- Once the solution is prepared, securely cap the container.
- Clean all equipment that came into contact with the chemical.
- Wipe down the work surface within the fume hood.
- Properly dispose of all contaminated materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation: this compound is a halogenated organic compound.[6] All waste, including unused product, contaminated consumables (e.g., gloves, weigh boats), and solutions, must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[6][7]
-
Container Management: Waste containers should be kept closed except when adding waste, be in good condition, and be compatible with the chemical.[7] The container must be clearly labeled as "Halogenated Organic Waste" and list this compound as a component.[7]
-
Disposal Method: Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste disposal company.[6] Do not dispose of this chemical down the drain.[7]
By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and maintaining a safe and productive laboratory environment.
References
- 1. This compound | C8H5FO4 | CID 77511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. safeti.com [safeti.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
